molecular formula C8H18O<br>C8H18O<br>C7H15CH2OH B3432651 6-Methyl-1-heptanol CAS No. 68526-83-0

6-Methyl-1-heptanol

Cat. No.: B3432651
CAS No.: 68526-83-0
M. Wt: 130.23 g/mol
InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180°F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals.
6-methylheptan-1-ol is a primary alcohol that is heptane which is substituted by a methyl group at position 6 and a hydroxy group at position 1. It has a role as a mammalian metabolite. It is a primary alcohol and a volatile organic compound.
6-Methyl-1-heptanol is a natural product found in Sergia lucens, Lucensosergia lucens, and Zanthoxylum schinifolium with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methylheptan-1-ol
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InChI

InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3
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InChI Key

BWDBEAQIHAEVLV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)CCCCCO
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Molecular Formula

C8H18O, Array
Record name ISOOCTYL ALCOHOL
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DSSTOX Substance ID

DTXSID50872375
Record name 6-Methyl-1-heptanol
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Molecular Weight

130.23 g/mol
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Physical Description

Isooctyl alcohol appears as a clear colorless liquid with a faint pleasant odor. Flash point 180 °F. Less dense than water and insoluble in water. Vapors are heavier than air. Used as a solvent, in the making of cutting and lubricating oils, in hydraulic fluids, and in the production of other chemicals., Liquid, Clear, colorless liquid; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a faint, pleasant odor., Clear, colorless liquid.
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Boiling Point

367 °F at 760 mmHg (USCG, 1999), 188 °C; 95.8 °C at 20 atm, 83-91 °C, 367 °F
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Flash Point

180 °F (USCG, 1999), 82 °C, 180 °F (82 °C) (Open cup), 82 °C o.c., 180 °F (open-cup), (oc) 180 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol, ether, In water, 640 mg/L at 25 °C, Solubility in water: none, Insoluble
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Density

0.832 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8176 at 25 °C, Bulk density = 6.95 lb/gal, Relative density (water = 1): 0.83, 0.832, 0.83
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Vapor Density

Relative vapor density (air = 1): 4.5
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Vapor Pressure

1.03 mmHg (USCG, 1999), 0.34 [mmHg], 0.344 mm Hg at 25 °C /extrapolated using the Antoine equation/, Vapor pressure, Pa at 20 °C: 50, 0.4 mmHg
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Color/Form

Clear, colorless liquid.

CAS No.

26952-21-6, 1653-40-3, 40742-11-8, 68526-83-0, 68551-09-7
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Melting Point

less than 212 °F (USCG, 1999), -106 °C, <212 °F, <-105 °F
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Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Methyl-1-heptanol (CAS RN: 1653-40-3), a branched-chain primary alcohol, is a significant compound in both industrial and research settings.[1] Structurally, it is characterized by a seven-carbon heptane backbone with a methyl group at the sixth position and a terminal hydroxyl group.[1] This structure imparts a unique combination of properties, influencing its use as a fragrance component, a specialized solvent, and a chemical intermediate for the synthesis of more complex molecules like surfactants and plasticizers.[2] This guide provides a comprehensive overview of its core physical, chemical, and spectroscopic properties, offering field-proven insights for researchers and drug development professionals.

Molecular Structure and Identification

The precise arrangement of atoms in 6-Methyl-1-heptanol is fundamental to its reactivity and physical behavior. Its branched nature distinguishes it from its linear isomer, 1-octanol, leading to differences in properties such as viscosity and melting point.

  • IUPAC Name: 6-methylheptan-1-ol[2]

  • Synonyms: Isooctan-1-ol, 6-Methylheptanol[3][4]

  • CAS Number: 1653-40-3[3][5]

  • Molecular Formula: C₈H₁₈O[2][3]

  • Molecular Weight: 130.23 g/mol [2][3]

Caption: Molecular structure of 6-Methyl-1-heptanol.

Physicochemical Properties

The physical properties of 6-Methyl-1-heptanol are critical for its application, handling, and storage. It exists as a clear, colorless liquid with a characteristic mild, pleasant odor.[2][6] Unlike its straight-chain counterparts, its branched structure disrupts crystal lattice formation, resulting in a very low melting point.

Table 1: Key Physical Properties of 6-Methyl-1-heptanol

PropertyValueSource(s)
Appearance Clear, colorless liquid/oil[2][5]
Odor Faint, pleasant, mild[2][6]
Boiling Point 187-189 °C at 760 mmHg[5][7]
Melting Point -106 °C[5][8]
Density ~0.8175 - 0.823 g/cm³ at 25 °C[5]
Refractive Index ~1.425 - 1.426 at 25 °C[6][8]
Vapor Pressure ~0.284 mmHg at 25 °C[7]
Flash Point ~71.1 - 82 °C[2][7]
Water Solubility ~640-647 mg/L at 25 °C (Slightly soluble)[2][7]
Solubility in Organics Soluble in ethanol, ether, chloroform[2][5]
logP (o/w) ~2.72 - 2.8[2][7]

Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous identification and quality control of 6-Methyl-1-heptanol. The key spectral features are consistent with its primary alcohol and branched alkane structure.

  • Infrared (IR) Spectroscopy: The IR spectrum prominently features a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the hydroxyl group. Strong C-H stretching bands appear just below 3000 cm⁻¹.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is characterized by a triplet corresponding to the -CH₂OH protons, multiplets for the methylene groups along the chain, and a distinct doublet for the two terminal methyl groups, confirming the iso-octyl structure.[10]

    • ¹³C NMR: The carbon spectrum shows distinct signals for each of the eight carbon atoms, with the carbon bearing the hydroxyl group appearing around 60-65 ppm and the aliphatic carbons resonating at higher fields.[10][11]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry will typically show a molecular ion peak (M⁺) at m/z 130, although it may be weak. Fragmentation patterns will include the loss of water (M-18) and characteristic cleavage along the alkyl chain.[9]

Chemical Properties and Reactivity

As a primary alcohol, 6-Methyl-1-heptanol undergoes reactions typical of this functional class.[1][6] The hydroxyl group is the center of its chemical reactivity.

  • Oxidation: It can be oxidized to form 6-methylheptanal (an aldehyde) using mild oxidizing agents like pyridinium chlorochromate (PCC), or further to 6-methylheptanoic acid with stronger agents such as potassium permanganate.

  • Esterification: It readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under acidic catalysis to form esters.[10] This reaction is fundamental to its use in producing flavor and fragrance compounds.

  • Etherification: In the presence of a strong acid, it can undergo dehydration to form an ether, or react with alkyl halides via the Williamson ether synthesis after being converted to its alkoxide form.

Synthesis and Manufacturing

Industrially, 6-Methyl-1-heptanol can be synthesized through several established organic chemistry routes:

  • Hydroformylation: This process involves the reaction of an appropriate olefin (e.g., isobutylene derivatives) with syngas (a mixture of carbon monoxide and hydrogen) in the presence of a catalyst, which forms an aldehyde that is subsequently reduced to the alcohol.[2]

  • Reduction of Carboxylic Acids: The corresponding 6-methylheptanoic acid can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to yield the primary alcohol.[2]

  • Grignard Reaction: The reaction of a Grignard reagent, such as 5-methylhexylmagnesium bromide, with formaldehyde serves as another viable synthetic pathway.[2]

Applications in Research and Industry

The specific properties of 6-Methyl-1-heptanol make it a valuable component in several fields:

  • Flavors and Fragrances: Due to its mild, pleasant odor, it is used directly as a fragrance agent and as a precursor for synthesizing various ester-based scents.[2][4]

  • Solvent and Intermediate: It functions as a solvent in certain chemical processes and is a key building block for producing surfactants, plasticizers, and lubricating oils.[2][6]

  • Natural Occurrence: The compound has been identified in nature as a minor component in beaver castoreum and in tobacco plant leaves, suggesting potential roles in chemical signaling and plant biology that warrant further investigation.[2]

Safety and Handling

6-Methyl-1-heptanol is considered a combustible liquid and can cause skin and serious eye irritation.[12] Appropriate personal protective equipment (PPE), including safety goggles, impervious gloves, and a lab coat, is mandatory when handling this chemical.[12] All work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[12] Store in a tightly closed container in a cool, dry, and well-ventilated place away from ignition sources and strong oxidizing agents.[13]

Caption: Workflow for Purity Analysis by Gas Chromatography.

Experimental Protocol: Purity Determination by Gas Chromatography (GC)

This protocol outlines a self-validating method for determining the purity of a 6-Methyl-1-heptanol sample.

1. Objective: To quantify the purity of 6-Methyl-1-heptanol by calculating the area percentage of the main peak relative to all integrated peaks in the chromatogram.

2. Materials and Equipment:

  • 6-Methyl-1-heptanol sample

  • High-purity solvent (e.g., Dichloromethane or Hexane)

  • Certified Reference Material (CRM) of 6-Methyl-1-heptanol (>99% purity)

  • Gas Chromatograph with a Flame Ionization Detector (FID)

  • Appropriate capillary column (e.g., DB-5 or equivalent non-polar column)

  • Autosampler vials and micropipettes

3. Standard Preparation (Trustworthiness Check):

  • Accurately prepare a 1% (v/v) solution of the 6-Methyl-1-heptanol CRM in the chosen solvent. This standard validates the system, confirms the retention time of the analyte, and ensures the detector is responding correctly.

4. Sample Preparation:

  • Prepare a 1% (v/v) solution of the 6-Methyl-1-heptanol sample to be tested in the same solvent used for the standard.

5. GC-FID Method Parameters (Example):

  • Inlet Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Program:

    • Initial Temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at 10 °C/min.

    • Hold: Hold at 240 °C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen, constant flow.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

6. Procedure:

  • Step 1 (System Validation): Inject the Standard Preparation. Record the chromatogram. The primary peak corresponds to 6-Methyl-1-heptanol. Note its retention time.

  • Step 2 (Sample Analysis): Inject the Sample Preparation. Record the chromatogram under the identical conditions.

  • Step 3 (Data Analysis): Integrate all peaks in the sample chromatogram, excluding the solvent peak.

  • Step 4 (Calculation): Calculate the purity using the area percent formula:

    • Purity (%) = (Area of 6-Methyl-1-heptanol Peak / Total Area of All Integrated Peaks) x 100

7. Causality and Interpretation: The non-polar GC column separates compounds based on their boiling points and interaction with the stationary phase. The FID provides a response proportional to the mass of carbon atoms, making it suitable for quantifying organic analytes. By comparing the sample chromatogram to the standard, the peak for 6-Methyl-1-heptanol can be positively identified. The area percent calculation assumes that all impurities have a similar response factor in the FID, which is a standard and accepted method for high-purity assessments.

References

An In-depth Technical Guide to 6-Methyl-1-heptanol: Structural Formula, Isomerism, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 6-methyl-1-heptanol, a branched primary alcohol with emerging relevance in various scientific and industrial fields, including pharmaceuticals. The document delves into the structural intricacies of 6-methyl-1-heptanol and its primary alcohol isomers, offering a detailed exploration of their synthesis and analytical differentiation. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the practical application of chemical principles, providing detailed experimental protocols and the rationale behind methodological choices. It serves as a valuable resource for researchers and professionals engaged in organic synthesis, analytical chemistry, and drug formulation and delivery.

Introduction to 6-Methyl-1-heptanol

6-Methyl-1-heptanol, an aliphatic alcohol, is characterized by a seven-carbon chain with a methyl group at the sixth position and a primary alcohol functional group. Its chemical and physical properties are influenced by its branched structure, which differentiates it from its linear isomer, 1-octanol. This guide will explore the fundamental characteristics of 6-methyl-1-heptanol, its isomeric landscape, and its potential applications, particularly within the pharmaceutical sciences.

Structural Formula and Physicochemical Properties

The structural formula of 6-methyl-1-heptanol is presented below, along with its key physicochemical properties.

Structural Formula:

Physicochemical Properties of 6-Methyl-1-heptanol

PropertyValueSource
Molecular Formula C8H18O[NIST, PubChem]
Molecular Weight 130.23 g/mol [NIST, PubChem]
IUPAC Name 6-methylheptan-1-ol[NIST]
CAS Number 1653-40-3[NIST]
Boiling Point 187 °C[ChemicalBook]
Density 0.8175 g/cm³[ChemicalBook]
Solubility in Water 640 mg/L at 25 °C[Smolecule]
Appearance Clear, colorless liquid[PubChem]

Isomerism in C8H18O Primary Alcohols

The molecular formula C8H18O encompasses a variety of structural isomers. Focusing on primary alcohols, where the hydroxyl group is attached to a terminal carbon, we can identify several branched-chain isomers in addition to the straight-chain 1-octanol. Understanding the structural nuances of these isomers is critical, as they can exhibit distinct physical, chemical, and biological properties.

Structural Isomers of Primary Octanols

Below are the structures and IUPAC names of the primary alcohol isomers of C8H18O.

  • 1-Octanol (n-octanol) CH₃(CH₂)₇OH

  • 2-Methyl-1-heptanol CH₃(CH₂)₄CH(CH₃)CH₂OH

  • 3-Methyl-1-heptanol CH₃(CH₂)₃CH(CH₃)CH₂CH₂OH

  • 4-Methyl-1-heptanol CH₃(CH₂)₂CH(CH₃)(CH₂)₃OH

  • 5-Methyl-1-heptanol CH₃CH₂CH(CH₃)(CH₂)₄OH

  • 6-Methyl-1-heptanol (CH₃)₂CH(CH₂)₄CH₂OH

  • 2-Ethyl-1-hexanol CH₃(CH₂)₃CH(CH₂CH₃)CH₂OH

  • 3-Ethyl-1-hexanol CH₃(CH₂)₂CH(CH₂CH₃)CH₂CH₂OH

  • 4-Ethyl-1-hexanol CH₃CH₂CH(CH₂CH₃)(CH₂)₃OH

  • 2,2-Dimethyl-1-hexanol CH₃(CH₂)₃C(CH₃)₂CH₂OH

  • 3,3-Dimethyl-1-hexanol CH₃(CH₂)₂C(CH₃)₂CH₂CH₂OH

  • 4,4-Dimethyl-1-hexanol CH₃CH₂C(CH₃)₂(CH₂)₃OH

  • 5,5-Dimethyl-1-hexanol (CH₃)₃C(CH₂)₄OH

  • 2,3-Dimethyl-1-hexanol CH₃(CH₂)₂CH(CH₃)CH(CH₃)CH₂OH

  • 2,4-Dimethyl-1-hexanol CH₃CH₂CH(CH₃)CH₂CH(CH₃)CH₂OH

  • 2,5-Dimethyl-1-hexanol (CH₃)₂CHCH₂CH₂CH(CH₃)CH₂OH

  • 3,4-Dimethyl-1-hexanol CH₃CH₂CH(CH₃)CH(CH₃)CH₂CH₂OH

  • 3,5-Dimethyl-1-hexanol (CH₃)₂CHCH₂CH(CH₃)CH₂CH₂OH

  • 4,5-Dimethyl-1-hexanol (CH₃)₂CHCH(CH₃)CH₂CH₂CH₂OH

  • 2-Propyl-1-pentanol CH₃CH₂CH(CH₂CH₂CH₃)CH₂OH

Synthesis of 6-Methyl-1-heptanol

Several synthetic routes can be employed to produce 6-methyl-1-heptanol. The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. This section details three common and reliable methods for its synthesis.

Grignard Synthesis from Isoamyl Bromide and Formaldehyde

The Grignard reaction provides a versatile method for forming carbon-carbon bonds and is well-suited for the synthesis of primary alcohols from formaldehyde.[1]

Reaction Scheme: (CH₃)₂CH(CH₂)₂Br + Mg → (CH₃)₂CH(CH₂)₂MgBr (CH₃)₂CH(CH₂)₂MgBr + CH₂O → (CH₃)₂CH(CH₂)₃OMgBr (CH₃)₂CH(CH₂)₃OMgBr + H₃O⁺ → (CH₃)₂CH(CH₂)₃CH₂OH + Mg(OH)Br

Experimental Protocol:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.1 equivalents).

    • Add a small crystal of iodine to activate the magnesium.

    • Add a small portion of a solution of isoamyl bromide (1.0 equivalent) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.

    • Once the reaction begins (as evidenced by bubbling and heat generation), add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly bubble dry formaldehyde gas (generated by heating paraformaldehyde) through the stirred Grignard solution. Alternatively, a solution of paraformaldehyde in anhydrous THF can be added dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by fractional distillation under reduced pressure to obtain pure 6-methyl-1-heptanol.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly basic and will react with any protic source, including water. Therefore, all glassware must be rigorously dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.

  • Initiation with Iodine: A small amount of iodine is often used to etch the surface of the magnesium, removing the passivating oxide layer and facilitating the reaction with the alkyl halide.

  • Controlled Addition: The formation of the Grignard reagent is exothermic. Dropwise addition of the alkyl halide helps to control the reaction rate and prevent a runaway reaction.

  • Aqueous Work-up: The addition of a mild acid (like the ammonium chloride solution) is necessary to protonate the alkoxide intermediate to form the final alcohol product.

Diagram of Grignard Synthesis Workflow:

Grignard_Synthesis cluster_prep Grignard Reagent Preparation cluster_reaction Reaction with Electrophile cluster_workup Work-up and Purification reagent_prep Isoamyl Bromide + Mg in Anhydrous Ether initiation Initiation with I₂ reagent_prep->initiation formation Grignard Formation (Reflux) initiation->formation grignard Isoamylmagnesium Bromide reaction Nucleophilic Addition (0 °C to RT) grignard->reaction formaldehyde Formaldehyde formaldehyde->reaction quench Quench with NH₄Cl (aq) reaction->quench extraction Solvent Extraction quench->extraction purification Distillation extraction->purification

Caption: Workflow for the synthesis of 6-methyl-1-heptanol via Grignard reaction.

Hydroformylation of 5-Methyl-1-hexene followed by Reduction

Hydroformylation, or the oxo process, is an industrial method for producing aldehydes from alkenes.[2] The resulting aldehyde can then be reduced to the corresponding primary alcohol.

Reaction Scheme: (CH₃)₂CH(CH₂)₂CH=CH₂ + CO + H₂ --(catalyst)--> (CH₃)₂CH(CH₂)₃CHO (CH₃)₂CH(CH₂)₃CHO + H₂ --(catalyst)--> (CH₃)₂CH(CH₂)₃CH₂OH

Experimental Protocol:

  • Hydroformylation:

    • In a high-pressure autoclave, place 5-methyl-1-hexene (1.0 equivalent) and a rhodium-based catalyst (e.g., Rh(CO)₂(acac)) with a phosphine ligand (e.g., triphenylphosphine) in a suitable solvent like toluene.

    • Seal the autoclave, purge with nitrogen, and then pressurize with a 1:1 mixture of carbon monoxide and hydrogen to the desired pressure (e.g., 20-100 atm).

    • Heat the mixture to the reaction temperature (e.g., 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by GC analysis of aliquots.

    • Once the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Reduction:

    • The resulting aldehyde mixture can be reduced in situ by increasing the hydrogen pressure and temperature or can be isolated first.

    • For in situ reduction, increase the hydrogen pressure and add a hydrogenation catalyst (e.g., Raney nickel or a palladium catalyst).

    • Alternatively, after isolation of the aldehyde, it can be reduced using standard reducing agents like sodium borohydride (NaBH₄) in ethanol or lithium aluminum hydride (LiAlH₄) in THF.

  • Purification:

    • After the reduction is complete, filter off the catalyst.

    • If a chemical reducing agent was used, perform an appropriate aqueous work-up.

    • Purify the crude product by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Catalyst System: Rhodium-phosphine complexes are highly effective catalysts for hydroformylation, offering high activity and selectivity for the linear aldehyde, which is the precursor to the desired primary alcohol.

  • High Pressure and Temperature: These conditions are necessary to ensure sufficient solubility of the syngas (CO and H₂) in the reaction medium and to overcome the activation energy of the catalytic cycle.

  • Ligand-to-Metal Ratio: The ratio of phosphine ligand to rhodium is a critical parameter that influences the selectivity of the reaction towards the linear or branched aldehyde.

Diagram of Hydroformylation and Reduction Workflow:

Hydroformylation_Reduction start 5-Methyl-1-hexene + CO/H₂ hydroformylation Hydroformylation (Rh catalyst, high P, T) start->hydroformylation aldehyde 6-Methylheptanal hydroformylation->aldehyde reduction Reduction (e.g., H₂/catalyst or NaBH₄) aldehyde->reduction product 6-Methyl-1-heptanol reduction->product

Caption: Two-step synthesis of 6-methyl-1-heptanol via hydroformylation and reduction.

Reduction of 6-Methylheptanoic Acid

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. Strong reducing agents like lithium aluminum hydride are typically required for this conversion.[3]

Reaction Scheme: (CH₃)₂CH(CH₂)₄COOH --(1. LiAlH₄, THF; 2. H₃O⁺)--> (CH₃)₂CH(CH₂)₄CH₂OH

Experimental Protocol:

  • Reduction:

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 equivalents) in anhydrous tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a solution of 6-methylheptanoic acid (1.0 equivalent) in anhydrous THF via the dropping funnel. The addition should be exothermic, and the rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, and then gently reflux for an additional 1-2 hours to ensure complete reduction.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Carefully and slowly quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams (Fieser work-up). This procedure results in a granular precipitate that is easy to filter.[4]

    • Filter the resulting solid and wash it thoroughly with THF or diethyl ether.

    • Combine the filtrate and washes, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.

Causality Behind Experimental Choices:

  • Strong Reducing Agent: Carboxylic acids are relatively unreactive towards nucleophilic attack due to the resonance stabilization of the carboxylate anion. Therefore, a powerful reducing agent like LiAlH₄ is necessary.

  • Anhydrous Conditions: LiAlH₄ reacts violently with water and other protic solvents. Strict anhydrous conditions are essential for safety and to prevent the decomposition of the reagent.

  • Careful Quenching: The quenching of excess LiAlH₄ is highly exothermic and generates hydrogen gas. Slow, controlled addition of water at low temperature is crucial to manage the reaction safely. The Fieser work-up is a widely used and reliable method for this purpose.

Diagram of Carboxylic Acid Reduction Workflow:

Acid_Reduction cluster_reduction Reduction cluster_workup Work-up and Purification acid 6-Methylheptanoic Acid reduction_step Reduction (0 °C to Reflux) acid->reduction_step reagent LiAlH₄ in THF reagent->reduction_step quench Fieser Work-up (H₂O, NaOH, H₂O) reduction_step->quench filtration Filtration quench->filtration purification Distillation filtration->purification

Caption: Workflow for the synthesis of 6-methyl-1-heptanol by reduction of the corresponding carboxylic acid.

Analytical Characterization and Isomer Differentiation

The structural similarity of alcohol isomers necessitates the use of powerful analytical techniques for their unambiguous identification and differentiation. This section focuses on the application of spectroscopic and chromatographic methods for the characterization of 6-methyl-1-heptanol and its isomers.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating the structure of organic molecules.

Comparative Spectroscopic Data for Selected C8H18O Primary Alcohols

Isomer1H NMR (δ, ppm)13C NMR (δ, ppm)Key IR Bands (cm⁻¹)Key Mass Spec Fragments (m/z)
1-Octanol 3.64 (t), 1.57 (p), 1.29 (m), 0.88 (t)63.1, 32.8, 31.8, 29.4, 29.3, 25.7, 22.7, 14.1~3330 (br, O-H), ~2925 (C-H), ~1058 (C-O)56, 43, 42, 41
6-Methyl-1-heptanol 3.64 (t), 1.55 (m), 1.32 (m), 1.18 (m), 0.86 (d)63.3, 39.0, 33.8, 29.1, 27.9, 22.6~3340 (br, O-H), ~2955 (C-H), ~1055 (C-O)70, 57, 43, 41
2-Ethyl-1-hexanol 3.53 (d), 1.45 (m), 1.29 (m), 0.90 (m)65.7, 43.5, 30.5, 29.0, 23.1, 14.1, 11.2~3350 (br, O-H), ~2925 (C-H), ~1045 (C-O)83, 57, 56, 43

Note: NMR data are approximate and can vary with solvent and concentration. IR and MS data are based on typical fragmentation patterns and characteristic absorptions.

Interpretation of Spectral Data:

  • ¹H NMR: The chemical shift and splitting pattern of the protons on the carbon bearing the hydroxyl group (-CH₂OH) are characteristic. The complexity of the upfield signals (0.8-1.6 ppm) reflects the branching of the alkyl chain.

  • ¹³C NMR: The number of unique carbon signals indicates the symmetry of the molecule. The chemical shift of the carbon attached to the hydroxyl group is typically in the range of 60-70 ppm. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups.[5]

  • IR Spectroscopy: All primary alcohols exhibit a strong, broad O-H stretching band around 3200-3600 cm⁻¹ and a C-O stretching band between 1000-1075 cm⁻¹.[6]

  • Mass Spectrometry: The fragmentation patterns in the mass spectrum, particularly the alpha-cleavage, are highly informative for determining the branching pattern of the alcohol.[7]

Chromatographic Separation: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for separating volatile compounds like alcohols. When coupled with a mass spectrometer, it allows for both the separation and identification of isomers.

Optimized GC-MS Protocol for C8 Alcohol Isomer Separation:

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the alcohol mixture in a volatile solvent such as dichloromethane or hexane.

    • For quantitative analysis, prepare a series of calibration standards and include an internal standard (e.g., an alcohol with a different chain length or a deuterated analog).

  • GC-MS Instrumentation and Conditions:

    • GC System: Agilent 7890B GC or equivalent.

    • MS System: Agilent 5977A MSD or equivalent.

    • Column: A polar capillary column, such as a DB-WAX or ZB-WAX (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended for separating alcohol isomers.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Injection: 1 µL split injection (e.g., 50:1 split ratio) to prevent column overloading.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 5 °C/min to 200 °C.

      • Final hold: Hold at 200 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 200.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

Rationale for Parameter Selection:

  • Polar Column: The use of a polar stationary phase (e.g., polyethylene glycol) enhances the separation of polar analytes like alcohols based on differences in their polarity and hydrogen bonding capabilities, in addition to boiling point differences.

  • Temperature Programming: A slow temperature ramp allows for better resolution of closely eluting isomers.

  • Split Injection: This prevents peak broadening and tailing that can occur with high concentrations of analytes.

Applications in Drug Development and Pharmaceutical Sciences

Branched-chain alcohols, including 6-methyl-1-heptanol and its isomers, possess unique properties that make them valuable in pharmaceutical formulations and drug delivery systems.

Role as Pharmaceutical Excipients

Long-chain and branched-chain alcohols can function as solvents, co-solvents, and penetration enhancers in topical and transdermal formulations.[8] Their amphiphilic nature allows them to solubilize both lipophilic and hydrophilic active pharmaceutical ingredients (APIs). The branched structure can influence the viscosity and sensory characteristics of a formulation. Guerbet alcohols, which are branched primary alcohols, are used in the cosmetics and pharmaceutical industries as emollients and stabilizers.[9]

Application in Lipid-Based Drug Delivery Systems

The lipophilicity of long-chain alcohols makes them suitable components of lipid-based drug delivery systems, such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[10] These systems are used to enhance the oral bioavailability of poorly water-soluble drugs, protect drugs from degradation, and achieve controlled or targeted drug release. Fatty alcohols can be incorporated into the lipid matrix of these nanoparticles to modify their physical properties and drug-loading capacity. The metabolism of these fatty alcohols by endogenous enzymes like alcohol dehydrogenase can also play a role in the in vivo fate of the delivery system.[10]

Conclusion

6-Methyl-1-heptanol and its isomers represent a versatile class of branched primary alcohols with significant potential in various scientific domains. This guide has provided a detailed examination of their structural diversity, synthetic methodologies, and analytical characterization. The presented protocols and the rationale behind them are intended to empower researchers and drug development professionals to effectively synthesize, analyze, and utilize these compounds. As the demand for specialized molecules with tailored properties continues to grow, a thorough understanding of the chemistry of branched-chain alcohols will be increasingly crucial for innovation in pharmaceuticals and beyond.

References

  • National Center for Biotechnology Information. (n.d.). The metabolism of fatty alcohols in lipid nanoparticles by alcohol dehydrogenase. PubChem. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroformylation. Retrieved from [Link]

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  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • MDPI. (2022). Guerbet Alcohols, Ideal Substrates for the Sustainable Production of Branched Esters. Retrieved from [Link]

  • ResearchGate. (2019). How to set temperature gradient and split ratio for the separation of 2-octanol and Decane with GC-MS?. Retrieved from [Link]

  • YouTube. (2022). C8H18 Isomers in Bond-line notation and their IUPAC names. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). The 18 structural isomers of molecular formula C8H18. Retrieved from [Link]

  • PubMed. (2010). A safety assessment of branched chain saturated alcohols when used as fragrance ingredients. Retrieved from [Link]

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The Enigmatic Presence of 6-Methyl-1-heptanol in the Plant Kingdom: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyl-1-heptanol, a branched-chain primary alcohol, represents a sparsely documented yet intriguing component of the plant volatilome. While its isomers are recognized for their roles as potent insect semiochemicals, the natural occurrence and ecological significance of 6-methyl-1-heptanol in plants remain largely uncharted territory. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound. It details its known natural occurrences, physicochemical properties, and potential ecological functions, drawing parallels with structurally related compounds. A significant focus of this guide is to equip researchers with detailed, field-proven methodologies for the extraction, identification, and quantification of 6-methyl-1-heptanol from plant matrices. Furthermore, a putative biosynthetic pathway is proposed to stimulate further investigation. This document aims to be a foundational resource for scientists in natural product chemistry, chemical ecology, and drug development, fostering new avenues of research into this elusive plant volatile.

Introduction: The Scarcity of a Scent

Volatile organic compounds (VOCs) are pivotal to the survival and reproduction of plants, mediating interactions with pollinators, herbivores, and pathogens. Among the vast diversity of plant VOCs, branched-chain alcohols play crucial roles, particularly as semiochemicals in insect communication. While significant research has focused on certain isomers, 6-methyl-1-heptanol (C₈H₁₈O) remains a molecule with a limited footprint in the scientific literature regarding its presence in plants.

This guide seeks to consolidate the available information on 6-methyl-1-heptanol and, more importantly, to provide a practical framework for its future investigation. By understanding its chemical nature and the analytical tools required for its detection, we can begin to unravel its potential ecological significance.

Known Natural Occurrences and Physicochemical Properties

The documented natural occurrence of 6-methyl-1-heptanol in the plant kingdom is exceptionally limited. To date, it has been identified in the leaves of the tobacco plant (Nicotiana tabacum)[1][2]. Outside of the plant kingdom, it has also been noted as a minor component of castoreum, a secretion from beavers, suggesting a potential role in animal chemical communication[1].

The physical and chemical properties of 6-methyl-1-heptanol are summarized in the table below.

PropertyValueSource
Molecular FormulaC₈H₁₈O[3][4]
Molecular Weight130.23 g/mol [1][3]
CAS Number1653-40-3[2][3][4]
AppearanceClear, colorless liquid[1]
OdorFaint, pleasant[1]
Boiling Point187-188 °C[1][5]
Flash Point82 °C (open cup)[1]
SolubilityInsoluble in water; soluble in ether and ethanol[1][5]

Potential Ecological Roles: An Extrapolation from Isomers

While the specific ecological role of 6-methyl-1-heptanol in plants is yet to be elucidated, the well-documented functions of its isomers provide a basis for informed hypotheses. Structurally similar compounds, such as 4-methyl-3-heptanol, are known aggregation pheromones for several bark beetle species[6]. This suggests that 6-methyl-1-heptanol could potentially function as a semiochemical, influencing the behavior of insects.

Possible ecological roles for 6-methyl-1-heptanol in plants could include:

  • Attraction of Pollinators: As a component of floral scent, it could attract specific pollinators.

  • Herbivore Deterrence: The compound might act as a repellent to certain herbivores.

  • Indirect Defense: It could attract predators or parasitoids of herbivores.

  • Allelopathy: It may inhibit the growth of competing plant species.

The investigation into these potential roles requires sensitive analytical techniques to detect and quantify the compound in different plant tissues and under various ecological conditions.

Analytical Methodologies for the Study of 6-Methyl-1-heptanol in Plants

The successful study of 6-methyl-1-heptanol in plant matrices hinges on robust analytical protocols for its extraction, identification, and quantification. As a volatile compound, headspace analysis techniques are particularly well-suited.

Headspace Volatile Collection

Objective: To capture the volatile compounds emitted by a plant sample without the use of solvents.

Methodology:

  • Sample Preparation: A known mass of fresh plant material (e.g., leaves, flowers) is placed in a clean, inert glass chamber.

  • Dynamic Headspace Sampling: Purified air is passed through the chamber at a controlled flow rate. The effluent air, containing the plant volatiles, is then passed through a sorbent trap (e.g., Porapak Q, Tenax TA) for a defined period.

  • Static Headspace Sampling (SPME): A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace above the plant material in a sealed vial for a set time to adsorb the volatiles.

  • Elution/Desorption: For dynamic headspace, the trapped volatiles are eluted with a small volume of high-purity solvent (e.g., hexane, dichloromethane). For SPME, the fiber is directly inserted into the gas chromatograph inlet for thermal desorption.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate, identify, and quantify 6-methyl-1-heptanol from the collected volatile profile.

Methodology:

  • Injection: The solvent extract or the SPME fiber is introduced into the GC inlet.

  • Separation: The volatile compounds are separated based on their boiling points and interactions with the stationary phase of a capillary column (e.g., DB-5ms, HP-INNOWax). A typical temperature program would start at a low temperature (e.g., 40°C) and ramp up to a higher temperature (e.g., 250°C).

  • Detection and Identification: As compounds elute from the column, they enter the mass spectrometer. The instrument generates a mass spectrum for each compound, which is a unique fragmentation pattern. The mass spectrum of an unknown peak is compared to a reference library (e.g., NIST, Wiley) for identification. The retention time of the peak should also match that of an authentic standard of 6-methyl-1-heptanol.

  • Quantification: For accurate quantification, an internal standard (a known amount of a compound not present in the sample) is added to the sample before extraction. A calibration curve is generated using known concentrations of a 6-methyl-1-heptanol standard. The peak area of 6-methyl-1-heptanol relative to the internal standard in the sample is then used to determine its concentration.

GCMS_Workflow cluster_Extraction Volatile Extraction cluster_Analysis GC-MS Analysis Plant_Sample Plant Sample Headspace_Collection Headspace Collection (Dynamic or SPME) Plant_Sample->Headspace_Collection GC_Inlet GC Inlet Headspace_Collection->GC_Inlet Injection GC_Column GC Column (Separation) GC_Inlet->GC_Column MS_Detector MS Detector (Identification) GC_Column->MS_Detector Data_Analysis Data Analysis (Quantification) MS_Detector->Data_Analysis Results Results Data_Analysis->Results Concentration of 6-Methyl-1-heptanol

Caption: A generalized workflow for the analysis of 6-methyl-1-heptanol from plant samples using GC-MS.

A Putative Biosynthetic Pathway

The biosynthesis of 6-methyl-1-heptanol in plants has not been elucidated. However, based on the known pathways for the formation of other branched-chain alcohols, a hypothetical pathway can be proposed. It likely originates from the catabolism of the amino acid leucine.

Biosynthesis_Pathway Leucine Leucine alpha_Keto_isocaproate α-Keto-isocaproate Leucine->alpha_Keto_isocaproate Transamination Isovaleryl_CoA Isovaleryl-CoA alpha_Keto_isocaproate->Isovaleryl_CoA Decarboxylation Chain_Elongation Chain Elongation (Multiple Cycles) Isovaleryl_CoA->Chain_Elongation Acetyl_CoA Acetyl-CoA Acetyl_CoA->Chain_Elongation C8_Acyl_ACP C8 Acyl-ACP (6-methylheptanoyl-ACP) Chain_Elongation->C8_Acyl_ACP Reduction_1 Reduction C8_Acyl_ACP->Reduction_1 C8_Aldehyde 6-Methylheptanal Reduction_1->C8_Aldehyde Reduction_2 Reduction C8_Aldehyde->Reduction_2 6_Methyl_1_heptanol 6-Methyl-1-heptanol Reduction_2->6_Methyl_1_heptanol

Caption: A proposed biosynthetic pathway for 6-methyl-1-heptanol in plants, starting from the amino acid leucine.

This proposed pathway provides a testable hypothesis for future research. Isotopic labeling studies, using labeled leucine as a precursor, could be employed to validate this pathway.

Future Research Directions

The study of 6-methyl-1-heptanol in plants is a field ripe for discovery. Future research should focus on:

  • Screening of Plant Species: A systematic screening of a wide range of plant species, particularly those known to produce other branched-chain volatiles, is needed to identify new sources of 6-methyl-1-heptanol.

  • Ecological Function: Once new sources are identified, manipulative experiments can be designed to elucidate the ecological role of the compound. This could involve behavioral assays with insects or allelopathic studies with other plants.

  • Biosynthetic Pathway Elucidation: The proposed biosynthetic pathway needs to be experimentally validated. This will involve identifying and characterizing the enzymes responsible for each step.

  • Transcriptomic and Genomic Analyses: High-throughput sequencing technologies can be used to identify the genes involved in the biosynthesis of 6-methyl-1-heptanol.

Conclusion

6-Methyl-1-heptanol is a volatile compound with a largely unexplored presence in the plant kingdom. While its known occurrences are rare, the established roles of its isomers suggest that it may have significant, yet undiscovered, ecological functions. The analytical methodologies and the proposed biosynthetic pathway outlined in this guide provide a solid foundation for future research. It is hoped that this technical guide will stimulate further investigation into the enigmatic world of 6-methyl-1-heptanol, ultimately leading to a deeper understanding of the chemical language of plants.

References

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IUPAC name and synonyms for 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Methyl-1-heptanol: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Methyl-1-heptanol, a branched-chain primary alcohol with significant utility across various industrial and research sectors. Tailored for researchers, chemists, and professionals in drug development and materials science, this document delves into the compound's nomenclature, physicochemical properties, synthesis methodologies, key chemical reactions, and principal applications, grounding all claims in authoritative scientific literature.

Introduction and Nomenclature

6-Methyl-1-heptanol is an organic compound classified as a primary alcohol.[1] Its structure consists of a seven-carbon heptane backbone with a methyl group at the sixth position and a hydroxyl functional group at the terminus (position 1).[1][2] This branched structure imparts specific physical and chemical properties that distinguish it from its linear isomer, 1-octanol, influencing its applications, particularly as a chemical intermediate and in the formulation of fragrances and specialty solvents.

While its systematic IUPAC name is 6-methylheptan-1-ol , it is known by several synonyms.[3][4] Commercially, it is often referred to as isooctyl alcohol or isooctanol .[3][5] It is critical to note that "isooctyl alcohol" is frequently a commercial designation for a mixture of isomeric C8 alcohols, where 6-methyl-1-heptanol is a significant component. The exact composition of commercial isooctanol can vary depending on the olefin feedstock used in its synthesis.[6]

Key Chemical Identifiers:

  • IUPAC Name: 6-methylheptan-1-ol[3][]

  • CAS Number: 1653-40-3[1][4]

  • Molecular Formula: C₈H₁₈O[4][]

  • SMILES: CC(C)CCCCCO[1][3][]

  • InChI Key: BWDBEAQIHAEVLV-UHFFFAOYSA-N[2][]

Caption: Chemical Structure of 6-Methyl-1-heptanol.

Physicochemical Properties

The physical and chemical characteristics of 6-methyl-1-heptanol are fundamental to its behavior in chemical reactions and its suitability for various applications. It presents as a clear, colorless liquid with a mild, characteristically pleasant odor.[2][3] Its branched nature results in a lower melting point and viscosity compared to its straight-chain counterpart, 1-octanol.

PropertyValueSource(s)
Molecular Weight 130.23 g/mol [3][4][]
Appearance Clear, colorless liquid[2][3]
Odor Mild, faint, pleasant[2][3]
Boiling Point 187-188 °C (at 760 mmHg)[2][8]
Melting Point -106 °C[8]
Density 0.817 - 0.832 g/cm³ at 20-25 °C[2][8]
Flash Point ~82 °C (180 °F) (Open cup)[2][3]
Water Solubility 640 mg/L at 25 °C (Poorly soluble)[2]
Solubility Soluble in ethanol and ether[1][2]
Refractive Index (n²⁰/D) ~1.425[3]
Octanol/Water Partition Coeff. (LogP) 2.73 - 2.8[2][3]
Vapor Density (Air = 1) 4.5[2]

Synthesis Methodologies

The production of 6-methyl-1-heptanol is achieved through several synthetic routes, with the choice of method often dictated by the scale of production, feedstock availability, and desired purity.

Industrial Synthesis: The Oxo Process (Hydroformylation)

The dominant industrial method for producing isooctanols, including 6-methyl-1-heptanol, is the Oxo process .[2] This process involves the hydroformylation of a heptene isomer mixture.

Causality: The prevalence of this method is due to its economic efficiency at a large scale, utilizing readily available olefin feedstocks from petroleum refining. The process allows for the direct conversion of alkenes to aldehydes, which are then easily reduced to the desired alcohols.

The workflow involves two primary stages:

  • Hydroformylation: A heptene feedstock reacts with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) at elevated temperatures and pressures in the presence of a cobalt or rhodium catalyst. This reaction forms a mixture of C8 aldehydes.

  • Hydrogenation: The resulting aldehyde mixture is then reduced to the corresponding alcohols using hydrogen, typically over a hydrogenation catalyst like nickel or copper chromite.[9]

feed Heptene Feedstock + Synthesis Gas (CO + H2) reactor Hydroformylation Reactor (High T, High P, Co/Rh Catalyst) feed->reactor aldehyde C8 Aldehyde Mixture (e.g., 6-Methylheptanal) reactor->aldehyde hydro_reactor Hydrogenation Reactor (Ni Catalyst) aldehyde->hydro_reactor hydrogen Hydrogen (H2) hydrogen->hydro_reactor product Crude 6-Methyl-1-heptanol Product Mixture hydro_reactor->product purify Purification (Distillation) product->purify final Pure 6-Methyl-1-heptanol purify->final

Caption: Industrial synthesis via the Oxo Process.

Laboratory-Scale Synthesis

For research or smaller-scale production, alternative methods are employed:

  • Reduction of 6-Methylheptanoic Acid: The corresponding carboxylic acid, 6-methylheptanoic acid, can be reduced using potent reducing agents like lithium aluminum hydride (LiAlH₄) or borohydride reagents in an appropriate ether solvent.[2] This method offers high yields and purity but is less economical for large-scale production due to the cost of the reagents.

  • Grignard Reaction: The reaction of an isohexylmagnesium halide (e.g., isohexylmagnesium bromide) with formaldehyde serves as a classic Grignard synthesis route to form the primary alcohol.[2] This method is highly versatile for building carbon skeletons in a laboratory setting.

Bio-Based Synthesis Routes

Emerging research focuses on sustainable production from renewable feedstocks. One such route involves using crotonaldehyde, which can be derived from biomass. The process involves selective hydrogenation to n-butyraldehyde, followed by condensation and a final hydrogenation step to yield bio-based isooctanol.[10] This pathway is of increasing interest for producing "green" chemicals for cosmetics and other consumer products.

Key Chemical Reactions

As a primary alcohol, 6-methyl-1-heptanol undergoes a range of characteristic reactions, making it a versatile chemical intermediate.

  • Esterification: It reacts with carboxylic acids or their derivatives (like acyl chlorides) in the presence of an acid catalyst to form esters.[2] These esters are often fragrant and are key components in the flavor and fragrance industry.

  • Oxidation: Depending on the oxidizing agent and reaction conditions, it can be oxidized to 6-methylheptanal (an aldehyde) using milder reagents like pyridinium chlorochromate (PCC), or further to 6-methylheptanoic acid (a carboxylic acid) using stronger oxidants like potassium permanganate (KMnO₄) or chromic acid.[2]

  • Dehydration: Under acidic conditions and heat, it can undergo dehydration (elimination of water) to form alkenes, primarily 6-methyl-1-heptene.[2]

alcohol 6-Methyl-1-heptanol ester Ester (Fragrance/Flavor) alcohol->ester + R-COOH (Esterification) aldehyde 6-Methylheptanal alcohol->aldehyde [O] (mild) (Oxidation) alkene 6-Methyl-1-heptene alcohol->alkene - H2O (Dehydration) acid 6-Methylheptanoic Acid aldehyde->acid [O] (strong) (Oxidation)

Sources

Core Identification and Chemical Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Methyl-1-heptanol

This guide provides a comprehensive technical overview of 6-Methyl-1-heptanol (CAS: 1653-40-3), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. It moves beyond a simple data sheet to offer insights into its synthesis, properties, and applications, grounded in established scientific principles.

6-Methyl-1-heptanol is a primary alcohol characterized by a seven-carbon chain with a methyl group at the sixth position.[1] Its unique structure imparts specific physical and chemical properties that define its utility.

  • CAS Number : 1653-40-3[2][3][4][5]

  • IUPAC Name : 6-methylheptan-1-ol[1]

  • Molecular Formula : C₈H₁₈O[2]

  • Synonyms : Isooctan-1-ol, 6-Methylheptanol[4][6]

The fundamental structure is visualized below. The terminal hydroxyl (-OH) group is the primary site of reactivity, typical for a primary alcohol, while the branched methyl group influences its steric profile and physical properties like boiling point and solubility.

Caption: Chemical structure of 6-Methyl-1-heptanol.

Physicochemical and Spectroscopic Profile

Understanding the physicochemical properties of 6-Methyl-1-heptanol is fundamental for its application in experimental design, from solvent selection to reaction temperature control.

Key Physicochemical Data

The properties are summarized in the table below. It exists as a clear, colorless liquid with a characteristic mild odor.[1][6] Its relatively high boiling point and low water solubility are consistent with an eight-carbon alcohol.

PropertyValueSource(s)
Molecular Weight 130.23 g/mol [2][3]
Boiling Point 187-189 °C at 760 mmHg[5][7]
Melting Point -106 °C[4][5]
Density ~0.818 - 0.832 g/cm³ at 20-25 °C[1][8]
Flash Point ~71.1 - 82 °C[1][7]
Water Solubility ~640 - 647 mg/L at 25 °C[1][7]
logP (o/w) ~2.72 - 2.8[1][7]
Refractive Index ~1.425 at 25 °C[4][6]
Spectroscopic Signatures

Spectroscopic data is crucial for identity confirmation and purity assessment.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals, including a triplet corresponding to the methylene protons adjacent to the hydroxyl group (-CH₂OH) around 3.6 ppm, and a distinct doublet for the two methyl groups at the 6-position.

  • ¹³C NMR : The carbon spectrum will display eight distinct signals corresponding to each carbon atom in the unique chemical environment of the molecule.[9]

  • IR Spectroscopy : The infrared spectrum is dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol group. C-H stretching vibrations will appear just below 3000 cm⁻¹.[10]

  • Mass Spectrometry : Under electron ionization (EI), the mass spectrum will not likely show a strong molecular ion peak (m/z = 130). Instead, it will feature characteristic fragmentation patterns, including the loss of water (M-18) and cleavage at the alpha-carbon.[11]

Synthesis Methodologies

The synthesis of 6-Methyl-1-heptanol can be approached through several classic organic chemistry pathways. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Overview of Synthetic Routes

SynthesisRoutes cluster_0 Starting Materials cluster_1 Reaction Type A 6-Methylheptanoic Acid R1 Reduction A->R1 B Olefins (e.g., Isoheptene) R2 Hydroformylation B->R2 C Grignard Reagent + Formaldehyde R3 Nucleophilic Addition C->R3 Target 6-Methyl-1-heptanol R1->Target R2->Target R3->Target Applications cluster_A3 Intermediate For: center 6-Methyl-1-heptanol A1 Fragrance Industry center->A1 A2 Flavoring Agent center->A2 A3 Chemical Intermediate center->A3 A4 Solvent center->A4 I1 Surfactants A3->I1 I2 Plasticizers A3->I2

Sources

An In-Depth Technical Guide to the Molecular Properties of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a definitive technical resource for researchers, scientists, and drug development professionals, providing a comprehensive analysis of the molecular formula, weight, and key identifiers of 6-Methyl-1-heptanol. The information herein is synthesized from authoritative chemical databases and is intended to support laboratory work, from stoichiometric calculations to analytical characterization.

Core Chemical Identity

6-Methyl-1-heptanol is a primary alcohol characterized by a seven-carbon chain (heptane) with a methyl group at the 6th position and a hydroxyl (-OH) group at the 1st position.[1] This structure imparts specific physicochemical properties that make it relevant as a fragrance component, a solvent, and a chemical intermediate in various synthetic processes.[2] Accurate identification is paramount for regulatory compliance, experimental reproducibility, and safety. The fundamental identifiers are summarized in Table 1.

IdentifierValueSource
IUPAC Name 6-methylheptan-1-ol[2]
CAS Registry Number 1653-40-3[3][4][5]
Molecular Formula C8H18O[3][4][]
Canonical SMILES CC(C)CCCCCO[2][]
InChI InChI=1S/C8H18O/c1-8(2)6-4-3-5-7-9/h8-9H,3-7H2,1-2H3[1][3][7]
InChIKey BWDBEAQIHAEVLV-UHFFFAOYSA-N[1][3][7]

Molecular Formula and Structure

The molecular formula, C8H18O , indicates that each molecule of 6-Methyl-1-heptanol is composed of 8 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom.[5] This formula is consistent across major chemical databases including the US Environmental Protection Agency (EPA) and the National Institute of Standards and Technology (NIST).[3][4]

The structural arrangement is crucial for its chemical behavior. The molecule is an isomer of octanol, with its branched structure influencing properties like boiling point and viscosity compared to its straight-chain counterpart, 1-octanol.

Caption: 2D structure of 6-Methyl-1-heptanol.

Molecular Weight Analysis

Understanding the distinction between average molecular weight and monoisotopic mass is critical for different scientific applications.

  • Average Molecular Weight (Molar Mass): This value is calculated using the weighted average of the natural abundances of the isotopes of each element. It is the standard value used for stoichiometric calculations in chemical reactions, such as determining molar concentrations or reaction yields. For 6-Methyl-1-heptanol, this value is 130.23 g/mol .[][8]

  • Monoisotopic Mass: This is the mass of a molecule calculated using the mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O). This precise value is essential for high-resolution analytical techniques like mass spectrometry, where it is used to identify compounds by their exact mass-to-charge ratio. The monoisotopic mass is 130.135765193 Da .[8]

The elemental composition and its contribution to the average molecular weight are detailed in Table 2.

ElementCountAtomic Weight ( g/mol )Total Contribution ( g/mol )
Carbon (C)812.01196.088
Hydrogen (H)181.00818.144
Oxygen (O)115.99915.999
Total 130.231

Protocol for In Silico Data Verification

Trustworthiness in research demands the ability to independently verify chemical data. The following protocol outlines a self-validating workflow for retrieving and confirming the molecular weight and formula of a compound using the authoritative NIST Chemistry WebBook.

Objective: To verify the molecular formula and weight of 6-Methyl-1-heptanol (CAS: 1653-40-3).

Methodology:

  • Navigate to the Database: Open a web browser and go to the NIST Chemistry WebBook.

  • Select Search Option: On the homepage, choose the "Name," "CAS Registry Number," or "Formula" search option. Using the CAS number is the most precise method.

  • Perform the Search:

    • Select "CAS Registry Number" from the search options.

    • Enter "1653-40-3" into the search field.

    • Initiate the search.

  • Locate Target Compound: The search results will lead directly to the data page for "1-Heptanol, 6-methyl-".[3][7]

  • Extract and Verify Data:

    • On the results page, locate the "Formula" field and confirm it is C8H18O.[3][7]

    • Find the "Molecular weight" field and confirm it is 130.2279 (NIST provides a higher precision value).[3][7]

    • Cross-reference other identifiers like the InChIKey to ensure you have located the correct substance.

  • Document the Source: For traceability, record the source (NIST Chemistry WebBook) and the date of access in your laboratory notebook or data management system.

This protocol ensures that the data used for experimental design is grounded in a reliable, authoritative source.

cluster_0 6-Methyl-1-heptanol Identification Compound 6-Methyl-1-heptanol IUPAC: 6-methylheptan-1-ol Identifiers CAS: 1653-40-3 SMILES: CC(C)CCCCCO InChIKey: BWDBEAQIHAEVLV-UHFFFAOYSA-N Compound:name->Identifiers:cas is identified by Properties Formula: C8H18O Mol. Weight: 130.23 g/mol Compound:name->Properties:formula has Identifiers:cas->Properties:formula corresponds to

Caption: Logical relationships between identifiers for 6-Methyl-1-heptanol.

References

Spectral data for 6-Methyl-1-heptanol (IR, NMR, Mass Spec)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectral Data of 6-Methyl-1-heptanol

Introduction

6-Methyl-1-heptanol (C₈H₁₈O, CAS No: 1653-40-3) is a primary alcohol with a branched eight-carbon chain.[1][2] As with any chemical entity in research and development, definitive structural confirmation is paramount. Spectroscopic analysis provides a fundamental and non-destructive method for elucidating molecular structure. This guide offers an in-depth analysis of the spectral data for 6-methyl-1-heptanol, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The interpretation herein synthesizes foundational principles with data-driven insights to provide a comprehensive characterization of the molecule for researchers, scientists, and drug development professionals.

The molecular structure of 6-methyl-1-heptanol is as follows: CH₃-CH(CH₃)-CH₂-CH₂-CH₂-CH₂-CH₂-OH

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibration of specific bonds. It is a powerful tool for identifying the functional groups present in a molecule. For an alcohol like 6-methyl-1-heptanol, the key identifying signals are the O-H stretch from the hydroxyl group and the C-O stretch, in addition to the ubiquitous C-H stretches of the alkyl chain.

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

Attenuated Total Reflectance (ATR) is a common sampling technique that allows for the direct analysis of liquid or solid samples with minimal preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The ATR crystal (commonly diamond or zinc selenide) must be clean; wipe the crystal surface with a solvent such as isopropanol and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal. This scan measures the ambient atmosphere (e.g., CO₂, H₂O) and the instrument's inherent absorbance, which will be subtracted from the sample spectrum.

  • Sample Application: Place a small drop of 6-methyl-1-heptanol directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Sample Spectrum Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Data Interpretation: Gas-Phase FTIR Spectrum

The following analysis is based on the gas-phase FTIR spectrum of 6-methyl-1-heptanol available from the NIST Chemistry WebBook.[1] While liquid-phase spectra obtained via ATR would show broader peaks due to intermolecular hydrogen bonding, the fundamental absorptions remain consistent.

Wavenumber (cm⁻¹)AssignmentDescription of Vibration
~3670O-H StretchFree (non-hydrogen-bonded) hydroxyl group stretching. In a liquid sample, this would be a very broad peak centered around 3300-3400 cm⁻¹.[3]
2870-2960C-H StretchStretching vibrations of the methyl (CH₃) and methylene (CH₂) groups in the alkyl chain.
~1465C-H BendBending (scissoring and asymmetrical) vibrations of the methylene and methyl groups.
~1058C-O StretchStretching vibration of the primary alcohol C-O single bond. This is a characteristic peak for primary alcohols.[3]

Causality of Key Absorptions:

  • O-H Stretch: The peak around 3670 cm⁻¹ is sharp, which is characteristic of a free hydroxyl group in the gas phase. In a condensed phase (liquid or solid), this peak would broaden significantly and shift to a lower frequency (e.g., 3350 cm⁻¹) due to the weakening of the O-H bond through intermolecular hydrogen bonding.[3] This broad absorption is one of the most recognizable features in the IR spectrum of an alcohol.

  • C-H Stretch: The strong, sharp peaks between 2870 and 2960 cm⁻¹ are definitive evidence of sp³-hybridized C-H bonds, confirming the aliphatic nature of the molecule.

  • C-O Stretch: The strong absorption at approximately 1058 cm⁻¹ falls squarely in the typical range (1050-1260 cm⁻¹) for C-O single bond stretching. Its specific position helps confirm the primary nature of the alcohol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed carbon-hydrogen framework of an organic molecule. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Disclaimer: Experimental ¹H and ¹³C NMR spectra for 6-methyl-1-heptanol are not publicly available in spectral databases at the time of this writing. The following analysis is based on predicted spectral data generated by NMRDB.org, a reputable online prediction tool.[3][4] This approach allows for a detailed pedagogical explanation of the expected spectrum based on established chemical principles.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of 6-methyl-1-heptanol in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is used because deuterium is not observed in ¹H NMR, preventing a large solvent signal from obscuring the analyte signals.

  • Reference Standard: Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the sample. TMS is chemically inert and provides a single, sharp signal that is defined as 0.00 ppm, used for calibrating the chemical shift axis.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. The instrument is then tuned and the magnetic field is "shimmed" to optimize its homogeneity, ensuring sharp, well-resolved peaks.

  • Data Acquisition:

    • For ¹H NMR , a standard pulse sequence is used. Key parameters include the number of scans (typically 8-16), acquisition time, and relaxation delay.

    • For ¹³C NMR , a proton-decoupled pulse sequence is standard. This removes C-H coupling, resulting in a spectrum where each unique carbon atom appears as a single line. A greater number of scans is required due to the low natural abundance of ¹³C.

  • Data Processing: The raw data (Free Induction Decay, or FID) is converted into a spectrum using a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and referenced to TMS. For ¹H NMR, the signals are integrated to determine the relative number of protons responsible for each signal.

Predicted ¹H NMR Analysis

The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic environment (chemical shift), the relative number of protons in each environment (integration), and the number of neighboring protons (spin-spin splitting).

LabelPredicted δ (ppm)IntegrationMultiplicityAssignment
Hₐ3.642HTriplet (t)-CH ₂-OH
Hₑ1.552HMultiplet (m)-CH ₂-CH₂OH
Hf1.511HMultiplet (m)-CH (CH₃)₂
Hc,d1.294HMultiplet (m)-CH₂-CH ₂-CH ₂-CH₂-
Hₑ1.172HMultiplet (m)-CH ₂-CH(CH₃)₂
H₉0.866HDoublet (d)-CH(CH ₃)₂
-OHVariable1HSinglet (broad)-OH

Interpretation of Predicted ¹H NMR Spectrum:

  • Chemical Shift: The protons on the carbon directly attached to the electronegative oxygen atom (Hₐ ) are the most deshielded and thus appear furthest downfield at ~3.64 ppm.[5] The protons of the two methyl groups (H₉ ) are the most shielded and appear furthest upfield at ~0.86 ppm. The remaining methylene and methine protons appear in the standard aliphatic region between 1.17 and 1.55 ppm.

  • Integration: The integral values directly correspond to the number of protons in each unique environment (2:2:1:4:2:6), which matches the molecular structure perfectly.

  • Splitting (Multiplicity):

    • Hₐ (-CH₂OH) is adjacent to a CH₂ group (Hₑ), so its signal is split into a triplet (n+1 = 2+1 = 3).

    • H₉ (-CH(CH ₃)₂) are adjacent to a single methine proton (Hf), so their signal is split into a doublet (n+1 = 1+1 = 2).

    • The remaining signals (Hₑ, Hf, Hc,d, Hₑ ) are multiplets because they are coupled to multiple, non-equivalent neighboring protons.

    • The -OH proton typically appears as a broad singlet due to rapid chemical exchange with trace amounts of acid or water, which averages out the coupling to adjacent protons.[5]

Caption: Predicted proton environments and couplings in 6-methyl-1-heptanol.

Predicted ¹³C NMR Analysis

Proton-decoupled ¹³C NMR spectroscopy provides a signal for each chemically unique carbon atom. The chemical shift is primarily influenced by the atom's hybridization and the electronegativity of attached groups.

Predicted δ (ppm)Assignment (Carbon Position)
63.1C1 (-C H₂OH)
39.0C5 (-C H₂-CH(CH₃)₂)
32.8C2 (-C H₂-CH₂OH)
28.0C6 (-C H(CH₃)₂)
23.8C4 (-CH₂-C H₂-CH(CH₃)₂)
22.6C7, C8 (-CH(C H₃)₂)
22.5 (approx.)C3 (-CH₂-C H₂-CH₂OH)

Note: The predicted value for C3 was not explicitly resolved from C4/C5 in the simple prediction and is estimated based on typical aliphatic shifts.

Interpretation of Predicted ¹³C NMR Spectrum:

  • Chemical Shift: The carbon atom bonded to the hydroxyl group (C1 ) is the most deshielded due to the electronegativity of oxygen and appears furthest downfield at ~63.1 ppm. This is characteristic of a carbon in an alcohol.[5]

  • The two magnetically equivalent methyl carbons (C7, C8 ) are the most shielded and appear furthest upfield at ~22.6 ppm.

  • The remaining carbons (C2, C3, C4, C5, C6) appear in the typical alkane region of the spectrum (~20-40 ppm). The subtle differences in their chemical shifts are due to their proximity to the electron-withdrawing hydroxyl group and the branching point.

Mass Spectrometry (MS)

Mass spectrometry bombards a molecule with high-energy electrons, causing ionization and subsequent fragmentation. The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a spectrum that acts as a molecular fingerprint and provides crucial information about the molecule's weight and structure.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: A small amount of the liquid sample is injected into the instrument, often via a gas chromatograph (GC-MS) for purification and controlled introduction. The sample is vaporized in a heated inlet.

  • Ionization: The gaseous molecules enter the ion source, where they are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

  • Fragmentation: The molecular ion is imparted with excess energy, causing it to break apart into smaller, charged fragment ions and neutral radicals.

  • Mass Analysis: The positive ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.

  • Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value. The resulting data is plotted as a mass spectrum, showing relative intensity versus m/z.

Data Interpretation

The following analysis is based on the electron ionization mass spectrum of 6-methyl-1-heptanol from the NIST Chemistry WebBook.[1] The molecular weight of 6-methyl-1-heptanol is 130.23 g/mol .

m/zRelative IntensityProposed Fragment Identity/Origin
130~0.5%[M]⁺• (Molecular Ion)
112~2%[M - H₂O]⁺• (Loss of water)
87~10%[M - C₃H₇]⁺ (Loss of isopropyl radical)
70~35%[C₅H₁₀]⁺• (Further fragmentation after water loss)
57~75%[C₄H₉]⁺ (tert-Butyl cation, rearrangement)
43100%[C₃H₇]⁺ (Isopropyl cation)
31~20%[CH₂OH]⁺ (α-cleavage)

Analysis of Fragmentation Pathways:

  • Molecular Ion (M⁺•): A very weak molecular ion peak is observed at m/z 130. The low intensity is characteristic of primary alcohols, which fragment readily.

  • Loss of Water (Dehydration): A peak at m/z 112 ([M-18]⁺•) corresponds to the elimination of a water molecule. This is a common fragmentation pathway for alcohols.[6]

  • α-Cleavage (Alpha-Cleavage): This is the cleavage of the bond adjacent to the oxygen-bearing carbon. For a primary alcohol, this results in the loss of the largest alkyl substituent as a radical. While the resulting [CH₂OH]⁺ fragment at m/z 31 is observed, it is not the most prominent peak.

  • Alkyl Chain Fragmentation: The most prominent peaks in the spectrum arise from cleavage within the hydrocarbon chain, leading to stable carbocations.

    • The base peak at m/z 43 corresponds to the highly stable isopropyl cation, [CH(CH₃)₂]⁺, formed by cleavage of the C4-C5 bond.

    • The significant peak at m/z 57 likely corresponds to the even more stable tert-butyl cation, [C(CH₃)₃]⁺, which would form after a skeletal rearrangement.

    • The peak at m/z 70 can be attributed to further fragmentation of the m/z 112 ion.

MS_Fragmentation cluster_alpha α-Cleavage cluster_dehydration Dehydration cluster_chain Chain Cleavage M [C8H18O]+• m/z = 130 (Molecular Ion) F31 [CH2OH]+ m/z = 31 M->F31 - •C7H15 F112 [C8H16]+• m/z = 112 M->F112 - H2O F43 [C3H7]+ m/z = 43 (Base Peak) M->F43 - C5H11O•

Caption: Key fragmentation pathways for 6-methyl-1-heptanol in EI-MS.

Integrated Spectroscopic Analysis

The convergence of data from these distinct spectroscopic techniques provides a self-validating system for the structural confirmation of 6-methyl-1-heptanol.

  • IR spectroscopy confirms the presence of the key functional groups: an alcohol (O-H stretch at ~3670 cm⁻¹ gas-phase, C-O stretch at ~1058 cm⁻¹) and an aliphatic alkyl chain (C-H stretches at 2870-2960 cm⁻¹).

  • NMR spectroscopy (predicted) elucidates the complete carbon-hydrogen framework. ¹H NMR distinguishes the seven unique proton environments, with chemical shifts and splitting patterns consistent with a primary alcohol and an isopropyl terminus. ¹³C NMR confirms the presence of eight carbon atoms in six unique environments, consistent with the molecular symmetry.

  • Mass spectrometry corroborates the molecular weight (M⁺• at m/z 130) and reveals characteristic fragmentation patterns, including the loss of water and cleavage that produces a highly stable isopropyl cation (m/z 43), confirming the branched structure at the end of the chain.

Collectively, these three spectroscopic methods provide unambiguous and complementary evidence, leading to the definitive structural elucidation of 6-methyl-1-heptanol.

References

  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • GCMS Section 6.10 - Whitman People. (n.d.). 6.10 Fragmentation of Alcohols. Retrieved from [Link]

  • NIST. (n.d.). 1-Heptanol, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Heptanol, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopy of Alcohols. Retrieved from [Link]

  • Scribd. (n.d.). Experiment 1 Instructions. Retrieved from [Link]

  • Simulate and predict NMR spectra. (n.d.). Retrieved from [Link]

  • UCI Aerosol Photochemistry Group. (2014, June 17). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

  • YouTube. (2017, November 28). How to predict the 13C NMR spectrum of a compound. Retrieved from [Link]

  • YouTube. (2020, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Retrieved from [Link]

Sources

Introduction: Understanding the Physicochemical Profile of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Methyl-1-heptanol for Researchers and Drug Development Professionals

6-Methyl-1-heptanol (CAS No: 1653-40-3), a primary alcohol, is a branched-chain C8 alcohol.[1][2] It presents as a clear, colorless liquid with a characteristic mild, pleasant alcohol odor.[1][2] Its molecular structure, featuring a seven-carbon chain with a methyl group at the sixth position and a terminal hydroxyl group, is fundamental to its physical and chemical properties, including its solubility.[1] For professionals in research and drug development, understanding the solubility of this compound is critical for its application as a solvent, a chemical intermediate for synthesizing surfactants and plasticizers, or its potential use in fragrance and flavor formulations.[1][3]

Core Principles: The Molecular Basis of 6-Methyl-1-heptanol's Solubility

The solubility of any compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[4] 6-Methyl-1-heptanol's structure contains two distinct regions that dictate its solubility behavior: a polar hydroxyl (-OH) head and a nonpolar hydrocarbon tail.

  • The Hydrophilic Hydroxyl Group: The -OH group is polar and capable of forming hydrogen bonds.[5] This "water-loving" group is the primary reason for the molecule's limited solubility in polar solvents like water.[5][6] Water molecules can form hydrogen bonds with the hydroxyl group, allowing some degree of dissolution.[7]

  • The Hydrophobic Alkyl Chain: The molecule is dominated by its eight-carbon, branched hydrocarbon chain (C8H17-).[1] This part of the molecule is nonpolar and hydrophobic ("water-hating").[5] The large size of this alkyl chain disrupts the hydrogen bonding network between water molecules, making it energetically unfavorable for the molecule to dissolve extensively in water.[7][8]

Consequently, the solubility of 6-methyl-1-heptanol is a balance between these two opposing characteristics. While the hydroxyl group provides some affinity for polar solvents, the large hydrophobic chain is the dominant factor, leading to low water solubility but high solubility in nonpolar organic solvents.[1][7] As the carbon chain length of alcohols increases, their solubility in water decreases. Alcohols with more than seven carbons are generally considered immiscible or sparingly soluble.[8]

Quantitative Solubility Data

The solubility of 6-methyl-1-heptanol has been determined in water and is generally characterized in various organic solvents.

Table 1: Aqueous Solubility of 6-Methyl-1-heptanol

SolventTemperatureSolubility
Water25 °C647 mg/L[9][10]

Table 2: Qualitative Solubility of 6-Methyl-1-heptanol in Organic Solvents

SolventSolubilityRationale
EthanolSoluble / MiscibleThe "like dissolves like" principle applies, as both are alcohols.[3][9][11]
MethanolSoluble / MiscibleSimilar to ethanol, miscibility is expected due to shared functional groups.[12]
Diethyl EtherSolubleA common nonpolar solvent capable of dissolving the hydrophobic alkyl chain.[3]
ChloroformSolubleA polar aprotic solvent that effectively solvates the alcohol.[12]
AcetonitrileSlightly SolubleA polar aprotic solvent with some capacity to dissolve the alcohol.[12]

Experimental Protocol: Determination of Thermodynamic Solubility via the Shake-Flask Method

The most reliable and widely accepted method for determining the thermodynamic (equilibrium) solubility of a compound is the shake-flask method.[13] This technique establishes equilibrium between the undissolved solid and a saturated solution, providing a highly accurate measurement.

Causality and Self-Validation in the Shake-Flask Protocol

This protocol is designed to be a self-validating system. The inclusion of an extended equilibration time (24 hours or more) and the verification that a solid excess remains at the end of the experiment ensures that a true thermodynamic equilibrium has been reached.[14][15] Measuring the concentration at multiple time points (e.g., 24 and 48 hours) can further validate that the system has stabilized and the measured solubility is not a kinetic artifact. The use of high-purity materials and precise temperature control are critical for reproducibility.

Step-by-Step Methodology
  • Preparation of Materials:

    • High-purity 6-methyl-1-heptanol.

    • Solvent of interest (e.g., deionized water, organic solvent).

    • Glass vials or flasks with airtight screw caps.

    • A temperature-controlled orbital shaker or incubator.

    • Syringe filters (e.g., 0.22 µm PVDF) to separate the undissolved solid.

    • Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC)).

  • Experimental Procedure:

    • Add an excess amount of 6-methyl-1-heptanol to a vial. The key is to ensure a visible amount of undissolved liquid/solid remains after equilibration to confirm saturation.

    • Add a precise volume of the chosen solvent to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.

    • Allow the mixture to equilibrate for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[14]

  • Sample Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solute settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial for analysis. This step is crucial to remove any undissolved microparticles.

    • Quantify the concentration of 6-methyl-1-heptanol in the filtered sample using a pre-validated analytical method (e.g., GC-FID).

Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solute (6-Methyl-1-heptanol) B Add Known Volume of Solvent A->B To Vial C Seal Vial & Place in Shaker at Constant Temp B->C D Agitate for 24-72 hours C->D E Settle & Withdraw Supernatant D->E F Filter through 0.22 µm Syringe Filter E->F G Quantify Concentration (e.g., GC, HPLC) F->G H Thermodynamic Solubility Value G->H Result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Implications for Research and Drug Development

The dual hydrophilic-hydrophobic nature of 6-methyl-1-heptanol defines its utility:

  • As a Solvent: Its ability to dissolve nonpolar substances makes it a suitable solvent or co-solvent in formulations for hydrophobic active pharmaceutical ingredients (APIs).[3]

  • In Synthesis: As a chemical intermediate, its solubility profile is crucial for reaction kinetics, dictating the choice of reaction medium and purification procedures.[3]

  • Excipient Potential: In drug formulations, its low water solubility might be leveraged in creating emulsions or as a component in lipid-based drug delivery systems.

Conclusion

6-Methyl-1-heptanol exhibits limited solubility in water (647 mg/L at 25 °C) and excellent solubility in common organic solvents.[9][10] This behavior is a direct consequence of its molecular structure, which combines a polar hydroxyl group with a dominant nonpolar eight-carbon alkyl chain. For scientists and researchers, a thorough understanding of these solubility characteristics, verifiable through robust methods like the shake-flask protocol, is essential for effectively utilizing this compound in synthesis, formulation, and other advanced applications.

References

  • The Good Scents Company. (n.d.). 6-methyl-1-heptanol, 1653-40-3. Retrieved from [Link]

  • CHEM 221 Laboratory Manual. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • Reddit. (2019, May 13). How do I experimentally and quantitatively determine the solubility of an alcohol like Methanol? : r/chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-Heptanol, 6-methyl- (CAS 1653-40-3). Retrieved from [Link]

  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

  • Solubility of Things. (n.d.). Solubility of alcohols (eg. ethanol). Retrieved from [Link]

  • Britannica. (2025, November 26). Alcohol - Boiling Point, Solubility, Flammability. Retrieved from [Link]

  • Quora. (2018, February 10). How is alcohol both organic solvent and soluble in water? Retrieved from [Link]

  • meriSTEM. (2020, October 11). Alcohols: solubility and solvent polarity | Organic molecules | meriSTEM. YouTube. Retrieved from [Link]

  • ChemistryTalk. (n.d.). Factors affecting solubility. Retrieved from [Link]

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

  • RSC Education. (n.d.). The properties of alcohols | Class experiment. Retrieved from [Link]

  • Enamine. (n.d.). Shake-Flask Solubility Assay. Retrieved from [Link]

  • PubChem. (n.d.). Isooctan-1-ol. Retrieved from [Link]

  • FlavScents. (n.d.). 6-methyl-1-heptanol. Retrieved from [Link]

  • Stenutz. (n.d.). 6-methyl-1-heptanol. Retrieved from [Link]

  • ChemBK. (n.d.). 1-Methyl-1-heptanol. Retrieved from [Link]

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Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 6-Methyl-1-heptanol via Carboxylic Acid Reduction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 6-methyl-1-heptanol, a valuable branched-chain primary alcohol used as a fragrance component, solvent, and chemical intermediate.[1] The synthesis is achieved through the direct reduction of its corresponding carboxylic acid, 6-methylheptanoic acid. We present a detailed methodology employing Lithium Aluminum Hydride (LiAlH₄), a powerful and efficient reducing agent for this transformation. This document is intended for researchers, chemists, and professionals in drug development and materials science, offering in-depth procedural details, mechanistic insights, safety protocols, and expected outcomes to ensure reproducible and safe execution.

Introduction and Rationale

6-Methyl-1-heptanol is a primary alcohol with a characteristic structure featuring a methyl group at the C6 position, which distinguishes its physical and chemical properties from other isomeric octanols.[1][2] Its applications are diverse, ranging from its use in the flavor and fragrance industry to its role as a precursor in the synthesis of more complex molecules like surfactants and plasticizers.[1][3]

While several synthetic routes exist, the direct reduction of the parent carboxylic acid, 6-methylheptanoic acid, is a common and effective laboratory-scale method.[1][4] This transformation requires a potent reducing agent capable of converting the carboxyl group to a primary alcohol.

Method Selection: Lithium Aluminum Hydride vs. Borane

Two primary reagents are typically employed for the reduction of carboxylic acids: Lithium Aluminum Hydride (LiAlH₄) and Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃-THF).

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, non-selective, and powerful reducing agent. It readily reduces carboxylic acids, esters, aldehydes, and ketones.[5][6] Its high reactivity necessitates strict anhydrous conditions and careful handling due to its violent reaction with water.[5][7]

  • Borane (BH₃-THF): A more chemoselective reducing agent. It rapidly reduces carboxylic acids, often in preference to other functional groups like esters, which react much more slowly.[8][9] This selectivity makes it ideal for syntheses involving multifunctional molecules.[10]

For this protocol, LiAlH₄ is selected due to its widespread availability, high reaction rates at room temperature, and well-established procedures that lead to high yields.[11] While borane offers greater selectivity, the substrate in this case, 6-methylheptanoic acid, lacks other reducible functional groups where selectivity would be a critical advantage. Therefore, the power and efficiency of LiAlH₄ are prioritized. The comprehensive safety protocols detailed herein are designed to mitigate the risks associated with its high reactivity.

Reaction Mechanism

The reduction of a carboxylic acid with LiAlH₄ is not a simple single-step addition of hydride. It proceeds through a multi-step mechanism involving both an acid-base reaction and subsequent nucleophilic acyl substitution and addition steps.[9][12]

  • Deprotonation: LiAlH₄ is a strong base. The first equivalent of hydride rapidly deprotonates the acidic proton of the carboxylic acid, forming hydrogen gas (H₂) and a lithium carboxylate salt.[9][12]

  • Coordination & Substitution: The aluminum hydride species coordinates to the carbonyl oxygen of the carboxylate. A subsequent intramolecular hydride transfer occurs, leading to a tetrahedral intermediate. This intermediate collapses, eliminating an OAlH₂⁻ species to form an aldehyde.[9]

  • Final Reduction: The aldehyde formed in situ is highly reactive towards the remaining LiAlH₄ and is immediately reduced to a primary alkoxide.[5] It is impossible to stop the reaction at the aldehyde stage.[5]

  • Aqueous Workup: The final step involves quenching the excess LiAlH₄ and protonating the resulting aluminum alkoxide salt with a dilute acid (e.g., H₂SO₄ or HCl) to yield the final product, 6-methyl-1-heptanol.[5][11]

Experimental Protocol

This protocol details the reduction of 6-methylheptanoic acid to 6-methyl-1-heptanol.

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )AmountMoles (mmol)Eq.Supplier
6-Methylheptanoic AcidC₈H₁₆O₂144.215.00 g34.671.0Sigma-Aldrich
Lithium Aluminum Hydride (LiAlH₄)H₄AlLi37.951.97 g52.001.5Acros Organics
Anhydrous Diethyl Ether (Et₂O)(C₂H₅)₂O74.12150 mL--Fisher Scientific
Sulfuric Acid (H₂SO₄), 10% aq.H₂SO₄98.08~100 mL--J.T. Baker
Saturated Sodium Bicarbonate (aq.)NaHCO₃84.0150 mL--EMD Millipore
Anhydrous Magnesium SulfateMgSO₄120.37~10 g--VWR
Critical Safety Precautions

Lithium Aluminum Hydride (LiAlH₄) is a highly hazardous substance that requires meticulous handling.

  • Reactivity: LiAlH₄ reacts violently and exothermically with water, protic solvents (like alcohols), and even atmospheric moisture, releasing flammable hydrogen gas that can ignite spontaneously.[7][13][14]

  • Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or a face shield, and impervious gloves.[7][15]

  • Inert Atmosphere: All manipulations of solid LiAlH₄ and the entire reaction must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).[7][13] All glassware must be rigorously oven- or flame-dried before use.

  • Spill & Fire: In case of a spill, do NOT use water or a CO₂ extinguisher. Smother the spill with dry sand or use a Class D fire extinguisher (for combustible metals).[7]

  • Quenching: The quenching of excess LiAlH₄ is highly exothermic. Perform this step slowly in an ice bath to control the release of heat and hydrogen gas.

Step-by-Step Procedure
  • Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a nitrogen/argon inlet, and a rubber septum. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Reagent Preparation: In the inert atmosphere of the flask, suspend Lithium Aluminum Hydride (1.97 g, 52.00 mmol) in anhydrous diethyl ether (75 mL).

  • Substrate Addition: Dissolve 6-methylheptanoic acid (5.00 g, 34.67 mmol) in anhydrous diethyl ether (25 mL). Using a syringe, add this solution dropwise to the stirred LiAlH₄ suspension over 30 minutes. The initial addition will cause vigorous bubbling (H₂ evolution); control the addition rate to maintain a gentle reflux.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then gently heat to reflux for an additional 2 hours to ensure the reaction goes to completion.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting carboxylic acid spot (visualized with a potassium permanganate stain) indicates completion.

  • Quenching (Workup): Cool the reaction flask to 0 °C using an ice-water bath. Perform the following steps with extreme caution behind a blast shield. Slowly and dropwise, add the following reagents in sequence:

    • 2.0 mL of water

    • 2.0 mL of 15% aqueous NaOH

    • 6.0 mL of water This sequence (Fieser workup) is designed to produce a granular, easily filterable precipitate of aluminum salts.

  • Isolation: Allow the mixture to warm to room temperature and stir for 30 minutes. A white, granular precipitate should form. Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl ether (3 x 25 mL).

  • Purification: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with 10% H₂SO₄ (50 mL) and saturated NaHCO₃ solution (50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Final Product: The crude product can be further purified by fractional distillation under reduced pressure to yield 6-methyl-1-heptanol as a colorless oil. The expected yield is 85-95%.

Workflow Visualization

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Apparatus Setup (Flame-dried Glassware) reagents 2. Reagent Charging (LiAlH4 in Et2O) setup->reagents addition 3. Substrate Addition (Dropwise, 0°C -> RT) reagents->addition reflux 4. Reflux (2 hours) addition->reflux quench 5. Quenching (0°C, Fieser Method) reflux->quench isolation 6. Isolation (Filtration) quench->isolation purify 7. Purification (Distillation) isolation->purify analysis 8. Product Analysis (NMR, IR, GC-MS) purify->analysis

Caption: Experimental workflow for the synthesis of 6-methyl-1-heptanol.

Characterization and Expected Results

The final product, 6-methyl-1-heptanol, is a colorless oil.[2]

  • Molecular Weight: 130.23 g/mol [16][17]

  • Boiling Point: Approx. 187-188 °C (460-461 K) at atmospheric pressure.[1][18]

  • ¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the -CH₂OH group (a triplet around 3.6 ppm), the methine proton of the isopropyl group, and the various methylene and methyl protons of the alkyl chain.

  • IR (neat): A strong, broad absorption band in the region of 3200-3400 cm⁻¹ is indicative of the O-H stretch of the alcohol functional group.

References

  • Rzepa, H. Mechanism of the reduction of a carboxylic acid by borane: revisited and revised. Henry Rzepa's Blog. [Link]

  • Chemistry Steps. Reduction of Carboxylic Acids and Their Derivatives. [Link]

  • National Institutes of Health. (2018). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis. [Link]

  • Princeton University Environmental Health and Safety. Lithium Aluminum Hydride. [Link]

  • Chemistry LibreTexts. (2021, March 5). Reactions of Carboxylic Acids - An Overview. [Link]

  • Chem Simplied. Reduction of Carboxylic Acids and Derivatives with Complex Hydrides. [Link]

  • IITian Explains. (2020, April 4). Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. YouTube. [Link]

  • Clark, J. reduction of carboxylic acids. Chemguide. [Link]

  • Beacon B.I.N Science. (2023, August 22). How To Handle Lithium Aluminum Hydride (LAH) in Lab | Precautions & Hazards Of LAH | Dr. Aman. YouTube. [Link]

  • University of Calgary. Ch15: Reduction of Carboxylic Acids and Esters using LiAlH4 to 1o alcohols. [Link]

  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. [Link]

  • Nystrom, R. F. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. II. Carboxylic Acids. Journal of the American Chemical Society, 70(4), 1386-1387.
  • Mol-Instincts. 6-methyl-1-heptanol. [Link]

  • The Good Scents Company. 6-methyl-1-heptanol. [Link]

  • National Institute of Standards and Technology. 1-Heptanol, 6-methyl-. NIST WebBook. [Link]

  • Homework.Study.com. Provide a reasonable synthetic strategy for the synthesis of 6-methyl-3-heptanol from...[Link]

  • PubChem. Isooctan-1-ol. [Link]

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Application Note: Synthesis of 6-Methyl-1-heptanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the synthesis of the primary alcohol 6-Methyl-1-heptanol, utilizing the robust and versatile Grignard reaction. The protocol details the formation of isoamylmagnesium bromide and its subsequent nucleophilic addition to ethylene oxide. This application note is designed to offer both a theoretical framework and a practical, step-by-step laboratory procedure, emphasizing safety, efficiency, and product purity. The causality behind experimental choices is explained to empower researchers in adapting and troubleshooting the synthesis.

Introduction: The Grignard Reaction in Alcohol Synthesis

The Grignard reaction stands as a cornerstone of synthetic organic chemistry for its remarkable efficacy in forming carbon-carbon bonds. Discovered by Victor Grignard, for which he was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group or an epoxide. The carbon atom bound to magnesium in a Grignard reagent is highly nucleophilic and basic, allowing it to attack a wide range of electrophiles.

The synthesis of alcohols is a primary application of the Grignard reaction. Specifically, the reaction of a Grignard reagent with ethylene oxide provides a reliable method for the preparation of primary alcohols with a two-carbon chain extension. This application note focuses on the synthesis of 6-Methyl-1-heptanol, a valuable building block in the synthesis of various organic molecules. The synthetic strategy involves the reaction of isoamylmagnesium bromide with ethylene oxide, followed by an acidic workup.

Reaction Mechanism and Rationale

The synthesis of 6-Methyl-1-heptanol via the Grignard reaction is a two-step process:

  • Formation of the Grignard Reagent: Isoamyl bromide (1-bromo-3-methylbutane) reacts with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF), to form isoamylmagnesium bromide. The magnesium inserts into the carbon-bromine bond, reversing the polarity of the carbon atom from electrophilic to nucleophilic.

  • Nucleophilic Attack on Ethylene Oxide: The nucleophilic isoamyl group of the Grignard reagent attacks one of the electrophilic carbons of the ethylene oxide ring. This results in the opening of the strained three-membered ring and the formation of a magnesium alkoxide intermediate. The reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less substituted carbon of the epoxide.

  • Acidic Workup: The reaction mixture is then treated with a dilute acid (e.g., aqueous HCl or H₂SO₄) to protonate the alkoxide, yielding the final product, 6-Methyl-1-heptanol, and water-soluble magnesium salts.

Diagram: Reaction Mechanism

Grignard Synthesis of 6-Methyl-1-heptanol cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Acidic Workup Isoamyl_Bromide Isoamyl Bromide (CH3)2CHCH2CH2Br Grignard_Reagent Isoamylmagnesium Bromide (CH3)2CHCH2CH2MgBr Isoamyl_Bromide->Grignard_Reagent  Anhydrous Ether Mg Mg Mg->Grignard_Reagent Grignard_Reagent_2 Isoamylmagnesium Bromide Ethylene_Oxide Ethylene Oxide Alkoxide_Intermediate Magnesium Alkoxide Intermediate Ethylene_Oxide->Alkoxide_Intermediate Alkoxide_Intermediate_2 Magnesium Alkoxide Intermediate Grignard_Reagent_2->Alkoxide_Intermediate  Nucleophilic Attack Final_Product 6-Methyl-1-heptanol (CH3)2CH(CH2)4OH Alkoxide_Intermediate_2->Final_Product H3O H3O+ H3O->Final_Product

Caption: Overall reaction scheme for the synthesis of 6-Methyl-1-heptanol.

Experimental Protocol

Materials and Reagents
Reagent/MaterialFormulaMolar Mass ( g/mol )QuantityPurity
Magnesium TurningsMg24.312.67 g (0.11 mol)99.8%
Isoamyl BromideC₅H₁₁Br151.0515.1 g (0.10 mol)98%
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL≥99.7%
IodineI₂253.811 crystalACS grade
Ethylene OxideC₂H₄O44.054.4 g (0.10 mol)≥99.5%
Hydrochloric AcidHCl36.46~50 mL10% aq. soln.
Saturated Sodium BicarbonateNaHCO₃84.01~30 mLaq. soln.
Anhydrous Sodium SulfateNa₂SO₄142.04~10 gGranular
Safety Precautions
  • Fire Hazard: Grignard reactions are highly exothermic and the solvents used (diethyl ether, THF) are extremely flammable. All operations must be conducted in a certified chemical fume hood, away from any sources of ignition.

  • Moisture Sensitivity: Grignard reagents are highly reactive towards protic sources, including water. All glassware must be rigorously dried, and anhydrous solvents must be used to prevent quenching of the reagent.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and nitrile gloves.

  • Runaway Reactions: Have an ice-water bath readily available to cool the reaction if it becomes too vigorous. The addition of the alkyl halide should be slow and controlled.

Step-by-Step Procedure

Part A: Preparation of Isoamylmagnesium Bromide

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a pressure-equalizing dropping funnel, and a magnetic stirrer. Flame-dry all glassware under a stream of nitrogen or argon and allow it to cool to room temperature.

  • Magnesium Activation: Place the magnesium turnings in the flask. Add a single crystal of iodine to activate the magnesium surface. The purple color of the iodine will disappear as it reacts with the magnesium.

  • Initiation of Reaction: Add approximately 10 mL of the anhydrous diethyl ether to the flask. Prepare a solution of isoamyl bromide in the remaining anhydrous diethyl ether and add it to the dropping funnel. Add a small portion (approx. 5 mL) of the isoamyl bromide solution to the magnesium suspension.

  • Grignard Formation: The reaction should initiate, as evidenced by the formation of bubbles and a cloudy appearance. If the reaction does not start, gentle warming with a water bath may be necessary. Once initiated, add the remaining isoamyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction of the magnesium. The resulting solution of isoamylmagnesium bromide will be grayish and cloudy.

Part B: Reaction with Ethylene Oxide and Workup

  • Cooling: Cool the Grignard reagent solution in an ice-water bath.

  • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. It should be condensed into a cold graduated cylinder and then added slowly to the stirred Grignard solution via a syringe or cannula. The addition is exothermic, so maintain the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least one hour.

  • Quenching: Slowly and carefully pour the reaction mixture over a mixture of crushed ice and 10% aqueous hydrochloric acid with vigorous stirring. This will hydrolyze the magnesium alkoxide and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether.

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the diethyl ether by rotary evaporation.

Purification and Characterization

The crude 6-Methyl-1-heptanol can be purified by fractional distillation under reduced pressure.

  • Expected Yield: 70-80%

  • Boiling Point: 188-190 °C at atmospheric pressure.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Diagram: Experimental Workflow

Experimental_Workflow start Start setup Assemble and Flame-Dry Glassware start->setup end End mg_activation Activate Mg with Iodine setup->mg_activation grignard_formation Form Grignard Reagent: Dropwise addition of Isoamyl Bromide mg_activation->grignard_formation reaction_completion Stir for 30-60 min grignard_formation->reaction_completion cooling Cool to 0-10 °C reaction_completion->cooling eo_addition Slowly Add Ethylene Oxide cooling->eo_addition reaction_stir Stir at Room Temp for 1 hour eo_addition->reaction_stir quench Quench with Ice and Dilute HCl reaction_stir->quench extract Extract with Diethyl Ether quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Na2SO4 wash->dry evaporate Rotary Evaporation dry->evaporate purify Fractional Distillation evaporate->purify characterize Characterize Product (NMR, IR) purify->characterize characterize->end

Caption: Step-by-step experimental workflow for the synthesis of 6-Methyl-1-heptanol.

Troubleshooting and Key Considerations

  • Failure to Initiate: If the Grignard reaction does not start, it is likely due to the presence of moisture or an unactivated magnesium surface. Ensure all glassware is scrupulously dry and consider adding another small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium.

  • Low Yield: A low yield can result from several factors, including incomplete reaction, quenching of the Grignard reagent by moisture or acidic impurities, or loss of product during workup and purification.

  • Side Reactions: The primary side reaction is the Wurtz coupling of the isoamyl bromide with the Grignard reagent. This can be minimized by slow addition of the alkyl halide and maintaining a moderate reaction temperature.

Conclusion

The Grignard reaction of isoamylmagnesium bromide with ethylene oxide is an effective and reliable method for the synthesis of 6-Methyl-1-heptanol. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can achieve high yields of the desired primary alcohol. The principles and techniques described herein are broadly applicable to the synthesis of other primary alcohols via the Grignard reaction with epoxides, making this a valuable addition to the synthetic chemist's toolkit.

References

  • Study.com. The Grignard Reaction | Synthesis, Mechanism & Examples. [Link]

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Application Notes & Protocols: Hydroformylation Routes for the Synthesis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the synthesis of 6-methyl-1-heptanol via hydroformylation. It explores various catalytic systems, reaction pathways, and detailed experimental protocols. The guide emphasizes the causality behind experimental choices, ensuring scientific integrity and providing a self-validating framework for the described procedures. Key topics include an analysis of cobalt and rhodium-based catalysts, tandem reaction strategies, product purification, and critical safety protocols for handling high-pressure syngas.

Introduction and Strategic Overview

6-Methyl-1-heptanol (CAS 1653-40-3) is a branched-chain primary alcohol valued for its unique chemical properties and applications.[1] It serves as a key intermediate in the fragrance and flavor industries, where it imparts fresh, floral notes.[1] Additionally, it is utilized as a precursor in the synthesis of specialty esters, surfactants, lubricants, and plasticizers.[1][2]

The most industrially significant and atom-economical route to this alcohol is through the hydroformylation (also known as the oxo process) of a corresponding C7 olefin, followed by hydrogenation of the intermediate aldehyde.[2][3] Hydroformylation involves the addition of a formyl group (–CHO) and a hydrogen atom across the double bond of an alkene using a mixture of carbon monoxide (CO) and hydrogen (H₂), commonly known as synthesis gas or syngas.[3]

The primary challenge in synthesizing 6-methyl-1-heptanol is achieving high regioselectivity. The reaction must favor the formation of the linear aldehyde (6-methyl-1-heptanal) over its branched isomer (2,5-dimethylhexanal) from a suitable methylhexene precursor. This guide will dissect the catalytic systems and strategies employed to control this selectivity.

Logical Workflow for Synthesis

The synthesis of 6-methyl-1-heptanol via hydroformylation follows a distinct logical pathway. This workflow diagram illustrates the key stages, from selection of the olefin feedstock to the final purified alcohol.

G cluster_0 Upstream: Feedstock & Catalyst cluster_1 Core Reaction cluster_2 Downstream: Purification & Analysis Start Olefin Feedstock (e.g., 4-Methyl-1-hexene) Reactor Hydroformylation Reactor (High-Pressure Autoclave) Start->Reactor Catalyst Catalyst System (Rh or Co based) Catalyst->Reactor Hydrogenation Hydrogenation (Tandem or Separate Step) Reactor->Hydrogenation Aldehyde Intermediate Syngas Syngas (CO/H₂) Syngas->Reactor Workup Work-up & Catalyst Recycle Hydrogenation->Workup Purification Purification (e.g., Distillation) Workup->Purification Analysis Product Characterization (GC-MS, NMR, IR) Purification->Analysis Final Pure 6-Methyl-1-heptanol Analysis->Final

Caption: High-level experimental workflow for 6-methyl-1-heptanol synthesis.

Catalytic Systems: A Comparative Analysis

The choice of catalyst is the most critical factor influencing the efficiency, selectivity, and operating conditions of the hydroformylation process. Transition metal catalysts, particularly those based on cobalt and rhodium, are the industry standards.[3][4]

Cobalt-Based Catalysts

Historically, unmodified cobalt carbonyl hydride (HCo(CO)₄) was the first-generation catalyst for the oxo process. It remains economically viable for the hydroformylation of higher olefins (C5+).[5]

  • Mechanism & Causality: The process begins with the dissociation of a CO ligand from HCo(CO)₄ to create a coordinatively unsaturated species that binds the alkene.[3] Cobalt catalysts typically require high temperatures (150–180°C) and pressures (20–35 MPa) to maintain the stability of the active catalyst and prevent its decomposition to metallic cobalt.[3][5] These harsh conditions can lead to side reactions, including alkene isomerization and hydrogenation.

  • Tandem Hydroformylation-Hydrogenation: A significant advantage of some cobalt systems, particularly when modified with phosphine ligands like tri(n-butyl)phosphine, is their ability to catalyze both the hydroformylation of the alkene to an aldehyde and the subsequent hydrogenation to the final alcohol in a single process.[6] This is often referred to as reductive hydroformylation.[7][8]

  • Catalyst Recycling: Recovery of the cobalt catalyst is an energy-intensive process, often involving oxidation to a water-soluble Co²⁺ salt, which is then separated from the organic product phase and recycled.[3][9]

Rhodium-Based Catalysts

Rhodium catalysts are orders of magnitude more active than their cobalt counterparts, allowing for significantly milder reaction conditions (typically <100°C and <2 MPa).[5] While rhodium is much more expensive, its high activity and selectivity often make it the preferred choice, provided near-quantitative catalyst recycling can be achieved.[5][10]

  • The Role of Ligands: The true power of rhodium catalysis lies in the ability to tune its performance with ancillary ligands, most commonly organophosphorus compounds like phosphines and phosphites.[11][12][13] The electronic and steric properties of the ligand dictate the regioselectivity of the reaction. For producing linear aldehydes, bulky phosphine ligands are often employed to sterically disfavor the formation of the branched intermediate.

  • Achieving High Linear-to-Branched Ratios: Unprecedented activities and selectivities for linear aldehydes from internal olefins have been achieved using rhodium catalysts with rigid diphosphane ligands that enforce specific bite angles.[14] This demonstrates the sophisticated level of control possible through ligand design.

  • Catalyst Recycling: For rhodium systems, a common industrial practice is the liquid recycle process, where the high-boiling aldehyde product is separated from the catalyst solution (which remains in a higher-boiling solvent) via distillation or evaporation.[10][15] The catalyst-rich stream is then recycled back to the reactor.

Comparative Data of Catalytic Systems
FeatureCobalt-Based SystemRhodium-Based System
Active Species HCo(CO)₄ or HCo(CO)₃(PR₃)HRh(CO)(PR₃)₃
Temperature 150–190 °C[3]40–120 °C[3]
Pressure 4–35 MPa[3][5]1–10 MPa[3]
Selectivity (Linear) Moderate to GoodGood to Excellent
Activity Lower~100-1000x higher than Co
Cost Relatively LowVery High
Key Advantage Low cost; suitable for direct-to-alcohol processes.[6]High selectivity and activity under mild conditions.[5]
Key Disadvantage Harsh conditions; energy-intensive catalyst recycle.[5]High cost necessitates near-perfect catalyst retention.[5]

Catalytic Mechanism: The Rhodium/Phosphine Cycle

Understanding the catalytic cycle provides crucial insight into how reaction parameters influence the outcome. The mechanism for rhodium-catalyzed hydroformylation is well-established and serves as a model for rational catalyst design.

G A HRh(CO)₂(L)₂ (Pre-catalyst) B HRh(CO)(L)₂ (Active Catalyst) A->B - CO C Alkene Complex B->C + Alkene D Alkyl-Rh Complex C->D Hydride Migration E Acyl-Rh Complex D->E + CO Migratory Insertion F Acyl-Rh (H₂) Complex E->F + H₂ Oxidative Addition F->B Reductive Elimination G Aldehyde Product F->G

Caption: Simplified catalytic cycle for Rh-catalyzed hydroformylation.

Causality within the Cycle:

  • Catalyst Activation: The pre-catalyst, often a stable 18-electron complex, first dissociates a ligand (typically CO) to generate the catalytically active, coordinatively unsaturated 16-electron species.

  • Alkene Coordination & Insertion: The alkene (e.g., 4-methyl-1-hexene) coordinates to the rhodium center. This is followed by hydride migration to one of the olefinic carbons. This step determines the regioselectivity. The hydride can add to C1 (forming a branched alkyl) or C2 (forming a linear alkyl). Bulky phosphine ligands (L) sterically favor addition to C2, leading to the desired linear product.

  • CO Insertion: A molecule of CO inserts into the rhodium-alkyl bond to form an acyl complex.

  • Oxidative Addition & Reductive Elimination: H₂ adds to the rhodium center (oxidative addition). The final step is the reductive elimination of the aldehyde product, which regenerates the active catalyst.

Detailed Laboratory Protocol

This protocol describes a two-step laboratory-scale synthesis of 6-methyl-1-heptanol from 4-methyl-1-hexene using a rhodium-based catalyst for hydroformylation, followed by a separate hydrogenation step.

Safety First: This procedure involves high-pressure, flammable, and toxic gases (H₂, CO). All operations must be conducted in a certified high-pressure facility by trained personnel, inside a well-ventilated fume hood. An emergency plan must be in place.[16]

Part A: Hydroformylation of 4-Methyl-1-hexene

Materials & Equipment:

  • High-pressure autoclave (e.g., Parr reactor) with magnetic stirring, gas inlet/outlet, pressure gauge, and temperature control.

  • 4-Methyl-1-hexene (substrate)

  • Rh(acac)(CO)₂ (catalyst precursor)

  • Triphenylphosphine (PPh₃) (ligand)

  • Toluene (anhydrous, degassed solvent)

  • Syngas (1:1 mixture of H₂/CO)

  • Schlenk line and inert gas (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation (Inert Atmosphere): In a glovebox or under an inert atmosphere, add Rh(acac)(CO)₂ (e.g., 0.01 mmol) and triphenylphosphine (e.g., 0.1 mmol, 10:1 ligand-to-metal ratio) to the reactor vessel. The excess ligand helps stabilize the catalyst and promote linearity.

  • Reagent Loading: Add anhydrous, degassed toluene (e.g., 50 mL) to the reactor. Then, add 4-methyl-1-hexene (e.g., 10 mmol).

  • Reactor Assembly & Purge: Seal the autoclave according to the manufacturer's instructions. Connect it to the gas lines within the fume hood. Purge the reactor 3-5 times with inert gas, followed by 3-5 purges with syngas to remove all air.

  • Pressurization & Heating: Pressurize the reactor with the 1:1 syngas mixture to the desired pressure (e.g., 20 bar). Begin stirring and heat the reactor to the target temperature (e.g., 80-100°C).

  • Reaction Monitoring: The reaction progress can be monitored by the pressure drop as the syngas is consumed. Maintain the pressure by periodically re-pressurizing with the syngas mixture. The reaction is typically complete within 4-12 hours.

  • Cooling & Depressurization: Once the reaction is complete, stop heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess syngas into the fume hood exhaust. Purge the reactor with inert gas.

Part B: Hydrogenation of 6-Methyl-1-heptanal

Materials & Equipment:

  • Crude product mixture from Part A

  • Sodium borohydride (NaBH₄) or catalytic hydrogenation setup

  • Methanol (solvent)

  • Standard glassware for organic synthesis

Procedure (using NaBH₄):

  • Setup: Transfer the crude reaction mixture from the autoclave to a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath.

  • Reduction: Slowly add a solution of sodium borohydride in methanol to the stirring crude mixture. The addition is exothermic and may cause gas evolution.

  • Reaction: Allow the mixture to stir at room temperature for 1-2 hours after the addition is complete.

  • Quenching: Slowly add dilute hydrochloric acid (e.g., 1 M HCl) to quench the excess NaBH₄ and neutralize the mixture.

Part C: Work-up and Purification
  • Extraction: Transfer the quenched mixture to a separatory funnel. Add diethyl ether and water. Shake and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to obtain pure 6-methyl-1-heptanol. The boiling point is approximately 187-189°C at atmospheric pressure.[2]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight (130.23 g/mol ).[17][]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the structure of 6-methyl-1-heptanol.[19]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad peak for the O-H stretch of the alcohol group (around 3300 cm⁻¹) and the disappearance of the aldehyde C=O stretch (around 1725 cm⁻¹) from the intermediate.[20]

Safety Protocols for Syngas Handling

Synthesis gas is a mixture of carbon monoxide (toxic, flammable) and hydrogen (extremely flammable). Its use presents significant hazards.[21]

  • Engineering Controls: All high-pressure reactions must be conducted in a barricaded fume hood or a designated high-pressure cell. Use certified high-pressure reactors and fittings. A CO detector should be installed in the laboratory.

  • Gas Handling: Gas cylinders must be secured at all times.[22] Use the correct regulator for each gas. Never use oil or grease on regulators for oxygen or other oxidizing gases.[22] Transport cylinders using a proper cart.[16][23]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.[16]

  • Leak Detection: Before heating and pressurizing, perform a leak test on the assembled reactor using an inert gas (e.g., nitrogen) at a pressure higher than the intended reaction pressure.

  • Emergency Preparedness: Ensure all personnel are trained on emergency shutdown procedures. Know the location of fire extinguishers, safety showers, and eyewash stations. In case of a leak of flammable gas, evacuate the area and eliminate all ignition sources.[16]

References

Analytical methods for 6-Methyl-1-heptanol quantification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 6-Methyl-1-heptanol

Abstract

This comprehensive application note provides a detailed framework for the quantitative analysis of 6-Methyl-1-heptanol (CAS RN: 1653-40-3), a branched-chain primary alcohol relevant in the fragrance, flavor, and chemical manufacturing industries.[1][2] Gas Chromatography coupled with Mass Spectrometry (GC-MS) stands as the definitive analytical technique for this volatile compound.[3] This guide offers an in-depth exploration of two primary sample preparation methodologies—Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE)—explaining the causality behind procedural choices. Furthermore, a complete, validated GC-MS protocol is presented, alongside a discussion of method validation parameters according to International Council for Harmonisation (ICH) guidelines to ensure data integrity and trustworthiness.[4][5] This document is intended for researchers, quality control scientists, and drug development professionals requiring a robust and reliable method for the quantification of 6-Methyl-1-heptanol in diverse matrices.

Introduction: The Analytical Imperative for 6-Methyl-1-heptanol

6-Methyl-1-heptanol is a C8 alcohol characterized by its specific branched structure, which imparts unique physicochemical properties, including a distinct odor profile.[2] These properties make it a valuable component in fragrance formulations, a flavoring agent, and a precursor for the synthesis of other chemical intermediates like plasticizers and surfactants.[2] Its presence has been noted in natural products, including certain plants and animal secretions.[2]

The accurate quantification of 6-Methyl-1-heptanol is critical for several reasons:

  • Quality Control: Ensuring the correct concentration in finished products like perfumes or food additives.

  • Process Chemistry: Monitoring its formation or depletion in chemical synthesis reactions.

  • Biological & Environmental Monitoring: Detecting and quantifying its presence as a volatile organic compound (VOC) or metabolite in complex matrices.[3]

Given its volatility and potential presence in complex sample matrices, a highly selective and sensitive analytical methodology is required. Gas Chromatography (GC) is the premier separation technique for volatile compounds, and when paired with a Mass Spectrometry (MS) detector, it provides unparalleled specificity and sensitivity for quantification.[3][6][7]

Foundational Strategy: Sample Preparation

The journey from a raw sample to a quantifiable result begins with effective sample preparation. The primary goal is to isolate 6-Methyl-1-heptanol from interfering matrix components and concentrate it to a level amenable to the GC-MS instrument. The choice of technique is dictated by the sample matrix, the expected analyte concentration, and the required throughput.

Protocol I: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, equilibrium-based extraction technique that is exceptionally well-suited for volatile analytes like 6-Methyl-1-heptanol in liquid or solid matrices.[8][9]

Causality & Expertise: The analyte partitions from the sample matrix into the vapor phase (headspace) and is then adsorbed onto a polymer-coated fused silica fiber. This process effectively isolates volatile compounds while leaving non-volatile matrix components (e.g., salts, proteins, sugars) behind, resulting in a very clean extract and prolonging the life of the GC inlet and column.[8] This technique is highly sensitive, integrating sampling, extraction, and concentration into a single automated step.[8]

cluster_prep Sample Preparation cluster_extraction Automated HS-SPME Extraction Sample 1. Aliquot Sample (e.g., 1-5 mL liquid or 0.5-2 g solid) into 20 mL headspace vial IS 2. Spike Internal Standard (e.g., 2-Octanol or d-labeled analog) Salt 3. Add Salt (Optional) (e.g., NaCl) To increase analyte volatility ('salting-out') Seal 4. Seal Vial Immediately with magnetic crimp cap Incubate 5. Incubate & Equilibrate (e.g., 60°C for 15 min) With agitation Expose 6. Expose SPME Fiber (e.g., PDMS/DVB) to headspace Incubate->Expose Adsorb 7. Adsorption Phase (e.g., 60°C for 30 min) Analyte partitions to fiber Expose->Adsorb GCMS 8. Thermal Desorption Fiber retracts and injects into hot GC inlet (e.g., 250°C for 5 min) Adsorb->GCMS cluster_prep Sample Preparation cluster_extraction Extraction & Isolation Sample 1. Aliquot Sample (e.g., 1.0 mL) into centrifuge tube IS 2. Spike Internal Standard Sample->IS Solvent 3. Add Extraction Solvent (e.g., 2.0 mL Ethyl Acetate) IS->Solvent Vortex 4. Vortex / Mix (e.g., 2 minutes) To facilitate partitioning Solvent->Vortex Centrifuge 5. Centrifuge (e.g., 4000 rpm for 10 min) To separate layers Vortex->Centrifuge Collect 6. Collect Organic Layer (Top layer with Ethyl Acetate) Centrifuge->Collect GCMS 7. Analyze Extract Inject aliquot into GC-MS Collect->GCMS

References

Application Notes for the Evaluation of 6-Methyl-1-heptanol as a Putative Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Methyl-1-heptanol (CAS No. 1653-40-3) is a branched-chain aliphatic alcohol with a complex profile regarding its potential use in fragrance applications. While some chemical suppliers list it as a fragrance and flavor agent, other authoritative industry resources explicitly recommend against its use in this capacity. This document provides a comprehensive framework for the scientific evaluation of 6-Methyl-1-heptanol. It is designed not as an endorsement for its use, but as a rigorous, self-validating guide for researchers to characterize its olfactory properties, assess its performance and stability in cosmetic bases, and navigate the critical safety and regulatory landscape. The protocols herein are structured to de-risk and validate novel ingredients where established industry data is absent or contradictory.

Introduction: A Molecule of Contradiction

6-Methyl-1-heptanol is a C8 primary alcohol naturally found as a minor component in castoreum and tobacco leaves.[1] Its structure, a heptane backbone with a methyl group at the sixth position, distinguishes it from other C8 isomers.[1] This structural nuance is the source of its potential utility and the scientific questions surrounding it.

Initial literature suggests a "faint, pleasant" or "mild" odor, sparking interest in its application as a potential fragrance component.[2] However, this is directly contradicted by influential industry databases, such as The Good Scents Company, which state it is "not for fragrance use".[3] This discrepancy, coupled with a lack of a dedicated safety assessment from the Research Institute for Fragrance Materials (RIFM), places 6-Methyl-1-heptanol in a high-risk, high-reward category for fragrance research.

These application notes are therefore presented as an investigative protocol. The objective is to equip researchers with the methodologies to:

  • Systematically characterize the true olfactory profile of 6-Methyl-1-heptanol.

  • Determine its stability and compatibility in representative consumer product bases.

  • Conduct a preliminary, literature-based safety assessment to identify potential hazards and data gaps.

This structured approach is essential for any novel ingredient but is particularly critical for a material with such conflicting preliminary data.

Physicochemical Profile

A foundational understanding of an ingredient's physical and chemical properties is paramount. These characteristics influence its solubility, volatility, and interaction with other formulation components.

PropertyValueSource(s)
CAS Number 1653-40-3 (for 6-Methyl-1-heptanol), [4][5]
Molecular Formula C₈H₁₈O[2]
Molecular Weight 130.23 g/mol [2]
Appearance Clear, colorless liquid[2]
Boiling Point ~187-189 °C (460-462 K) at 760 mmHg, [4][6]
Density ~0.817 - 0.832 g/cm³ at 20-25 °C, [2][6]
Flash Point ~71 - 82 °C (160 - 180 °F), [2][3]
Water Solubility ~640-647 mg/L at 25 °C (Slightly soluble)[3]
logP (o/w) ~2.72 - 2.8 (Calculated), [2][6]

Protocol: Olfactory Evaluation

The primary function of a fragrance ingredient is its odor. The vague description of 6-Methyl-1-heptanol's scent as "mild" necessitates a structured sensory analysis to determine its character, intensity, and substantivity (longevity).

Objective: To quantitatively and qualitatively characterize the odor profile of 6-Methyl-1-heptanol.

Materials:

  • 6-Methyl-1-heptanol (highest purity available)

  • Ethanol, perfumer's grade, odorless

  • Standard paper smelling strips (blotters)

  • 10% and 1% dilutions of 6-Methyl-1-heptanol in ethanol

  • Reference odorants (e.g., Linalool for floral, Geraniol for rosy, a C8 aldehyde for fatty/citrus)

  • Glass vials

  • Timer

Methodology:

  • Preparation: 1.1. In a well-ventilated, odor-neutral room, arrange all materials. 1.2. Label vials for the neat material, 10% dilution, and 1% dilution. 1.3. Prepare the dilutions and allow them to equilibrate for at least 1 hour.

  • Evaluation Procedure: 2.1. Dip a fresh smelling strip into the 10% dilution, ensuring it is saturated to about 1 cm. Remove excess liquid by touching the strip to the vial rim. 2.2. Begin the timer. 2.3. Initial Impression (Top Note - Time 0-10 min): Immediately smell the strip. Record the primary olfactory characteristics. Is it waxy, green, floral, fatty, mushroom-like? Compare its intensity to the reference odorants. 2.4. Mid-Development (Heart - Time 30-60 min): Smell the same strip again. Note any changes in character. Has the initial impression faded? Have new facets emerged? 2.5. Dry-Down (Base Note - Time 2, 4, 6, and 24 hours): Continue to evaluate the strip at these intervals. Record the substantivity—how long the odor is detectable. 2.6. Repeat steps 2.1-2.5 with the neat material and the 1% dilution to understand the impact of concentration on the odor profile.

Data Interpretation: The results of this evaluation will provide a clear picture of the material's potential role in a fragrance composition. A weak, poorly substantive odor may explain the "not for fragrance use" recommendation, suggesting its utility might be limited to that of a minor modifier rather than a core component.

Protocol: Stability & Compatibility Assessment

An ingredient's performance is dictated by its stability within a final product formulation.[7] Interactions with the product base, light, or temperature can lead to discoloration or degradation of the odor.[8][9]

Objective: To assess the stability of 6-Methyl-1-heptanol in a simplified cosmetic base under accelerated aging conditions.

Materials:

  • 6-Methyl-1-heptanol

  • Simple O/W (oil-in-water) lotion base, unfragranced

  • Simple hydroalcoholic base (e.g., 80:20 Ethanol:Water), unfragranced

  • Identical, airtight glass containers (some clear, some amber/opaque)

  • Controlled temperature ovens (40-45°C)

  • Refrigerator or cold chamber (4°C)

  • Lightbox or window with consistent sun exposure

  • pH meter, viscometer

Methodology:

  • Sample Preparation: 1.1. Prepare two batches of each base (lotion and hydroalcoholic). 1.2. In the first batch of each base, incorporate 6-Methyl-1-heptanol at a test concentration (e.g., 0.5%). This is the "Test Sample." 1.3. The second batch of each base will remain unfragranced. This is the "Control Sample." 1.4. Homogenize all samples thoroughly. 1.5. Record initial parameters for all samples: color, clarity, odor, pH, and viscosity (for lotion).

  • Storage Conditions (Accelerated Testing): 2.1. Aliquot each Test and Control sample into the following conditions:

    • Elevated Temperature: 45°C in an amber glass container.
    • Room Temperature: 25°C in both clear and amber glass containers.
    • Cold Temperature: 4°C in an amber glass container.
    • Freeze-Thaw Cycling: Place samples in a chamber that cycles between -10°C and 25°C for 3-5 cycles (24 hours at each temperature).[10]
    • Light Exposure: Place clear glass containers in a lightbox or sunny window.[10]
  • Evaluation Schedule: 3.1. Assess all samples at intervals: Week 1, Week 2, Week 4, Week 8, and Week 12. 3.2. At each interval, evaluate and record any changes from the initial parameters (color, odor, pH, viscosity, phase separation). Compare the Test Samples directly against their corresponding Control Samples.

Data Interpretation:

  • Odor Change: Does the Test Sample's odor weaken, change character, or develop off-notes compared to the retained initial sample?

  • Color Change: Does the Test Sample change color more than the Control? This indicates a reaction between the alcohol and the base, potentially triggered by heat or light.

  • Physical Instability: In the lotion, does the addition of the alcohol cause changes in viscosity or lead to emulsion separation, especially under temperature stress?

Significant changes in any of these parameters suggest poor stability and would be a major barrier to commercial use.

Navigating the Safety & Regulatory Landscape

The most critical hurdle for any new fragrance ingredient is the assurance of safety. The Research Institute for Fragrance Materials (RIFM) provides the scientific basis for the standards set by the International Fragrance Association (IFRA).[11] There is currently no public RIFM safety assessment specifically for 6-Methyl-1-heptanol. This is a significant data gap.

However, 6-Methyl-1-heptanol belongs to the "Branched Chain Saturated Alcohols" group. A 2010 safety assessment of this group concluded that, as a whole, "there are no safety concerns regarding BCSA under the present levels of use and exposure".[12] This provides a basis for a preliminary risk assessment using a "read-across" approach, a core tenant of the RIFM evaluation process.[13]

Protocol: Preliminary Safety Assessment Workflow

This protocol outlines a literature-based approach to build a preliminary safety profile and identify critical data gaps.

Objective: To use the RIFM framework and read-across principles to perform a preliminary, non-exhaustive safety evaluation of 6-Methyl-1-heptanol.

Methodology:

  • Data Compilation: 1.1. Gather all available physicochemical data (as in Section 2.0). 1.2. Search for any existing toxicological data on 6-Methyl-1-heptanol itself across key endpoints:

    • Skin Sensitization (e.g., LLNA, HRIPT data)
    • Genotoxicity (e.g., Ames test)
    • Repeated Dose Toxicity
    • Phototoxicity / Photoallergenicity
  • Analogue Identification (Read-Across): 2.1. Identify structurally similar molecules that have comprehensive RIFM safety assessments. An ideal analogue is 2,6-Dimethyl-4-heptanol, another branched C8 alcohol.[14] 2.2. Justify the selection based on shared structural motifs, similar molecular weight, and comparable logP values.

  • Endpoint-by-Endpoint Analysis: 3.1. Skin Sensitization: The BCSA group is considered to have low sensitizing potential.[12] However, without specific data, the concentration of use should be carefully considered. A Quantitative Risk Assessment (QRA) approach, as used by RIFM, would be the next required step.[15] 3.2. Genotoxicity: Review data for analogues. Most short-chain branched alcohols are not genotoxic.[12] This is a critical endpoint; any positive signal would be a stop signal.[16] 3.3. Systemic Toxicity (Repeated Dose): Use the No Observed Adverse Effect Level (NOAEL) from the most conservative analogue to establish a preliminary Margin of Exposure (MOE). 3.4. Phototoxicity: Given the lack of a UV-absorbing chromophore in its aliphatic structure, the risk is predicted to be low, consistent with the BCSA group assessment.[12]

  • Data Gap Analysis & Conclusion: 4.1. Summarize the findings for each endpoint. 4.2. Clearly identify the missing experimental data for 6-Methyl-1-heptanol (e.g., a skin sensitization study, an Ames test). 4.3. Conclude with a preliminary risk statement. For example: "Based on read-across from the BCSA group, 6-Methyl-1-heptanol is not expected to be genotoxic. However, a significant data gap exists for skin sensitization, which must be addressed with experimental testing before it can be considered safe for use in consumer products."

The following diagram illustrates this workflow for evaluating an ingredient with limited specific data.

G Figure 1: Workflow for Preliminary Safety Assessment cluster_0 Step 1: Data Gathering cluster_1 Step 2: Analysis & Read-Across cluster_2 Step 3: Risk Characterization start Start: Identify Target Molecule (6-Methyl-1-heptanol) physchem Compile Physicochemical Properties (CAS, MW, logP) start->physchem tox_search Search for Existing Toxicology Data physchem->tox_search data_gap Data Gaps Identified? tox_search->data_gap read_across Identify & Justify Structural Analogues (e.g., other BCSA) data_gap->read_across Yes endpoint_analysis Endpoint-by-Endpoint Analysis (Sensitization, Genotoxicity, etc.) data_gap->endpoint_analysis No (Sufficient Data) read_across->endpoint_analysis prelim_risk Formulate Preliminary Risk Statement endpoint_analysis->prelim_risk stop STOP: Unacceptable Risk Identified endpoint_analysis->stop  If Hazard Found define_gaps Define Critical Data Gaps for Testing prelim_risk->define_gaps proceed Proceed to Targeted Testing define_gaps->proceed

Sources

Application Notes and Protocols for 6-Methyl-1-heptanol in Flavor Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the evaluation of 6-methyl-1-heptanol for potential flavoring applications. It is critical to establish from the outset that 6-methyl-1-heptanol is not a FEMA GRAS (Generally Recognized as Safe) substance and does not appear in the JECFA (Joint FAO/WHO Expert Committee on Food Additives) database of evaluated flavoring agents.[1] Therefore, its use as a flavoring agent in commercial food products is not sanctioned. These application notes are intended for research and exploratory purposes only, providing a framework for its scientific evaluation, including sensory analysis and analytical quantification, should a research need arise. The protocols herein are designed to be self-validating, emphasizing scientific integrity and a cautious, evidence-based approach to the study of a non-standard flavor substance.

Introduction and Scientific Context

6-Methyl-1-heptanol (CAS No. 1653-40-3) is a branched-chain primary alcohol with the molecular formula C8H18O.[2][3][4] It is a colorless liquid with a faint, pleasant odor.[2] Natural occurrences of this compound have been reported in castoreum and tobacco, as well as in plants such as Humulus lupulus (hops) and Zanthoxylum schinifolium.[1][2]

While often categorized broadly with other volatile organic compounds used in flavors and fragrances, it is crucial to distinguish 6-methyl-1-heptanol from its aldehyde analogue, 6-methylheptanal (CAS No. 63885-09-6). 6-Methylheptanal is a recognized flavoring substance with FEMA number 4498 and JECFA number 2174, described as having citrus, fruity, fresh, and green sensory characteristics.[5][6][7] The lack of a similar regulatory status for 6-methyl-1-heptanol underscores the necessity of the rigorous evaluation detailed in this guide. Any exploration of its flavor properties must be conducted with the understanding that it is an unapproved food additive.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 6-methyl-1-heptanol is essential for its handling, incorporation into food matrices, and analytical detection.

PropertyValueSource
Molecular Formula C8H18O[2][3][4]
Molecular Weight 130.23 g/mol [2][3][4]
CAS Number 1653-40-3[2][3][4]
Appearance Clear, colorless liquid[2]
Odor Faint, pleasant[2]
Boiling Point 187-189 °C (at 760 mmHg)[1]
Flash Point ~71.1 °C (160 °F)[1][8]
Solubility Soluble in alcohol; sparingly soluble in water (647 mg/L at 25°C)[1][8]
logP (o/w) 2.721 (estimated)[8]

Sensory Profile Evaluation: A Research Protocol

Given the absence of established sensory data for flavoring applications, a primary research objective is to characterize the odor and taste profile of 6-methyl-1-heptanol. This requires a structured sensory evaluation protocol using a trained panel. The causality behind this rigorous approach is to generate objective, reproducible data, which is paramount when evaluating a novel substance.

Panelist Selection and Training

The validity of sensory data is entirely dependent on the quality of the sensory panel.

  • Selection Criteria: Recruit 8-12 panelists. Screen for individuals with no allergies to the intended food matrix, no anosmia, and good verbal descriptive skills. Panelists should have a neutral attitude towards the products being tested.

  • Training: This is a critical, multi-stage process.

    • Basic Tastes: Train panelists to recognize and scale the intensity of sweet (sucrose), sour (citric acid), salty (sodium chloride), bitter (caffeine), and umami (monosodium glutamate) solutions.

    • Aroma Recognition: Familiarize the panel with a library of relevant aroma standards (e.g., esters for fruity notes, aldehydes for green notes, other alcohols for context).

    • Descriptive Language Development: Through roundtable sessions with known flavor compounds, the panel must collaboratively develop a consensus lexicon of descriptive terms to use for the evaluation. This ensures all panelists are speaking a common language.[9]

Protocol: Descriptive Sensory Analysis of 6-Methyl-1-heptanol

This protocol is designed to qualitatively and quantitatively describe the sensory attributes of the compound.[10]

Objective: To identify and quantify the aroma and flavor attributes of 6-methyl-1-heptanol at various concentrations in a neutral matrix.

Materials:

  • 6-Methyl-1-heptanol (≥95% purity)

  • Deodorized, filtered water (for aroma evaluation) or a simple food matrix (e.g., a 5% sugar solution, a neutral white sauce, or unflavored crackers)

  • Glass vials with PTFE-lined caps

  • Graduated pipettes

  • Nosing glasses for aroma evaluation

  • Standardized sample cups for taste evaluation

  • Palate cleansers (unsalted crackers, room temperature water)

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 6-methyl-1-heptanol in food-grade ethanol (e.g., 1000 ppm).

    • From the stock solution, prepare a dilution series in the chosen matrix (e.g., 0.1, 0.5, 1.0, 5.0 ppm). The choice of concentrations should be determined in preliminary range-finding tests to span from sub-threshold to clearly perceivable levels.

    • Prepare a "blank" sample of the matrix with only the corresponding amount of ethanol added.

    • Code all samples with random three-digit numbers.

  • Evaluation Procedure:

    • Conduct the evaluation in a dedicated sensory lab with controlled lighting, temperature, and minimal distractions.[11]

    • Present the samples to the panelists in a randomized, balanced order.

    • Aroma Assessment: Panelists first assess the aroma of each sample from the nosing glass, recording all perceived aromatic descriptors and their intensities on a 15-point scale (where 0 = not perceived, 15 = extremely strong).

    • Palate Cleansing: Panelists cleanse their palates with water and unsalted crackers for at least 60 seconds between samples.

    • Flavor Assessment: Panelists then taste each sample, holding it in their mouth for 10 seconds before expectorating. They will record all perceived taste, mouthfeel, and retronasal aroma attributes and their intensities.

    • Breaks are mandatory to prevent sensory fatigue.

  • Data Analysis:

    • Analyze the intensity scores for each descriptor using Analysis of Variance (ANOVA) to identify significant differences between concentrations.

    • Use Principal Component Analysis (PCA) to visualize the relationship between the samples and their sensory attributes.

    • Generate a spider web (or radar) plot to provide a visual representation of the flavor profile of 6-methyl-1-heptanol at a specific, representative concentration.

Visualization: Sensory Evaluation Workflow

The following diagram illustrates the logical flow of the descriptive sensory analysis protocol.

SensoryWorkflow Workflow for Descriptive Sensory Analysis cluster_prep Phase 1: Preparation cluster_eval Phase 2: Evaluation cluster_analysis Phase 3: Data Analysis Panelist_Selection Panelist Selection & Training Lexicon_Dev Lexicon Development Panelist_Selection->Lexicon_Dev Sample_Prep Sample Preparation & Coding Lexicon_Dev->Sample_Prep Aroma_Eval Aroma Assessment Sample_Prep->Aroma_Eval Palate_Cleanse1 Palate Cleansing Aroma_Eval->Palate_Cleanse1 Flavor_Eval Flavor Assessment Palate_Cleanse1->Flavor_Eval Palate_Cleanse2 Palate Cleansing Flavor_Eval->Palate_Cleanse2 Data_Collection Data Collection & Compilation Flavor_Eval->Data_Collection Stat_Analysis Statistical Analysis (ANOVA, PCA) Data_Collection->Stat_Analysis Profile_Gen Flavor Profile Generation Stat_Analysis->Profile_Gen

Caption: Logical workflow for the sensory evaluation of 6-methyl-1-heptanol.

Analytical Quantification in a Food Matrix: A Research Protocol

To support sensory data and understand the behavior of 6-methyl-1-heptanol in a food system (e.g., for stability or flavor release studies), a robust analytical method for its quantification is required. Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose due to its sensitivity and ability to analyze volatile compounds in complex matrices.[12][13]

Protocol: Quantification by HS-SPME-GC-MS

Objective: To develop and validate a method for the quantification of 6-methyl-1-heptanol in a model beverage matrix.

Materials & Equipment:

  • Gas Chromatograph with Mass Spectrometric detector (GC-MS)

  • SPME autosampler and fibers (e.g., DVB/CAR/PDMS)

  • 20 mL headspace vials with magnetic screw caps and PTFE/silicone septa

  • 6-Methyl-1-heptanol standard (≥99% purity)

  • Internal Standard (IS), e.g., 2-octanol (chosen for similar chemical properties but chromatographically resolved)

  • Model beverage matrix (e.g., apple juice, clarified)

  • Sodium chloride (NaCl)

  • Methanol (for stock solutions)

Methodology:

  • Standard Preparation:

    • Prepare a 1000 µg/mL stock solution of 6-methyl-1-heptanol and the internal standard (IS) in methanol.

    • Create a series of calibration standards by spiking known amounts of the 6-methyl-1-heptanol stock solution into the model beverage matrix in headspace vials. A typical range might be 10-500 ng/g (ppb).

    • Spike each calibration standard and sample with a constant concentration of the IS (e.g., 100 ng/g).

  • Sample Preparation:

    • Accurately weigh 5 g of the sample matrix into a 20 mL headspace vial.

    • Add the fixed amount of IS.

    • Add 1 g of NaCl. The addition of salt increases the ionic strength of the matrix, which enhances the partitioning of volatile analytes into the headspace, thereby improving sensitivity. This is a common practice in volatile analysis known as "salting out."

    • Immediately seal the vial.

  • HS-SPME Parameters (Optimization Required):

    • Incubation/Equilibration: 40°C for 15 minutes. This step allows the volatile compounds to reach equilibrium between the sample and the headspace.

    • Extraction: Expose the SPME fiber to the headspace at 40°C for 20 minutes.

    • Desorption: Transfer the fiber to the GC inlet and desorb at 250°C for 3 minutes.

  • GC-MS Parameters (Typical):

    • Column: A mid-polarity column like a DB-624 or similar is a good starting point.

    • Inlet: Splitless mode to maximize sensitivity.

    • Oven Program: Start at 40°C (hold 3 min), ramp to 220°C at 5°C/min, hold for 5 min. This program allows for the separation of a wide range of volatile compounds.

    • MS Parameters: Scan mode (e.g., m/z 35-350) for initial identification. For quantification, use Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity. Target ions for 6-methyl-1-heptanol would be determined from its mass spectrum (e.g., molecular ion and key fragment ions).

  • Validation and Quantification:

    • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.

    • Determine the concentration of 6-methyl-1-heptanol in the unknown samples by using the regression equation from the calibration curve.

    • Validate the method for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (via spike recovery), and precision (repeatability).

Visualization: Analytical Quantification Workflow

This diagram outlines the key steps in the HS-SPME-GC-MS analytical protocol.

AnalyticalWorkflow Workflow for Analytical Quantification via HS-SPME-GC-MS cluster_prep Step 1: Sample & Standard Preparation cluster_extraction Step 2: HS-SPME Extraction cluster_analysis Step 3: GC-MS Analysis & Data Processing Stock_Sol Prepare Stock Solutions (Analyte & Internal Standard) Cal_Curve Create Calibration Curve Standards (Spiking into Matrix) Stock_Sol->Cal_Curve Sample_Prep Prepare Unknown Samples (Add IS & Salt) Stock_Sol->Sample_Prep Incubation Incubation / Equilibration Cal_Curve->Incubation Sample_Prep->Incubation Extraction Headspace Extraction with SPME Fiber Incubation->Extraction Desorption Thermal Desorption in GC Inlet Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometric Detection (Scan/SIM) Separation->Detection Integration Peak Integration & Area Ratio Calculation Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification

Caption: Step-by-step workflow for the quantification of 6-methyl-1-heptanol.

Safety and Regulatory Considerations

Authoritative Grounding: As a senior application scientist, it is my responsibility to stress the importance of safety and regulatory compliance. The protocols described are for research purposes within a controlled laboratory setting.

  • Regulatory Status: 6-Methyl-1-heptanol is not listed as a FEMA GRAS substance.[1] It has not been evaluated by JECFA.[14][15] Therefore, it cannot be legally used as a food flavoring in the United States or in regions that adopt JECFA evaluations. Any consideration for its use in food would require a comprehensive toxicological dossier and submission to regulatory authorities for a food additive petition, which is a significant and resource-intensive undertaking.

  • Safety Handling: 6-Methyl-1-heptanol should be handled in accordance with standard laboratory safety procedures. It is a combustible liquid.[2] Users should wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, and work in a well-ventilated area or fume hood.

Conclusion and Future Research Directions

This guide has established a scientifically rigorous framework for the evaluation of 6-methyl-1-heptanol for its potential flavor characteristics. The provided protocols for sensory and analytical evaluation are designed to yield robust, reliable data for research purposes. The central and most critical finding is the compound's lack of regulatory approval as a flavoring agent, which must govern any practical consideration of its use.

Future research could focus on:

  • Determining the odor and flavor detection thresholds of 6-methyl-1-heptanol.

  • Conducting Gas Chromatography-Olfactometry (GC-O) to precisely identify its aroma-active character.

  • Investigating its potential synergistic or masking effects in combination with other approved flavoring substances in a research context.

  • Performing stability studies in various food matrices to understand its persistence and potential degradation pathways.

All such research must be conducted with a clear understanding of the distinction between scientific exploration and commercial application, with the latter being contingent on future, comprehensive safety assessments and regulatory approval.

References

  • Evaluation of certain contaminants in food: ninetieth report of the Joint FAO/WHO Expert Committee on Food Additives. (2022). WHO Technical Report Series, No. 1032. Geneva: World Health Organization and Food and Agriculture Organization of the United Nations. Available at: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (n.d.). 6-METHYLHEPTANAL. FEMA No. 4498. Retrieved from: [Link]

  • FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from: [Link]

  • Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from: [Link]

  • FlavorActiV. (n.d.). Sensory Evaluation of Food | Quick Guide to Quality Testing. Retrieved from: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Substances Added to Food (formerly EAFUS): 6-METHYLHEPTANAL. Retrieved from: [Link]

  • Tentamus Group. (2025). Sensory analysis – How flavour tests support product development. Retrieved from: [Link]

  • BRF Ingredients. (2025). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from: [Link]

  • The Good Scents Company. (n.d.). 6-methyl-1-heptanol. Retrieved from: [Link]

  • FlavScents. (n.d.). 6-methyl-1-heptanol. Retrieved from: [Link]

  • IPCS INCHEM. (n.d.). Joint Expert Committee on Food Additives (JECFA) - Monographs & Evaluations. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15450, Isooctan-1-ol. Retrieved from: [Link]

  • Flavor and Extract Manufacturers Association (FEMA). (2009). GRAS Flavoring Substances 24. Food Technology, 63(6), 48-82. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Substance Details for 1-Heptanol, 6-methyl-. Substance Registry Services (SRS). Retrieved from: [Link]

  • Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Detailed Explanation of the Methods for Survey of Designated Chemical Substances, etc. in the Environment. Retrieved from: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Heptanol, 6-methyl- in NIST Chemistry WebBook. Retrieved from: [Link]

  • National Institute of Standards and Technology (NIST). (n.d.). 1-Heptanol, 6-methyl- in NIST Chemistry WebBook. Retrieved from: [Link]

  • Adams, T. B., et al. (2007). GRAS Flavoring Substances 23. Food Technology, 61(8), 22-61. Available at: [Link]

  • World Health Organization (WHO). (n.d.). JECFA: Evaluations of the Joint FAO/WHO Expert Committee on Food Additives. Retrieved from: [Link]

  • The Good Scents Company. (n.d.). 6-methyl heptanal. Retrieved from: [Link]

  • Food and Agriculture Organization of the United Nations (FAO). (n.d.). Online Edition: "Specifications for Flavourings". Retrieved from: [Link]

  • I-Jin, K., et al. (2020). Exploration of Key Flavor Compounds in Five Grilled Salmonid Species by Integrating Volatile Profiling and Sensory Evaluation. Foods, 9(11), 1686. Available at: [Link]

  • Monash University. (n.d.). 6-Methyl-1-heptanol | C8H18O. Retrieved from: [Link]

  • Google Patents. (n.d.). US6417406B1 - Process for the production of 6-methyl heptanone.
  • Google Patents. (n.d.). US6022531A - Use of 2,5,6-trimethyl-2-heptanol in perfumery and as flavoring ingredient.
  • Google Patents. (n.d.). CN100516010C - Method for preparing 2,6-dimethyl-2-heptanol.
  • Lee, S., et al. (2018). Development of an analytical method to determine methyl alcohol and isopropyl alcohol in food using static headspace gas chromatography. Toxicological Research, 34(3), 241-248. Available at: [Link]

  • Google Patents. (n.d.). EP0765853B1 - Process for preparing 6-methylheptan-2-one.
  • FreePatentsOnline. (n.d.). Composed Solely Of Carbon, Hydrogen, Oxygen, And Salts Thereof Patents and Patent Applications (Class 426/546). Retrieved from: [Link]

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Application Note: 6-Methyl-1-heptanol as a Versatile High-Boiling Point Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of 6-methyl-1-heptanol, a branched-chain primary alcohol, as a functional solvent for chemical reactions. Traditionally utilized in the fragrance and flavor industries and as a chemical intermediate, its distinct physicochemical properties—namely its high boiling point, moderate polarity, and low water solubility—position it as a valuable, yet underutilized, medium for organic synthesis.[1] This document explores its solvent characteristics, provides detailed protocols for its application in Fischer esterification and nanoparticle surface modification, and offers a comparative analysis against common laboratory solvents. The aim is to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage 6-methyl-1-heptanol in their experimental designs, particularly for reactions requiring elevated temperatures and simplified aqueous workups.

Core Physicochemical Properties and Solvent Characteristics

6-Methyl-1-heptanol (CAS: 1653-40-3) is a clear, colorless liquid with a molecular weight of 130.23 g/mol .[2][3] Its branched structure distinguishes it from its linear isomer, 1-octanol, potentially influencing solvation patterns and reactivity.[1] The key properties relevant to its function as a solvent are summarized below.

PropertyValueUnitSource(s)
Molecular Formula C₈H₁₈O-[1]
Molecular Weight 130.23 g/mol
Appearance Clear, colorless liquid-[1]
Boiling Point ~188°C[1][4]
Melting Point -106°C[5]
Density ~0.82g/cm³ at 20°C[1][4]
Flash Point ~82°C (Open cup)[1]
Water Solubility 640 (poor)mg/L at 25°C[1]
LogP (Octanol/Water) ~2.7-2.8-[1][5]
Dielectric Constant ~10.2-[4][5]
Implications for Chemical Synthesis
  • High Boiling Point: The boiling point of 188°C is significantly higher than many common solvents like toluene (111°C) or THF (66°C). This property is highly advantageous for reactions that require sustained high temperatures to overcome activation energy barriers or to effectively remove volatile byproducts, such as water in condensation reactions.

  • Moderate Polarity & Low Water Solubility: With a LogP of approximately 2.7 and a dielectric constant near 10.2, 6-methyl-1-heptanol can be classified as a moderately polar solvent.[1][4][5] This allows it to dissolve a broad range of organic compounds. Its immiscibility with water is a key benefit for reaction workups, enabling clean phase separations and minimizing product loss during aqueous extraction steps.[1]

  • "Green" Chemistry Considerations: While not extensively classified as a "green solvent," 6-methyl-1-heptanol possesses several favorable characteristics. It is found in nature, including in tobacco plants and as a secretion from beavers.[1][2] Its high boiling point and low vapor pressure reduce volatile organic compound (VOC) emissions compared to more volatile solvents. The principles of green chemistry encourage the use of biomass-derived solvents where possible.[6][7]

Safety and Handling

Proper handling of 6-methyl-1-heptanol is essential for laboratory safety. It is a combustible liquid and an irritant.[8][9]

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[8]

  • Ventilation: Work in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[1][8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and strong oxidizing agents.[8][10]

  • Spill Response: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal. Remove all ignition sources.[8]

Application Protocols

The following protocols are designed to be self-validating, with clear explanations for procedural choices and expected outcomes.

Protocol 1: High-Temperature Fischer Esterification Using a Dean-Stark Apparatus

This protocol describes the synthesis of isobutyl benzoate from benzoic acid and isobutanol. 6-Methyl-1-heptanol serves as a high-boiling solvent to facilitate the azeotropic removal of water, driving the equilibrium toward the product.

Causality: The Fischer esterification is a reversible reaction.[11] To achieve high yields, the water byproduct must be removed as it forms. Using 6-methyl-1-heptanol as a solvent with a Dean-Stark trap is highly effective. Its boiling point is well above that of the reactants and the water-isobutanol azeotrope, allowing for efficient reflux and water separation without significant loss of the solvent itself.

G cluster_prep Reaction Setup cluster_reaction Reaction & Workup cluster_purification Purification A Combine Benzoic Acid, Isobutanol, & 6-Methyl-1-heptanol in Round-Bottom Flask B Add Acid Catalyst (e.g., p-TsOH) A->B C Assemble Reflux Apparatus with Dean-Stark Trap B->C D Heat to Reflux (~140-160°C) Collect Water in Trap C->D Begin Heating E Monitor Reaction by TLC/GC (Typically 2-4 hours) D->E F Cool to RT Quench with NaHCO₃ (aq) E->F G Perform Liquid-Liquid Extraction (Separate Organic Layer) F->G H Wash Organic Layer with Brine G->H Isolate Organic Phase I Dry over Na₂SO₄, Filter H->I J Remove Isobutanol & Product via Vacuum Distillation I->J K Characterize Product (NMR, IR, GC-MS) J->K

Caption: Workflow for Fischer Esterification in 6-Methyl-1-heptanol.

Methodology:

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add benzoic acid (12.2 g, 0.1 mol), isobutanol (11.1 g, 0.15 mol, 1.5 equiv), and 6-methyl-1-heptanol (80 mL).

  • Catalyst Addition: Add p-toluenesulfonic acid monohydrate (0.38 g, 2 mol%).

  • Apparatus Assembly: Fit the flask with a Dean-Stark trap and a reflux condenser. Fill the trap with 6-methyl-1-heptanol.

  • Reaction: Heat the mixture in a heating mantle to a vigorous reflux (oil bath temperature ~160-170°C). Water will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Workup: Allow the reaction to cool to room temperature. Carefully pour the mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter. The solvent and excess isobutanol can be removed under reduced pressure. The final product, isobutyl benzoate, can be purified by vacuum distillation.

  • Characterization: Confirm product identity and purity via ¹H NMR, ¹³C NMR, and GC-MS. The expected yield is typically >90%.

Protocol 2: Surface Modification of Gold Nanoparticles (AuNPs)

This protocol details the use of 6-methyl-1-heptanol as a solvent for the ligand exchange process on AuNPs, functionalizing the surface with 6-mercapto-1-hexanol. This process is a key step in preparing nanoparticles for bioconjugation.[12]

Causality: Stable dispersion of nanoparticles is critical for successful surface modification. 6-Methyl-1-heptanol's moderate polarity and hydroxyl functionality can help stabilize the citrate-capped AuNPs during the transition, preventing aggregation. Its high boiling point allows for gentle heating, which can accelerate the ligand exchange kinetics between the citrate and the thiol on the gold surface.[12]

Methodology:

  • AuNP Synthesis (Citrate Reduction): Synthesize AuNPs (e.g., ~15 nm diameter) using a standard method like the Turkevich method. The resulting nanoparticles should be in an aqueous citrate buffer.

  • Solvent Transfer: Centrifuge a 10 mL aliquot of the aqueous AuNP solution. Carefully remove the supernatant and re-disperse the nanoparticle pellet in 10 mL of 6-methyl-1-heptanol. Sonication may be required for complete re-dispersion.

  • Ligand Preparation: In a separate vial, prepare a 10 mM solution of 6-mercapto-1-hexanol in 6-methyl-1-heptanol.

  • Ligand Exchange Reaction: To the stirring AuNP dispersion from step 2, add 1 mL of the 6-mercapto-1-hexanol solution dropwise over 10 minutes at room temperature.

  • Incubation: Gently heat the mixture to 40°C and allow it to stir for 12 hours to ensure complete ligand exchange.

  • Purification: Cool the solution to room temperature. Purify the functionalized AuNPs by repeated centrifugation and re-dispersion in fresh 6-methyl-1-heptanol (3 cycles) to remove excess unbound thiol ligand.

  • Final Formulation: For the final step, re-disperse the purified nanoparticles in a solvent appropriate for the next application (e.g., ethanol or a buffer).

  • Characterization:

    • UV-Vis Spectroscopy: Confirm that the surface plasmon resonance (SPR) peak has not significantly broadened or shifted, which would indicate aggregation. A small red-shift is expected upon successful ligand exchange.

    • Dynamic Light Scattering (DLS): Measure the hydrodynamic diameter to confirm monodispersity.

    • Zeta Potential: A change in zeta potential will confirm the alteration of the nanoparticle's surface charge.

Comparative Analysis and Discussion

To provide context, 6-methyl-1-heptanol is compared to several common solvents used in organic synthesis.

SolventBoiling Point (°C)PolarityKey HazardsWorkup Considerations
6-Methyl-1-heptanol 188 Moderate Irritant, Combustible Water-immiscible, easy phase separation
Toluene111LowFlammable, ToxicWater-immiscible
N,N-Dimethylformamide (DMF)153High (Aprotic)Toxic, IrritantWater-miscible, difficult to remove
Dioxane101ModerateFlammable, CarcinogenWater-miscible, difficult to remove
1-Octanol195ModerateIrritantWater-immiscible, similar properties

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Caption: Key Advantages and Limitations of 6-Methyl-1-heptanol.

Discussion: The primary advantage of 6-methyl-1-heptanol lies in its high boiling point, which opens up a thermal window unavailable to many common solvents. This is particularly useful for condensation reactions and for reactions involving thermally stable but poorly soluble substrates. Its main limitation is the energy required to heat it to reflux and the potential difficulty in removing it from high-boiling products via distillation. In such cases, purification may require chromatography or crystallization.

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  • PubMed Central - NIH. (2022, July 24). Silver Nanoparticles Densely Grafted with Nitroxides as a Recyclable Green Catalyst in the Selective Oxidation of Alcohols. [Link]

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Application Notes & Protocols: 6-Methyl-1-Heptanol as a Versatile Precursor for High-Performance Surfactant Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, chemists, and product development professionals on the utilization of 6-methyl-1-heptanol as a key precursor in the synthesis of diverse surfactant classes. We delve into the rationale behind using a branched-chain alcohol and provide detailed, field-proven protocols for synthesizing anionic, nonionic, and ester-based surfactants. The methodologies are presented with an emphasis on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Advantage of Branched-Chain Precursors

Surfactant performance is intrinsically linked to its molecular architecture. While linear alcohols have traditionally been the workhorses of the industry, branched-chain precursors like 6-methyl-1-heptanol offer distinct advantages. The methyl-branching in the C8 backbone disrupts the close packing of the hydrophobic tails, leading to surfactants with lower melting points (improved liquidity), enhanced oxidative stability, and often, reduced skin irritation potential compared to their linear counterparts.[1][2][3][4]

6-Methyl-1-heptanol (also known as isooctyl alcohol) is a primary alcohol that serves as an ideal building block for creating a portfolio of surfactants tailored for specialized applications, from enhanced oil recovery to high-performance cleaning and cosmetic formulations.[5][6] This guide will explore three primary synthesis pathways originating from this versatile precursor.

Physicochemical Properties of 6-Methyl-1-Heptanol

A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.

PropertyValueReference(s)
Molecular Formula C₈H₁₈O[5][7][8][9]
Molecular Weight 130.23 g/mol [5][6][7][9]
Appearance Clear, colorless liquid[5][6][10]
Boiling Point ~187-189 °C @ 760 mmHg[5][8][10]
Density ~0.817 - 0.832 g/cm³ at 20-25°C[5][8]
Flash Point ~71-82 °C (160-180 °F)[5][6][10]
Solubility Insoluble in water; soluble in organic solvents like chloroform and methanol.[5][6][8]
CAS Number 1653-40-3[7][8][10]

Overview of Synthetic Pathways

6-Methyl-1-heptanol can be chemically modified at its primary hydroxyl group to produce surfactants of different classes, each with a unique property profile. The three principal pathways detailed in this guide are sulfation, ethoxylation, and esterification.

G cluster_precursor Precursor cluster_reactions Reaction Pathways cluster_products Surfactant Products precursor 6-Methyl-1-Heptanol sulfation Sulfation (+ SO₃ or ClSO₃H) precursor->sulfation ethoxylation Ethoxylation (+ Ethylene Oxide) precursor->ethoxylation esterification Esterification (+ Carboxylic Acid) precursor->esterification anionic Anionic Surfactant (Sodium 6-Methyl-1-Heptyl Sulfate) sulfation->anionic nonionic Nonionic Surfactant (6-Methyl-1-Heptanol Ethoxylate) ethoxylation->nonionic ester Ester Surfactant / Emollient (Fatty Acid Ester) esterification->ester

Figure 1: Synthetic routes from 6-methyl-1-heptanol to major surfactant classes.

Application Protocol 1: Synthesis of an Anionic Surfactant

Sodium 6-Methyl-1-Heptyl Sulfate

Objective: To synthesize an anionic surfactant via the sulfation of 6-methyl-1-heptanol. Alkyl sulfates are renowned for their excellent detergency and foaming properties.[11] This protocol uses chlorosulfonic acid, a highly effective but reactive sulfating agent.

Causality: The reaction is an electrophilic attack on the alcohol's oxygen by the sulfur atom in the sulfating agent.[12] It is performed at low temperatures because the reaction is highly exothermic; controlling the temperature prevents unwanted side reactions and degradation of the product. Neutralization with a base is critical to convert the resulting acidic alkyl sulfuric acid into its stable, water-soluble sodium salt form.[13]

Materials & Reagents:

  • 6-Methyl-1-heptanol (98%+)

  • Chlorosulfonic acid (ClSO₃H) (99%+)

  • Anhydrous Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Ice

  • Anhydrous Ethanol (for recrystallization)

  • 250 mL three-necked round-bottomed flask

  • Mechanical stirrer

  • Pressure-equalizing dropping funnel

  • Thermometer

  • Nitrogen inlet

Experimental Protocol:

  • Reaction Setup: Assemble the three-necked flask with the mechanical stirrer, thermometer, and dropping funnel under a nitrogen atmosphere. This inert environment prevents reactions with atmospheric moisture.

  • Dissolution: Charge the flask with 6-methyl-1-heptanol (e.g., 10.0 g, 76.8 mmol) and anhydrous chloroform (80 mL). Stir until a clear, homogeneous solution is formed.

  • Cooling: Immerse the flask in an ice-water bath and cool the solution to an internal temperature of 0-5 °C.

  • Sulfation: Add chlorosulfonic acid (9.8 g, 84.5 mmol, 1.1 equiv) dropwise via the addition funnel. Crucial: Maintain the internal temperature below 10 °C throughout the addition to ensure selectivity and safety.

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at ambient temperature for 2-3 hours. The reaction progress can be monitored by TLC.

  • Neutralization: In a separate beaker, prepare a cooled solution of 10% (w/v) sodium hydroxide in deionized water. Slowly and carefully pour the reaction mixture into the NaOH solution with vigorous stirring, keeping the neutralization vessel in an ice bath. The pH should be adjusted to 7-8.

  • Isolation: Transfer the mixture to a separatory funnel. The aqueous layer containing the surfactant is collected. Wash the organic layer with a small amount of water and combine the aqueous extracts.

  • Purification: The crude product can be isolated by evaporating the water. For higher purity, the resulting solid is recrystallized from hot anhydrous ethanol to yield the final product as a white powder.[13]

  • Characterization: Confirm the structure using FT-IR (presence of S=O stretch at ~1215-1260 cm⁻¹ and C-O-S stretch at ~1000 cm⁻¹) and ¹H NMR spectroscopy.

G A 1. Setup & Dissolution (Alcohol in Solvent under N₂) B 2. Cooling (0-5 °C, Ice Bath) A->B Homogeneous solution C 3. Sulfation (Dropwise addition of ClSO₃H) B->C Maintain T < 10 °C D 4. Reaction (Stir at Room Temp, 2-3h) C->D Complete addition E 5. Neutralization (Add to cold NaOH solution) D->E Reaction complete F 6. Isolation & Purification (Aqueous extraction, Recrystallization) E->F pH adjusted to 7-8 G Final Product (Sodium 6-Methyl-1-Heptyl Sulfate) F->G

Figure 2: Workflow for the synthesis of sodium 6-methyl-1-heptyl sulfate.

Application Protocol 2: Synthesis of a Nonionic Surfactant

6-Methyl-1-Heptanol Ethoxylate

Objective: To synthesize a nonionic surfactant by reacting 6-methyl-1-heptanol with ethylene oxide (EO). Nonionic surfactants are valued for their low foaming, excellent emulsification, and stability across a wide pH range.[14][15]

Causality: This reaction is a base-catalyzed ring-opening polymerization of ethylene oxide. The alcohol is first deprotonated by a strong base (catalyst) to form an alkoxide, which then acts as the nucleophile to attack an EO molecule. This process repeats, adding EO units to the chain. The average number of EO units (degree of ethoxylation) is a critical parameter that dictates the surfactant's properties, such as its Hydrophile-Lipophile Balance (HLB) and cloud point.[16]

SAFETY WARNING: Ethylene oxide is a highly flammable, toxic, and carcinogenic gas. This synthesis must only be performed by trained professionals in a properly rated high-pressure laboratory facility equipped with an autoclave and appropriate safety systems.

Materials & Reagents:

  • 6-Methyl-1-heptanol (98%+)

  • Catalyst (e.g., Potassium Hydroxide (KOH) or Sodium Methoxide (NaOMe))

  • Ethylene Oxide (EO), liquid

  • Acetic Acid (for neutralization)

  • High-pressure stainless-steel autoclave reactor

Experimental Protocol:

  • Reactor Preparation: Charge the autoclave with 6-methyl-1-heptanol (e.g., 130.2 g, 1.0 mol) and the catalyst (e.g., 1-2 g KOH).

  • Inerting: Seal the reactor and purge it several times with high-purity nitrogen to remove all oxygen.

  • Heating & Dehydration: Heat the mixture to 120-140 °C under vacuum to remove any trace water, which can interfere with the reaction.

  • Reaction Conditions: Increase the temperature to the target reaction temperature (typically 150-170 °C).[17]

  • Ethoxylation: Introduce a pre-calculated amount of liquid ethylene oxide into the reactor. For example, to achieve an average of 7 EO units, 308 g (7.0 mol) of EO would be required. The EO is fed at a rate that maintains the reactor pressure within its safe operating limits (e.g., 50-80 psig).[17]

  • Digestion: After all EO has been added, maintain the reaction temperature until the reactor pressure stabilizes to a low level, indicating the consumption of the monomer. This "digestion" period is crucial for ensuring a narrow distribution of ethoxymers.

  • Cooling & Neutralization: Cool the reactor to below 80 °C. Add a stoichiometric amount of acetic acid to neutralize the alkaline catalyst, forming a stable final product.[17]

  • Discharge: Purge the reactor with nitrogen before discharging the liquid product, a 6-methyl-1-heptanol ethoxylate.

  • Characterization: The product should be analyzed for its hydroxyl value, average molecular weight (GPC), and EO distribution (HPLC or GC). Key performance metrics like cloud point and surface tension should also be measured.

G A 1. Charge Reactor (Alcohol + Catalyst in Autoclave) B 2. Inert & Dehydrate (N₂ Purge, Heat under Vacuum) A->B Seal reactor C 3. Ethoxylation (Introduce EO at 150-170 °C) B->C Achieve reaction temp D 4. Digestion (Hold at Temp until P stabilizes) C->D All EO added E 5. Cooldown & Neutralize (Cool < 80 °C, add Acetic Acid) D->E EO consumed F Final Product (6-Methyl-1-Heptanol Ethoxylate) E->F Discharge from reactor G A 1. Charge Reactants (Alcohol, Acid, Catalyst, Toluene) B 2. Azeotropic Reflux (Heat with Dean-Stark Trap) A->B Assemble apparatus C 3. Water Removal (Monitor H₂O collection) B->C Water collects in trap D 4. Workup (Wash with NaHCO₃, then Brine) C->D Reaction complete E 5. Isolation (Dry organic layer, remove solvent) D->E Neutralized & washed F Final Product (6-Methyl-1-Heptyl Laurate) E->F Purified oil

Figure 4: Experimental workflow for the synthesis of 6-methyl-1-heptyl laurate.

Summary of Derived Surfactant Properties

The choice of synthetic pathway allows for the creation of surfactants with fundamentally different properties and applications.

Surfactant DerivativeClassCharge in WaterTypical ApplicationsKey Properties
Sodium 6-Methyl-1-Heptyl Sulfate AnionicNegativeDetergents, cleaners, foaming agents, emulsifiers.High detergency, good foaming, effective wetting.
6-Methyl-1-Heptanol Ethoxylate NonionicNeutralLow-foam cleaners, emulsifiers, wetting agents, dispersants.Tunable HLB, stable in hard water and pH extremes, good solvency. [14][15][16]
6-Methyl-1-Heptyl Laurate Nonionic EsterNeutralCosmetic emollients, industrial lubricants, plasticizers, co-emulsifiers.Low viscosity, good skin feel, excellent solvent for active ingredients. [4]

References

  • Method of Manufacture of Guerbet Alcohols For Making Surfactants Used In Petroleum Industry Operations. (n.d.). Google Patents.
  • Performances of Guerbet Alcohol Ethoxylates for Surfactant–Polymer Flooding Free of Alkali. (n.d.). ACS Publications.
  • Mixed carbon length synthesis of primary Guerbet alcohols. (n.d.). Google Patents.
  • Method of manufacture of guerbet alcohols for making surfactants used in petroleum industry operations. (n.d.). Google Patents.
  • A Review of Guerbet Alcohols and Their Esters: Synthesis, Applications, and Future Perspectives. (n.d.). MDPI.
  • 6-Methyl-1-heptanol. (2023, August 15). Smolecule.
  • 6-methyl-1-heptanol, 1653-40-3. (n.d.). The Good Scents Company.
  • Chemical Properties of 1-Heptanol, 6-methyl- (CAS 1653-40-3). (n.d.). Cheméo.
  • Preparation of nonionic surfactants by oxyalkylation with a phenolic activated magnesium catalyst. (n.d.). Google Patents.
  • 6-Methylheptanol | 1653-40-3. (n.d.). ChemicalBook.
  • Nonionic Ethoxylated Surfactants Induce Adipogenesis in 3T3-L1 Cells. (n.d.). PubMed Central.
  • Isooctan-1-ol | C8H18O | CID 15450. (n.d.). PubChem.
  • The Influence of Type of Surfactant on Physicochemical Properties of Liquid Soap. (n.d.). ResearchGate.
  • ethoxylated nonionic surfactants: Topics. (n.d.). Science.gov.
  • 6-methyl-1-heptanol - 68526-83-0, C8H18O, density, melting point, boiling point, structural formula, synthesis. (n.d.). ChemSrc.
  • Ester synthesis by esterification. (n.d.). Organic Chemistry Portal.
  • Sulfonation/Sulfation Processing Technology for Anionic Surfactant Manufacture. (2012, March 23). Enviro Wiki.
  • Nonionic surfactants. (n.d.). Danish Environmental Protection Agency.
  • Preparation of Sodium Heptadecyl Sulfate (Tergitol-7i). (2017, November 6). ResearchGate.

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Application Notes and Protocols: Harnessing 6-Methyl-1-heptanol for Novel Bioconjugation Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Untapped Potential of Branched-Chain Aliphatic Alcohols in Bioconjugation

The field of bioconjugation is continually evolving, driven by the need for more sophisticated tools to probe biological systems and develop targeted therapeutics. While much focus has been placed on complex linker technologies, the fundamental building blocks used to modify biomolecules offer a rich yet underexplored avenue for innovation. This application note introduces the potential of 6-Methyl-1-heptanol, a simple, branched-chain primary alcohol, as a novel hydrophobic tag in bioconjugation.[1][2][3]

The covalent attachment of lipid moieties to proteins and peptides, a natural post-translational modification, plays a critical role in regulating protein localization and function.[4][5][6][7] By mimicking this process with synthetic lipid-like molecules, we can impart new properties to biomolecules. The 6-methylheptyl group, derived from 6-Methyl-1-heptanol, provides a moderately hydrophobic and sterically influential tag that can be used to:

  • Modulate Hydrophobicity: Enhance the interaction of proteins or peptides with cell membranes or hydrophobic pockets of target receptors.[7][8]

  • Influence Self-Assembly: Promote the formation of micelles or other supramolecular structures for drug delivery applications.

  • Serve as a Building Block for PROTACs and ADCs: The hydrophobic nature of the tag can be beneficial in optimizing the cell permeability and pharmacokinetic properties of proteolysis-targeting chimeras (PROTACs) and antibody-drug conjugates (ADCs).[][10]

This guide provides a comprehensive overview of the chemical strategies and detailed protocols for the activation of 6-Methyl-1-heptanol and its subsequent conjugation to a model peptide.

Chemical Properties of 6-Methyl-1-heptanol

A thorough understanding of the physicochemical properties of 6-Methyl-1-heptanol is crucial for its effective application in bioconjugation.

PropertyValueReference
Molecular Formula C8H18O[1][2][11]
Molecular Weight 130.23 g/mol [1][2][3]
Appearance Clear, colorless liquid[1][3]
Boiling Point ~187 °C[2][12]
Solubility in Water Low (640 mg/L at 25 °C)[1][12]
LogP ~2.7-2.8[1][3]

Activation of 6-Methyl-1-heptanol for Bioconjugation

Primary alcohols, like 6-Methyl-1-heptanol, are not inherently reactive towards the nucleophilic functional groups found on biomolecules (e.g., amines, thiols).[13] Therefore, the hydroxyl group must first be converted into a good leaving group. Several methods are available for this activation step.[14][15][16] For this protocol, we will focus on the conversion of the alcohol to its corresponding mesylate, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[13]

Workflow for Activation and Conjugation

G cluster_0 Activation Phase cluster_1 Conjugation Phase cluster_2 Analysis & Purification A 6-Methyl-1-heptanol C Reaction in DCM A->C B Methanesulfonyl Chloride (MsCl) Triethylamine (TEA) B->C D 6-Methylheptyl Mesylate (Activated Alcohol) C->D F Reaction in DMF D->F E Model Peptide (e.g., with a free amine) E->F G 6-Methylheptyl-Peptide Conjugate F->G H RP-HPLC Purification G->H I Mass Spectrometry (Confirmation) H->I

Caption: Workflow for the activation of 6-Methyl-1-heptanol and its conjugation to a peptide.

Experimental Protocols

Part 1: Activation of 6-Methyl-1-heptanol via Mesylation

This protocol details the conversion of 6-Methyl-1-heptanol to 6-methylheptyl mesylate. The mesylate is a versatile intermediate that can readily react with primary amines on biomolecules.

Materials and Reagents:

  • 6-Methyl-1-heptanol (≥98% purity)

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA), freshly distilled

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Methyl-1-heptanol (1.0 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Base: Add triethylamine (1.5 eq) to the cooled solution with stirring.

  • Addition of Mesyl Chloride: Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the reaction mixture. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, and then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, quench by slowly adding cold water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 6-methylheptyl mesylate.

  • Purification (Optional): If necessary, purify the crude product by flash column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the product by ¹H NMR and mass spectrometry.

Part 2: Conjugation of Activated 6-Methyl-1-heptanol to a Model Peptide

This protocol describes the conjugation of 6-methylheptyl mesylate to the primary amine of a lysine residue in a model peptide.

Materials and Reagents:

  • 6-Methylheptyl mesylate (from Part 1)

  • Model peptide with a free lysine residue (e.g., GGGK)

  • N,N-Dimethylformamide (DMF), anhydrous

  • DIPEA (N,N-Diisopropylethylamine)

  • Reaction vial

  • Magnetic stirrer and stir bar

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system

  • Mass spectrometer (e.g., ESI-MS)

Protocol:

  • Peptide Dissolution: Dissolve the model peptide (1.0 eq) in anhydrous DMF in a reaction vial.

  • Addition of Base: Add DIPEA (3.0 eq) to the peptide solution.

  • Addition of Activated Alcohol: Add a solution of 6-methylheptyl mesylate (1.5 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by RP-HPLC.

  • Purification: Upon completion, purify the reaction mixture directly by preparative RP-HPLC to isolate the 6-methylheptyl-peptide conjugate.

  • Characterization: Confirm the identity and purity of the final conjugate by analytical RP-HPLC and mass spectrometry. The expected mass will be the mass of the peptide plus 114.23 Da (the mass of the 6-methylheptyl group).

Chemical Reaction Pathway

G cluster_activation Activation cluster_conjugation Conjugation A 6-Methyl-1-heptanol B 6-Methylheptyl Mesylate A->B  + MsCl, TEA  in DCM D 6-Methylheptyl-NH-Peptide B->D  + DIPEA  in DMF C Peptide-NH2 (Lysine side chain) C->D

Caption: Chemical pathway for the activation of 6-Methyl-1-heptanol and its conjugation.

Potential Applications and Future Directions

The introduction of a 6-methylheptyl moiety onto biomolecules opens up several exciting research avenues:

  • Targeted Drug Delivery: Lipidated peptides and proteins can exhibit enhanced cell membrane permeability, potentially improving the intracellular delivery of therapeutic agents.[7] The moderate hydrophobicity of the 6-methylheptyl group may offer a favorable balance between membrane interaction and aqueous solubility.

  • Modulating Protein-Protein Interactions: The branched alkyl chain can act as a steric shield or a hydrophobic interaction motif, influencing the binding of the modified protein to its partners.

  • Development of Novel Biotherapeutics: In the context of ADCs, hydrophobic linkers can impact the drug-to-antibody ratio (DAR) and overall stability of the conjugate.[][17][18] The 6-methylheptyl group could be a valuable component in linker design to fine-tune these properties.

  • Probing Protein-Lipid Interactions: Biomolecules modified with this tag can serve as valuable tools to study the dynamics of protein association with lipid bilayers and intracellular membranes.[8]

Conclusion

6-Methyl-1-heptanol represents a cost-effective and versatile building block for introducing a defined hydrophobic element into biomolecules. The protocols outlined in this application note provide a robust framework for the activation and conjugation of this simple alcohol, enabling researchers to explore its potential in a wide range of biological and therapeutic contexts. The strategic use of such simple modifications can lead to significant advancements in our ability to manipulate and understand complex biological systems.

References

  • Synthesis of lipidated peptides.
  • Synthesis of Lipidated Peptides.
  • How ADC Linkers Work: Controlling Stability & Drug Release. BOC Sciences.
  • Synthesis of Lipidated Proteins.
  • Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design. PurePEG.
  • Peptide Lipidation – A Synthetic Strategy to Afford Peptide Based Therapeutics. PMC, NIH.
  • Lipid Modification and Membrane Localization of Proteins in Cell-Free System.
  • Buy 6-Methyl-1-heptanol | 26952-21-6. Smolecule.
  • Chemical Properties of 1-Heptanol, 6-methyl- (CAS 1653-40-3). Cheméo.
  • Activation of Alcohols Toward Nucleophilic Substitution: Conversion of Alcohols to Alkyl Halides. The University of Northern Colorado.
  • Scheme 9 Combined activation of secondary and primary alcohols.
  • Linkers With Shielding Effect For Antibody Drug Conjug
  • Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability.
  • Novel Proprietary Linkers Enable Challenging Hydrophobic Payloads to be Efficiently Conjug
  • 6-Methylheptanol | 1653-40-3. ChemicalBook.
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  • Overview of the 4 Methods to Activ
  • 6-methyl-1-heptanol. Stenutz.
  • 6-Methyl-1-heptanol |RUO. Benchchem.
  • Isooctan-1-ol | C8H18O | CID 15450.
  • Bioconjug
  • Bioconjugation Chemistry: Challenges and Solutions. kbDNA.
  • Activation of Alcohols with HCl and carboc
  • Introduction to Bioconjug
  • 1 A Brief Introduction to Traditional Bioconjug
  • Bioconjug
  • 1-Heptanol, 6-methyl- - Substance Details. SRS | US EPA.
  • 6-methyl-1-heptanol. Sigma-Aldrich.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-Methyl-1-heptanol (CAS 1653-40-3), a primary alcohol with applications as a chemical intermediate and fragrance component.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help researchers, chemists, and process development professionals optimize reaction yields and purity. The guidance herein is based on established chemical principles and field-proven insights.

Overview of Synthetic Strategies

Two primary and robust synthetic routes are commonly employed for the preparation of 6-Methyl-1-heptanol. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction offers high versatility. A common approach involves the reaction of an isohexyl Grignard reagent (e.g., isohexylmagnesium bromide) with a two-carbon electrophile like ethylene oxide.[3] This method is particularly effective for extending a carbon chain by two atoms to directly yield the target primary alcohol.[4]

  • Reduction of a Carboxylic Acid Derivative: This route involves the reduction of 6-methylheptanoic acid or, more commonly, its corresponding ester (e.g., methyl 6-methylheptanoate).[1] Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder reagents like sodium borohydride (NaBH₄) are generally ineffective at reducing esters.[5]

The following table provides a comparative overview of these two primary methods.

FeatureGrignard Reaction with Ethylene OxideLiAlH₄ Reduction of 6-Methylheptanoate
Starting Materials Isohexyl halide (e.g., 5-bromo-2-methylpentane), Magnesium, Ethylene OxideMethyl 6-methylheptanoate
Key Reagent Grignard Reagent (R-MgX)Lithium Aluminum Hydride (LiAlH₄)
Primary Advantage Excellent C-C bond formation, chain extensionHigh functional group tolerance in the substrate (ester)
Primary Challenge Extreme sensitivity to moisture and protic impurities; initiation can be difficultHighly reactive and pyrophoric reagent; requires stringent anhydrous conditions and careful quenching
Key Side Reactions Wurtz coupling, incomplete reactionIncomplete reduction, side reactions during quenching
Typical Yields 60-80%70-90%

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of 6-Methyl-1-heptanol.

Category 1: Grignard Reaction Issues

Q1: My Grignard reaction fails to initiate. The solution remains colorless, and there is no exotherm. What's wrong?

A1: This is a very common issue. The formation of a Grignard reagent is a surface reaction on the magnesium metal, which is often coated with a passivating layer of magnesium oxide (MgO).

  • Causality & Solution:

    • Magnesium Oxide Layer: This layer prevents the organic halide from reacting with the magnesium. You must activate the magnesium surface.

      • Mechanical Activation: Vigorously crush the magnesium turnings with a glass rod in the reaction flask (under an inert atmosphere) to expose a fresh surface.

      • Chemical Activation: Add a small crystal of iodine. The iodine reacts with the magnesium to form MgI₂, which helps to etch the oxide layer. The characteristic brown color of iodine will disappear upon successful initiation.

    • Wet Glassware or Solvents: Grignard reagents are potent bases and will be instantly quenched by water.[6] Ensure all glassware is flame-dried or oven-dried at >120°C for several hours and cooled under a stream of inert gas (Argon or Nitrogen). Solvents like diethyl ether or THF must be rigorously dried, typically by distillation from sodium/benzophenone or by passing through an activated alumina column.

    • Initiator Concentration: Start by adding only a small volume (approx. 10%) of your organic halide solution to the magnesium. A high concentration of the halide can inhibit the reaction. Once initiation is confirmed by an exotherm and the disappearance of the iodine color, the remaining halide can be added dropwise.[7]

Q2: My reaction initiated, but the yield is very low, and I've isolated a significant amount of a higher molecular weight hydrocarbon byproduct (e.g., 2,9-dimethyldecane). What is this, and how can I prevent it?

A2: You are likely observing the effects of Wurtz coupling , a major side reaction in Grignard synthesis. The Grignard reagent can react with the unreacted organic halide to form a new C-C bond, resulting in a dimer of the alkyl group.

  • Causality & Solution: This side reaction is favored by high local concentrations of the organic halide and elevated temperatures.

    • Slow Addition: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. This ensures the halide reacts with the magnesium as soon as it is introduced, keeping its concentration low.[8]

    • Temperature Control: While some heat is needed for initiation, excessive temperatures can accelerate Wurtz coupling. Maintain a controlled, gentle reflux. If the reaction becomes too vigorous, use a water bath to moderate the temperature.[8]

    • Solvent Choice: While both are effective, diethyl ether is sometimes preferred over THF as it can lead to less Wurtz coupling for certain substrates.[8]

Q3: After adding ethylene oxide and performing the workup, my main product is the starting isohexyl halide. What happened?

A3: This indicates that either the Grignard reagent never formed in the first place (see Q1) or it was consumed before it could react with the ethylene oxide. Assuming it did form, the most likely culprit is the ethylene oxide addition step.

  • Causality & Solution:

    • Reaction Temperature: The nucleophilic attack of the Grignard reagent on the epoxide ring is highly exothermic. The addition must be performed at a low temperature (0 °C to 10 °C) to control the reaction rate.[3] If the temperature is too high, side reactions can occur.

    • Ethylene Oxide Addition: Ethylene oxide is a gas at room temperature. It should be dissolved in cold, anhydrous ether and added slowly to the Grignard solution.[3] Adding it too quickly can lead to localized heating and potential polymerization or other side reactions. Ensure the delivery tube for the ethylene oxide solution is above the surface of the Grignard reagent to prevent clogging.[9]

Category 2: Reduction Reaction Issues

Q4: I performed a LiAlH₄ reduction of methyl 6-methylheptanoate, but after workup, my NMR spectrum shows a significant amount of unreacted starting material. How can I drive the reaction to completion?

A4: Incomplete reduction is typically due to insufficient reducing agent or deactivation of the LiAlH₄.

  • Causality & Solution:

    • Stoichiometry: The reduction of an ester to a primary alcohol consumes two equivalents of hydride.[10] Therefore, a minimum of 0.5 molar equivalents of LiAlH₄ is theoretically required (since LiAlH₄ provides 4 hydrides). However, it is standard practice to use a slight excess (e.g., 1.1-1.5 eq. of hydride, which translates to ~0.3-0.4 eq. of LiAlH₄) to account for any moisture and ensure the reaction goes to completion.

    • Reagent Quality: LiAlH₄ is extremely reactive with water and atmospheric moisture. Use a fresh bottle or a previously opened bottle that has been stored under a robust inert atmosphere. Clumpy or gray LiAlH₄ may have been partially decomposed.

    • Reaction Time/Temperature: While the reaction is often fast, ensure you are allowing sufficient time for completion. After the initial addition at 0 °C, allowing the reaction to warm to room temperature or gently refluxing in THF for 1-2 hours can drive it to completion.[11]

Q5: My LiAlH₄ reduction seems to have worked, but the workup was very difficult, resulting in a gelatinous precipitate that was hard to filter and led to significant product loss.

A5: This is a classic issue with LiAlH₄ workups. Improper quenching can form aluminum salts that are gelatinous and occlude the product.

  • Causality & Solution: The key is to perform a controlled quench that results in granular, easily filterable aluminum salts. The Fieser workup is a widely accepted and reliable method.

    • Optimized Quenching Protocol: After cooling the reaction mixture to 0 °C, add the following reagents sequentially and dropwise with vigorous stirring:

      • 'X' mL of water (where X = grams of LiAlH₄ used)

      • 'X' mL of 15% aqueous NaOH solution

      • '3X' mL of water

    • This procedure should produce a white, granular precipitate that can be easily removed by filtration.[7] Wash the filter cake thoroughly with ether or THF to recover any adsorbed product.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally recommended for producing high-purity 6-Methyl-1-heptanol on a lab scale?

A1: Both routes are viable, but the Grignard reaction with ethylene oxide is often favored for its elegance in building the carbon skeleton directly.[3] It avoids the need to first synthesize and purify the corresponding carboxylic acid or ester. However, the LiAlH₄ reduction can be more reliable if the starting ester is readily available and the practitioner is experienced with handling pyrophoric reagents, as it often gives very clean conversions and high yields.[7]

Q2: What is the mechanism for the LiAlH₄ reduction of the ester? Why can't I use NaBH₄?

A2: The mechanism proceeds in two main stages.[12]

  • A hydride ion (H⁻) from the AlH₄⁻ complex performs a nucleophilic attack on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

  • This intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (-OR') as a leaving group. This generates an aldehyde intermediate.

  • The resulting aldehyde is more reactive than the starting ester and is immediately attacked by a second hydride ion, forming an alkoxide.[10][12]

  • An acidic workup protonates the alkoxide to yield the final primary alcohol.

Sodium borohydride (NaBH₄) is a much milder reducing agent than LiAlH₄. Esters are significantly less reactive than aldehydes or ketones, and NaBH₄ is not sufficiently nucleophilic to reduce them effectively.[5]

Q3: What are the critical safety precautions for these syntheses?

A3: Both syntheses require strict adherence to safety protocols.

  • General: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves.

  • Grignard Reaction: Diethyl ether and THF are extremely flammable. Ensure there are no ignition sources nearby. The reaction can be exothermic; have an ice bath ready for temperature control. Quenching unreacted magnesium and Grignard reagent with acid is also highly exothermic and releases hydrogen gas.

  • LiAlH₄ Reduction: LiAlH₄ is a pyrophoric solid that reacts violently with water, releasing flammable hydrogen gas. It must be handled under an inert atmosphere (glovebox or Schlenk line). The quenching process is also highly exothermic and must be done slowly and at low temperatures (0 °C).

Q4: What analytical methods are best for monitoring the reaction and assessing final product purity?

A4: A combination of techniques is ideal.

  • Thin-Layer Chromatography (TLC): An excellent, rapid method for monitoring reaction progress. You can visualize the consumption of the starting material (e.g., the ester) and the appearance of the more polar alcohol product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for assessing the purity of the final volatile product. It can separate 6-Methyl-1-heptanol from non-polar byproducts (like Wurtz coupling products) and confirm the identity via the mass spectrum.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities if they are present in sufficient concentration (>1-5%).

Visualizations & Diagrams

Synthesis Pathway: Grignard Route

The following diagram illustrates the retrosynthesis and forward synthesis of 6-Methyl-1-heptanol via the reaction of isohexylmagnesium bromide with ethylene oxide.

Caption: Retrosynthetic analysis and forward synthesis of 6-Methyl-1-heptanol.

Troubleshooting Workflow: Low Reaction Yield

This flowchart provides a logical path for diagnosing the cause of low product yield in either synthetic route.

Caption: Diagnostic flowchart for troubleshooting low yield issues.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction with Ethylene Oxide

This protocol describes the synthesis from 1-bromo-4-methylpentane.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel. Allow to cool to room temperature under a positive pressure of argon or nitrogen.

  • Grignard Formation: Add magnesium turnings (1.2 eq.) to the flask. Add a single crystal of iodine. In the dropping funnel, prepare a solution of 1-bromo-4-methylpentane (1.0 eq.) in anhydrous diethyl ether.

  • Initiation: Add ~10% of the bromide solution to the magnesium. If the reaction does not start spontaneously (fizzing, disappearance of iodine color, exotherm), gently warm the flask with a heat gun.

  • Addition: Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring for 30-45 minutes until most of the magnesium is consumed.[3]

  • Epoxide Addition: Cool the Grignard reagent solution to 0 °C using an ice-water bath. Add a solution of ethylene oxide (1.1 eq.) in cold, anhydrous diethyl ether dropwise, ensuring the internal temperature does not exceed 10 °C.[3]

  • Reaction: After the addition, remove the ice bath and stir the mixture at room temperature for 1 hour. A viscous precipitate may form.

  • Quenching: Cool the flask back to 0 °C. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction.

  • Workup & Purification: Transfer the mixture to a separatory funnel. Separate the ether layer and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter, and remove the solvent via rotary evaporation. Purify the crude oil by fractional distillation under reduced pressure to yield pure 6-Methyl-1-heptanol.[3]

Protocol 2: Synthesis via LiAlH₄ Reduction of an Ester

This protocol describes the reduction of methyl 6-methylheptanoate.

  • Preparation: Flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser (with a drying tube), and a dropping funnel. Allow to cool under an inert atmosphere.

  • Reagent Setup: Under the inert atmosphere, carefully add lithium aluminum hydride (LiAlH₄) (0.4 eq.) to anhydrous THF in the flask. Cool the resulting suspension to 0 °C in an ice bath.

  • Ester Addition: Add a solution of methyl 6-methylheptanoate (1.0 eq.) in anhydrous THF to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.[7]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete reduction.

  • Quenching (Fieser Method): Cool the reaction flask back to 0 °C. With vigorous stirring, add the following dropwise and sequentially:

    • 'X' mL of water (where X = grams of LiAlH₄ used)

    • 'X' mL of 15% (w/v) aqueous NaOH

    • '3X' mL of water

  • Workup & Purification: Stir the mixture for 30 minutes until a white, granular precipitate forms. Filter the solid through a pad of Celite®, washing thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous magnesium sulfate. Filter, and remove the solvent via rotary evaporation. Purify the crude product by distillation under reduced pressure.[7]

References

  • Organic Chemistry Portal. (n.d.). Ester to Alcohol - Common Conditions. [Link]

  • Hunt, I. (n.d.). Ch20: Reduction of Esters using LiAlH4 to 1o alcohols. University of Calgary. [Link]

  • JoVE. (n.d.). Esters to Alcohols: Hydride Reductions. [Link]

  • OrgoSolver. (n.d.). Carbonyl Reactions: Ester → Primary Alcohol Reduction with LiAlH₄. [Link]

  • Chemistry LibreTexts. (2023, January 22). Esters can be reduced to 1° alcohols using LiAlH₄. [Link]

  • Organic Chemistry Tutor. (2024, November 4). Synthesis of Alcohols via the Grignard Reaction. YouTube. [Link]

  • Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. [Link]

  • Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • The Good Scents Company. (n.d.). 6-methyl-1-heptanol. [Link]

  • Organic Syntheses. (n.d.). n-HEXYL ALCOHOL. [Link]

Sources

Technical Support Center: Purification of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Methyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the purification of this branched primary alcohol. Our goal is to equip you with the expertise and practical insights needed to achieve high purity for your downstream applications.

Understanding the Purification Landscape of 6-Methyl-1-heptanol

6-Methyl-1-heptanol is a branched-chain primary alcohol with physical properties that present unique purification challenges. A thorough understanding of these properties is the foundation for selecting and optimizing a purification strategy.

Key Physical Properties of 6-Methyl-1-heptanol:

PropertyValueSource(s)
Molecular Formula C₈H₁₈O
Molecular Weight 130.23 g/mol
Boiling Point ~187-189 °C at 760 mmHg,
Solubility in Water 647 mg/L at 25 °C (sparingly soluble)
Solubility in Organic Solvents Soluble in alcohol and other common organic solvents.

The relatively high boiling point suggests that vacuum distillation may be preferable to prevent thermal degradation. Its limited water solubility is a key factor in designing effective liquid-liquid extraction protocols.

Common Impurities: A Synthesis-Based Perspective

The nature and quantity of impurities in your sample of 6-Methyl-1-heptanol will largely depend on its synthetic route. Understanding the potential side-reactions of each synthesis method is critical for targeted purification.

dot graph "synthesis_impurities" { rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Figure 1: Potential Impurities Based on Synthesis Route

Frequently Asked Questions & Troubleshooting Guides

This section is designed to address specific issues you may encounter during the purification of 6-Methyl-1-heptanol.

Part 1: Fractional Distillation

Fractional distillation is a primary technique for purifying liquids with close boiling points.[1][2] For 6-Methyl-1-heptanol, with a boiling point of approximately 187-189 °C, atmospheric or vacuum distillation can be employed.

FAQs for Fractional Distillation

  • Q1: My distillation is very slow, and I'm not collecting any product even though the pot is boiling. What's wrong?

    • A1: This is a common issue, especially with high-boiling-point compounds. The problem is likely insufficient energy to overcome the heat loss in the distillation column.

      • Causality: The vapor needs to heat the entire column to its boiling point before it can reach the condenser. If the heating is inadequate or the column is not properly insulated, the vapor will condense and fall back into the pot before reaching the collection flask.[3]

      • Troubleshooting:

        • Increase the heating mantle temperature gradually.

        • Insulate the distillation column. Wrap the column with glass wool or aluminum foil to minimize heat loss to the environment.[3]

        • Check for leaks in your apparatus. A leak will prevent a stable vapor temperature from being reached.

  • Q2: The temperature at the distillation head is fluctuating, and my collected fractions are impure. How can I improve the separation?

    • A2: Temperature fluctuations indicate an unstable equilibrium between the vapor and liquid phases within the column, leading to poor separation.

      • Causality: This can be caused by too rapid heating, bumping of the liquid, or an inefficient fractionating column. Each vaporization-condensation cycle on the packing material of the column (a "theoretical plate") enriches the vapor in the more volatile component. If this process is rushed, the separation is inefficient.[1]

      • Troubleshooting:

        • Reduce the heating rate. A slow, steady distillation rate is crucial for good separation. Aim for a collection rate of 1-2 drops per second.[3]

        • Use boiling chips or a magnetic stirrer to ensure smooth boiling.

        • Ensure you are using an appropriate fractionating column. For compounds with close boiling points, a longer column or one with more efficient packing (like Vigreux indentations or Raschig rings) is necessary to achieve a sufficient number of theoretical plates.[2]

        • Maintain a proper reflux ratio. This is the ratio of condensed vapor returning to the column versus what is collected. A higher reflux ratio generally leads to better separation but a slower distillation.

  • Q3: I suspect I have isomeric impurities. Can I separate them by fractional distillation?

    • A3: The ability to separate isomers by distillation depends on the difference in their boiling points.

      • Causality: Isomers can have very similar boiling points, making separation by standard fractional distillation challenging.[4] For example, other C8 alcohols may be present as impurities.

      • Troubleshooting:

        • Use a highly efficient fractionating column with a high number of theoretical plates.

        • Consider vacuum distillation. Lowering the pressure reduces the boiling points and can sometimes increase the boiling point difference between isomers.

        • If the boiling points are too close, distillation may not be a viable option, and you should consider preparative chromatography.

dot graph "distillation_troubleshooting" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} dot Figure 2: Troubleshooting Flowchart for Fractional Distillation

Part 2: Flash Chromatography

Flash chromatography is a rapid purification technique that is highly effective for separating compounds with different polarities.[5]

FAQs for Flash Chromatography

  • Q1: My compound is very polar and either doesn't move from the origin or streaks badly on the silica gel column. What should I do?

    • A1: This is a common issue with polar compounds like alcohols on a polar stationary phase like silica gel.

      • Causality: The hydroxyl group of the alcohol interacts strongly with the silanol groups of the silica gel, leading to strong retention and tailing of the peak.

      • Troubleshooting:

        • Increase the polarity of your mobile phase. A common solvent system for alcohols is a gradient of ethyl acetate in hexanes. You may need to add a small amount of a more polar solvent like methanol (e.g., 1-5%) to the ethyl acetate to effectively elute your compound.

        • Consider a different stationary phase. If streaking is severe, you might be experiencing irreversible adsorption. Alumina (neutral or basic) can sometimes be a better choice for polar compounds. Alternatively, reverse-phase chromatography (e.g., C18 silica) with a polar mobile phase (like methanol/water or acetonitrile/water) can be very effective for purifying polar compounds.[6]

        • "Dry loading" your sample. Dissolving your crude product in a minimal amount of a strong solvent, adsorbing it onto a small amount of silica gel, evaporating the solvent, and then loading the resulting dry powder onto the column can lead to sharper bands and better separation.

  • Q2: I'm trying to separate 6-Methyl-1-heptanol from a less polar impurity, but they are co-eluting. How can I improve the resolution?

    • A2: Co-elution occurs when the separation factor between two compounds is close to one.

      • Causality: The mobile phase may be too polar, causing both compounds to move too quickly through the column without sufficient interaction with the stationary phase.

      • Troubleshooting:

        • Decrease the initial polarity of your mobile phase. Start with a lower concentration of the more polar solvent (e.g., start with 100% hexanes and slowly introduce ethyl acetate).

        • Run a shallower solvent gradient. A slow, gradual increase in polarity will provide more "column volumes" for the separation to occur.

        • Ensure your column is not overloaded. Loading too much sample will lead to broad peaks and poor separation. A general rule of thumb is to load no more than 1-5% of the column's weight in crude material.

  • Q3: My compound seems to be degrading on the silica gel column. How can I prevent this?

    • A3: Silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds.

      • Causality: The acidic nature of silica can catalyze side reactions, especially if the compound has sensitive functional groups.

      • Troubleshooting:

        • Deactivate the silica gel. You can do this by adding a small amount of a base, like triethylamine (e.g., 0.1-1%), to your mobile phase. This will neutralize the acidic sites on the silica.

        • Use a different stationary phase. As mentioned before, neutral alumina or reverse-phase silica are good alternatives.

        • Work quickly and at a lower temperature if possible. Minimizing the time your compound spends on the column can reduce degradation.

Part 3: Liquid-Liquid Extraction

Liquid-liquid extraction is a fundamental workup and purification technique used to separate compounds based on their differential solubility in two immiscible liquid phases.[7][8]

FAQs for Liquid-Liquid Extraction

  • Q1: I'm trying to remove acidic impurities from my 6-Methyl-1-heptanol. What's the best way to do this?

    • A1: Acid-base extraction is a highly effective method for this purpose.

      • Causality: Acidic impurities (like unreacted 6-methylheptanoic acid) will be deprotonated by a weak base to form a salt. This salt will be much more soluble in the aqueous phase than in the organic phase.[9]

      • Troubleshooting/Procedure:

        • Dissolve your crude product in a water-immiscible organic solvent like diethyl ether or ethyl acetate.

        • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (a weak base). This will convert the acidic impurity into its sodium salt, which will be extracted into the aqueous layer.

        • Separate the aqueous layer.

        • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

        • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and evaporate the solvent.

  • Q2: I've formed a stable emulsion during my extraction. How can I break it?

    • A2: Emulsions are fine dispersions of one liquid in another and can be very slow to separate.

      • Causality: Vigorous shaking can lead to the formation of emulsions, especially if surfactants or finely divided solids are present.

      • Troubleshooting:

        • Be patient. Sometimes, simply letting the separatory funnel stand for a while will allow the layers to separate.

        • Gently swirl the mixture instead of shaking vigorously.

        • Add a small amount of brine. The increased ionic strength of the aqueous layer can help to break the emulsion.

        • Filter the entire mixture through a pad of Celite® or glass wool. This can sometimes break up the emulsion.

  • Q3: I'm not sure which layer is my organic layer and which is the aqueous layer. How can I tell?

    • A3: This is a critical step, as accidentally discarding the wrong layer will result in the loss of your product.

      • Causality: The layers separate based on density. The less dense solvent will be the top layer.

      • Troubleshooting:

        • Check the densities of your solvents. Most halogenated organic solvents (e.g., dichloromethane, chloroform) are denser than water and will be the bottom layer. Most non-halogenated organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water and will be the top layer.

        • The "drop test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.

Experimental Protocols

Protocol 1: Purification of 6-Methyl-1-heptanol by Fractional Vacuum Distillation

This protocol is a general guideline and may need to be optimized based on the specific impurities present.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus with a Vigreux column (or a column packed with Raschig rings or other packing material).

    • Use a two-necked round-bottom flask as the distilling pot, with a magnetic stir bar.

    • Place a thermometer with the bulb just below the side arm leading to the condenser.

    • Connect the apparatus to a vacuum source with a pressure gauge and a cold trap.

  • Procedure:

    • Place the crude 6-Methyl-1-heptanol into the distilling pot.

    • Begin stirring and slowly apply vacuum. A pressure of 10-20 mmHg is a good starting point.

    • Once the pressure has stabilized, begin to heat the pot gently with a heating mantle.

    • Observe the reflux line as it slowly ascends the column. Insulate the column if necessary.

    • Collect a small forerun fraction, which will contain any lower-boiling impurities.

    • Slowly increase the heating to distill the main fraction at a constant temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point.

    • Collect the main fraction in a pre-weighed receiving flask.

    • Stop the distillation when the temperature begins to rise again or when only a small amount of residue remains in the pot.

    • Allow the apparatus to cool completely before releasing the vacuum.

Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This is a general method for the analysis of C8 alcohols and can be adapted for 6-Methyl-1-heptanol.[4]

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of your purified 6-Methyl-1-heptanol in a suitable solvent like dichloromethane or methanol.

  • GC-MS System and Conditions:

    • Column: A non-polar capillary column such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) is suitable.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Injection: 1 µL of the sample in splitless mode.

    • Inlet Temperature: 250 °C.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.

      • Mass Range: Scan from m/z 30 to 200.

      • Ion Source Temperature: 230 °C.

  • Data Analysis:

    • Identify the peak corresponding to 6-Methyl-1-heptanol in the total ion chromatogram (TIC).

    • Examine the mass spectrum of the peak and compare it to a reference library (e.g., NIST) for confirmation.

    • Integrate the peaks in the TIC to determine the purity of your sample.

Protocol 3: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for assessing purity and confirming the structure of your compound.[10][11]

  • Sample Preparation:

    • Accurately weigh a small amount of your purified 6-Methyl-1-heptanol (e.g., 5-10 mg) and dissolve it in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Add a known amount of an internal standard with a simple, well-resolved spectrum (e.g., 1,3,5-trimethoxybenzene) if quantitative analysis is required.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

  • Data Analysis:

    • ¹H NMR: Integrate the peaks and compare the ratios to the expected structure of 6-Methyl-1-heptanol. The presence of unexpected peaks indicates impurities.

    • ¹³C NMR: The number of peaks should correspond to the number of unique carbon atoms in the molecule. The presence of extra peaks suggests impurities.

References

  • Instructables. (n.d.). Liquid-liquid Extraction. Retrieved from [Link]

  • University of Richmond. (n.d.). Liquid-Liquid Extraction | Organic Chemistry I Lab. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, October 27). Acid–base extraction. Retrieved from [Link]

  • University of Rochester. (n.d.). Purification: Fractional Distillation. Department of Chemistry. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl-1-heptanol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the separation of isomers of diastereomeric alcohols.
  • Wikipedia. (2023, November 29). Fractional distillation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 5.3D: Step-by-Step Procedures for Fractional Distillation. Retrieved from [Link]

  • Reddit. (n.d.). r/OrganicChemistry - Chromatography to separate polar molecules? Retrieved from [Link]

  • The MCAA. (n.d.). Fractional Distillation Protocol. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Extraction - Concept. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.3: LIQUID-LIQUID EXTRACTION. Retrieved from [Link]

  • The Fractional Distillation of a Binary Mixture. (n.d.). Retrieved from [Link]

Sources

Technical Support Center: Grignard Synthesis of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Grignard synthesis of 6-Methyl-1-heptanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this valuable synthetic transformation. Here, we move beyond standard protocols to address the nuanced challenges and side reactions that can impact yield, purity, and reproducibility.

Overview of the Synthesis

The synthesis of 6-Methyl-1-heptanol is commonly achieved via the reaction of isobutylmagnesium bromide with ethylene oxide. This reaction provides an efficient two-carbon extension to the isobutyl group, forming the desired primary alcohol after an aqueous workup.[1][2][3]

Core Reaction:

  • Step 1 (Grignard Formation): 1-bromo-2-methylpropane + Mg → Isobutylmagnesium bromide

  • Step 2 (Nucleophilic Attack): Isobutylmagnesium bromide + Ethylene Oxide → Bromo(6-methylheptan-1-yloxy)magnesium

  • Step 3 (Workup): Bromo(6-methylheptan-1-yloxy)magnesium + H₃O⁺ → 6-Methyl-1-heptanol

Below is a diagram illustrating the intended synthetic pathway.

Synthesis_Pathway cluster_0 Grignard Reagent Formation cluster_1 Nucleophilic Addition & Workup Isobutyl_Bromide 1-Bromo-2-methylpropane Grignard_Reagent Isobutylmagnesium Bromide Isobutyl_Bromide->Grignard_Reagent Anhydrous Ether/THF Mg Mg⁰ (metal) Mg->Grignard_Reagent Alkoxide_Intermediate Alkoxide Intermediate Grignard_Reagent->Alkoxide_Intermediate Nucleophilic Attack Ethylene_Oxide Ethylene Oxide Ethylene_Oxide->Alkoxide_Intermediate Final_Product 6-Methyl-1-heptanol Alkoxide_Intermediate->Final_Product H₃O⁺ Workup

Caption: Intended reaction pathway for 6-Methyl-1-heptanol synthesis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis. Each entry explains the underlying cause and provides actionable protocols for mitigation.

Q1: My reaction yield is significantly lower than expected. What are the primary causes?

A1: Low yield is the most common complaint and typically points to issues in the formation or stability of the Grignard reagent. Grignard reagents are potent nucleophiles but are also extremely strong bases, making them highly sensitive to acidic protons and atmospheric contaminants.[4][5]

Troubleshooting Protocol: Ensuring Reagent Formation and Stability

  • Moisture Contamination (Hydrolysis):

    • Cause: The Grignard reagent is readily protonated by water to form an alkane, rendering it inactive for the desired reaction.[4] This is often the single largest contributor to low yield. The byproduct, isobutane, is a gas and will escape, leading to a direct loss of active reagent.

    • Solution:

      • Glassware: All glassware (flask, condenser, dropping funnel) must be rigorously dried. Flame-drying under vacuum or oven-drying at >120°C for several hours is mandatory.[6] Allow to cool in a desiccator or under an inert atmosphere (Nitrogen or Argon).

      • Solvents: Use anhydrous grade solvents. Diethyl ether and THF are common choices. It is best practice to distill them from a suitable drying agent (e.g., sodium/benzophenone) immediately before use.

      • Reactants: Ensure the 1-bromo-2-methylpropane is free of water. If necessary, pass it through a plug of activated alumina.

  • Atmospheric Contamination (Oxygen & CO₂):

    • Cause:

      • Oxygen can react with the Grignard reagent in a radical process to form magnesium alkoxide salts, which yield isobutanol upon workup.

      • Carbon dioxide from the air reacts with the Grignard reagent to form a magnesium carboxylate salt.[4] Acidic workup protonates this salt to yield 3-methylbutanoic acid.[7][8]

    • Solution: Maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the entire process, from reagent formation to the reaction with ethylene oxide. Use a gas bubbler or balloon to monitor the pressure.

Troubleshooting_Yield cluster_causes Probable Causes cluster_solutions Corrective Actions Low_Yield Problem: Low Yield Moisture Moisture Contamination (Hydrolysis) Low_Yield->Moisture Atmosphere Atmospheric Contamination (O₂, CO₂) Low_Yield->Atmosphere Mg_Passivation Inactive Magnesium Surface Low_Yield->Mg_Passivation Dry_System Flame-dry glassware Use anhydrous solvent Moisture->Dry_System Inert_Atmosphere Maintain N₂ or Ar atmosphere Atmosphere->Inert_Atmosphere Activate_Mg Crush Mg turnings Use Iodine (I₂) crystal Mg_Passivation->Activate_Mg

Caption: Troubleshooting workflow for low product yield.

Q2: I've isolated a high-boiling, non-polar impurity. What is it and how can I prevent it?

A2: This is a classic sign of a Wurtz coupling reaction . It is a major side reaction, especially during the formation of the Grignard reagent.[6][9]

  • Mechanism: The already-formed isobutylmagnesium bromide can act as a nucleophile and attack a second molecule of the starting material, 1-bromo-2-methylpropane, in an SN2-like fashion.[10][11] This results in the formation of a new carbon-carbon bond, producing 2,7-dimethyloctane.

    • Reaction: (CH₃)₂CHCH₂MgBr + (CH₃)₂CHCH₂Br → (CH₃)₂CHCH₂CH₂CH(CH₃)₂ + MgBr₂

Prevention Protocol:

  • Control Reactant Concentration: The key is to keep the concentration of the alkyl halide low relative to the magnesium surface.

    • Slow Addition: Add the solution of 1-bromo-2-methylpropane in anhydrous ether/THF dropwise from an addition funnel to the suspension of magnesium turnings. Do not add it all at once.[9]

    • Efficient Stirring: Stir the magnesium suspension vigorously to ensure the alkyl halide reacts quickly with the magnesium surface rather than with the Grignard reagent in solution.

  • Control Temperature:

    • Initiation: The reaction may require gentle warming to initiate.

    • Propagation: Once initiated, the reaction is exothermic. The rate of addition should be controlled to maintain a gentle reflux. Overheating can favor the coupling side reaction.[9]

Q3: My crude product contains a significant amount of 3-methylbutanoic acid. How did this form?

A3: The presence of a carboxylic acid is a clear indication of exposure to carbon dioxide (CO₂).

  • Mechanism: The nucleophilic carbon of the Grignard reagent performs an addition to the electrophilic carbon of CO₂.[8] This forms a magnesium carboxylate salt. During the acidic workup step, this salt is protonated to yield the final carboxylic acid, 3-methylbutanoic acid.[4][7]

Prevention Protocol:

  • Rigorous Inert Atmosphere: This side reaction underscores the critical importance of maintaining a strict inert atmosphere (N₂ or Ar) throughout the entire experiment, from the start of the Grignard formation until the moment of quenching.

  • Use Dry Ice as a Test (Optional): The reaction with CO₂ is so efficient that it is sometimes used intentionally to synthesize carboxylic acids.[12] Bubbling dry CO₂ through a sample of the Grignard solution followed by workup can be a useful titrimetric method to determine the concentration of the active Grignard reagent.

Visualizing the Competition: Main vs. Side Reactions

The success of this synthesis depends on favoring the nucleophilic attack on ethylene oxide over the various competing side pathways.

Competing_Reactions Grignard Isobutylmagnesium Bromide Desired_Product 6-Methyl-1-heptanol (via Ethylene Oxide) Grignard->Desired_Product + Ethylene Oxide + H₃O⁺ Wurtz_Product 2,7-Dimethyloctane (Wurtz Coupling) Grignard->Wurtz_Product + Isobutyl Bromide Quenched_Product Isobutane (Hydrolysis) Grignard->Quenched_Product + H₂O CO2_Product 3-Methylbutanoic Acid (CO₂ Reaction) Grignard->CO2_Product + CO₂ + H₃O⁺

Caption: Competing reaction pathways for the Grignard reagent.

Summary of Side Products and Identification

Properly identifying byproducts is key to diagnosing the specific issues in your protocol.

Side ProductFormulaBoiling Point (°C)CauseKey Diagnostic Signals (¹H NMR)
2,7-DimethyloctaneC₁₀H₂₂~160-162Wurtz CouplingComplex aliphatic signals, high integral value relative to desired product. Absence of -OH proton.
IsobutaneC₄H₁₀-11.7Hydrolysis (Water)Gaseous product, will not be isolated in liquid form.
IsobutanolC₄H₉OH108Reaction with O₂Doublet at ~3.4 ppm (-CH₂OH), multiplet at ~1.8 ppm (-CH-), doublet at ~0.9 ppm (-CH₃).
3-Methylbutanoic AcidC₅H₁₀O₂~176-177Reaction with CO₂Broad singlet >10 ppm (COOH), doublet at ~2.2 ppm (-CH₂-COOH).
2-BromoethanolC₂H₅BrO~149-151MgBr₂-catalyzed epoxide openingTriplets at ~3.8 ppm (-CH₂Br) and ~3.9 ppm (-CH₂OH).
References
  • Brainly.in. (2019-01-24). Differentiate between Wurtz Reaction and Grignard's Reaction. Please explain with mechanism. [Link]

  • Chemguide. AN INTRODUCTION TO GRIGNARD REAGENTS. [Link]

  • YouTube. (2020-10-29). Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization. [Link]

  • Filo. (2025-02-20). Give reaction Wurtz and wurtz fitting with grignard reagent. [Link]

  • Wikipedia. Wurtz reaction. [Link]

  • UCLA Chemistry. Illustrated Glossary of Organic Chemistry - Wurtz reaction (Wurtz coupling). [Link]

  • Master Organic Chemistry. (2015-12-10). All About The Reactions of Grignard Reagents. [Link]

  • Agett, A. H. THE REACTION OF ETHYLENE OXIDE WITH VARIOUS GRIGNARD REAGENTS. [Link]

  • Filo. (2024-12-06). The reaction of grignard reagent with ethylene oxide followed by dilute acid. [Link]

  • University of Calgary. Ch19: RMgX + CO2 -> RCO2H. [Link]

  • Organic Chemistry Tutor. Grignard Reaction of Epoxides. [Link]

  • Chemistry Steps. The Grignard Reaction of Epoxides. [Link]

  • Chemistry LibreTexts. (2020-05-30). 15.9: Reactions of Epoxides with Grignard and Organolithium Reagents. [Link]

  • Chemistry LibreTexts. (2019-06-05). 20.13 Reaction of Organometallic Reagents with CO2. [Link]

  • askIITians. (2022-02-06). Ethylene oxide when treated with Grignard reagent yields: (A) Seconda. [Link]

  • Vedantu. Ethylene oxide when treated with Grignard reagent yields class 12 chemistry JEE_Main. [Link]

  • University of Calgary. Ch15: Epoxides. [Link]

  • Grignard Reaction. Handout. [Link]

  • Reddit. (2021-09-09). Grignard Formation - Troubleshooting and Perfecting. [Link]

Sources

Technical Support Center: Optimizing GC-MS for 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for the analysis of 6-Methyl-1-heptanol by Gas Chromatography-Mass Spectrometry (GC-MS). This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common and complex challenges encountered during method development and routine analysis. Here, we synthesize technical expertise with field-proven insights to help you achieve robust, reproducible, and sensitive detection.

Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered when analyzing 6-Methyl-1-heptanol.

Q1: Why am I seeing a tailing peak for 6-Methyl-1-heptanol?

A1: Peak tailing for alcohols like 6-Methyl-1-heptanol is typically caused by unwanted interactions with "active sites" in the GC system.[1][2] The primary hydroxyl (-OH) group is prone to forming hydrogen bonds with exposed silanol groups in the inlet liner, on glass wool, or at the head of the analytical column.[1][3] This causes a portion of the analyte molecules to be temporarily adsorbed, resulting in a delayed elution and a characteristic tailing peak shape. To mitigate this, ensure you are using high-quality, deactivated (silanized) inlet liners and columns.[4][5]

Q2: What is the best type of GC column for analyzing 6-Methyl-1-heptanol?

A2: Due to its polar hydroxyl group, a polar or mid-polar stationary phase is recommended.[6][7] Polyethylene glycol (PEG) columns, often designated with a "WAX" suffix (e.g., DB-WAX), are an excellent first choice.[6] These phases provide good retention and peak shape for alcohols by interacting favorably with the analyte.[6] For broader applications, such as analyzing 6-Methyl-1-heptanol in a complex matrix with both polar and non-polar compounds, a mid-polar phase like a 6% cyanopropylphenyl / 94% dimethyl polysiloxane (a "624" type phase) can also be effective.[6]

Q3: My sensitivity is very low. How can I improve the detection of 6-Methyl-1-heptanol?

A3: Low sensitivity is a common challenge that can be addressed systematically. The goal is to improve the signal-to-noise ratio.[8]

  • Inlet Optimization: For trace analysis, use a splitless injection to transfer the maximum amount of analyte to the column.[9][10] Optimize the splitless hold time to ensure complete transfer without excessive solvent peak tailing.[10]

  • MS Parameters: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan. This dramatically increases sensitivity by focusing the detector on specific, high-abundance ions for 6-Methyl-1-heptanol.[11]

  • Sample Preparation: If possible, concentrate your analyte before injection using techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[8][12]

  • System Cleanliness: A dirty ion source can significantly reduce signal. Ensure your MS source is cleaned regularly according to the manufacturer's guidelines.[13]

Q4: What are the key mass fragments (m/z) to monitor for 6-Methyl-1-heptanol in SIM mode?

A4: The mass spectrum of 6-Methyl-1-heptanol (molecular weight ~130.23 g/mol ) shows characteristic fragments.[14][15] While the molecular ion (m/z 130) may be weak or absent in Electron Ionization (EI), common fragments arise from alpha-cleavage (breaking the C-C bond next to the -OH group) and loss of water.[16] Key ions to consider for SIM analysis include:

  • m/z 43: Often the base peak, corresponding to the isopropyl fragment [(CH₃)₂CH]⁺.

  • m/z 56: Resulting from the loss of water (H₂O, 18 Da) and subsequent rearrangement.[16]

  • m/z 70: A common fragment for branched alkanols.

  • m/z 31: Characteristic of primary alcohols [CH₂OH]⁺, though it may be less specific.[16]

It is crucial to experimentally verify the most abundant and specific ions using a standard of 6-Methyl-1-heptanol in full scan mode before setting up a SIM method.

In-Depth Troubleshooting Guides

Issue 1: Severe Peak Tailing and Poor Shape

Poor peak shape compromises both resolution and the accuracy of integration. This guide provides a systematic approach to diagnosing and solving this issue.

Causality: The hydroxyl group of 6-Methyl-1-heptanol makes it a "probe" compound for system activity. Tailing indicates that active sites are present somewhere in the sample flow path, from the injector to the detector.

G Start Problem: Severe Peak Tailing CheckLiner Step 1: Inspect Inlet Liner Start->CheckLiner CheckColumn Step 2: Evaluate Column CheckLiner->CheckColumn Liner is deactivated & clean? Sol_Liner Action: Replace with a new, deactivated liner. Use deactivated glass wool. CheckLiner->Sol_Liner Liner is old or dirty? CheckLeaks Step 3: Check for Leaks CheckColumn->CheckLeaks Column cut is good? Sol_ColumnCut Action: Trim 10-20 cm from the column inlet, ensuring a clean, 90° cut. CheckColumn->Sol_ColumnCut Poor column cut? CheckParams Step 4: Review Method Parameters CheckLeaks->CheckParams System is leak-free? Sol_Leaks Action: Find and fix leaks at septum, ferrules, and fittings. CheckLeaks->Sol_Leaks Leaks detected? Solution Resolution: Symmetrical Peak CheckParams->Solution Parameters are optimal? Sol_Params Action: Ensure inlet temp is sufficient (~250°C). Check for solvent/phase mismatch. CheckParams->Sol_Params Sub-optimal parameters? Sol_Liner->CheckColumn Sol_ColumnCut->CheckLeaks Sol_Leaks->CheckParams Sol_Params->Solution

Caption: Troubleshooting workflow for peak tailing.

  • Inlet Maintenance is Critical: The inlet is the most common source of activity.

    • Protocol: Replace the inlet liner with a new, high-quality deactivated liner. If using glass wool, ensure it is also deactivated.[5] Contamination from previous samples can create active sites, so regular replacement (e.g., every 50-100 injections, matrix-dependent) is key.[17]

  • Column Installation and Health:

    • Column Cut: A poor column cut can cause peak distortion.[2] When installing a column, always trim 10-20 cm from the front to remove any accumulated non-volatile residues and ensure a clean, square cut.

    • Column Bleed: While not a direct cause of tailing for the analyte peak, high column bleed can indicate stationary phase degradation, which may expose active sites. Use low-bleed, MS-certified columns.[11]

  • Method Parameters:

    • Inlet Temperature: The inlet temperature must be high enough to ensure rapid volatilization of 6-Methyl-1-heptanol (Boiling Point: ~187-188°C[14][18][19]). A starting temperature of 250°C is generally recommended.[20] However, excessively high temperatures can cause degradation of other sample components or the liner's deactivation layer.[20]

    • Solvent Mismatch: Injecting a non-polar solvent (like hexane) onto a very polar column (like a WAX phase) in splitless mode can cause peak shape issues.[2] If possible, match the solvent polarity to the stationary phase.

Issue 2: Low Sensitivity and Poor Detection Limits

Achieving low detection limits is essential for trace analysis in fields like metabolomics or environmental monitoring.

Causality: Sensitivity is a function of signal intensity versus baseline noise. The goal is to maximize the analyte signal while minimizing chemical and electronic noise.[8]

ParameterRecommendation & Rationale
Injection Mode Splitless Injection: Transfers nearly 100% of the analyte to the column, maximizing signal. Essential for trace analysis.[10]
Inlet Liner Deactivated, Single Taper Liner: The taper helps focus the sample vapor into a tight band at the column head, improving peak shape and transfer efficiency.
MS Acquisition Mode Selected Ion Monitoring (SIM): Instead of scanning a wide mass range, the MS focuses only on a few characteristic ions of 6-Methyl-1-heptanol. This increases the dwell time on each ion, drastically boosting the signal-to-noise ratio.[11]
Ion Source Temperature Optimize Experimentally (e.g., 230°C): The source temperature affects ionization efficiency. It should be hot enough to prevent contamination but not so hot that it causes thermal degradation or excessive fragmentation. A typical starting point is 230°C.[9]
Electron Energy Standard 70 eV: This is the standard for EI-MS as it produces reproducible fragmentation patterns that are comparable to library spectra. While reducing the energy can sometimes increase the molecular ion abundance, it also decreases overall signal.[11]
System Inertness Use Ultra-Inert Components: An inert flow path (liner, ferrules, column) is crucial to prevent analyte loss due to adsorption, which directly impacts sensitivity.[5]

Step-by-Step Method Development Protocol

This protocol provides a logical workflow for creating a robust GC-MS method for 6-Methyl-1-heptanol from the ground up.

G Start Start: Define Analytical Goal (e.g., Trace Quantitation) Step1 Step 1: Select Column (e.g., DB-WAX, 30m x 0.25mm x 0.25µm) Start->Step1 Step2 Step 2: Set Initial GC Parameters Step1->Step2 Step3 Step 3: Acquire Full Scan Data (Inject 1-10 ppm Standard) Step2->Step3 Step4 Step 4: Optimize Oven Program (For Resolution & Speed) Step3->Step4 Identify Peak & RT Step5 Step 5: Develop SIM Method (Select 2-3 Key Ions) Step4->Step5 Optimized Separation Step6 Step 6: Validate Method (Linearity, LOD, LOQ, Precision) Step5->Step6 High Sensitivity Achieved End End: Finalized Method Step6->End

Caption: Logical workflow for GC-MS method development.

  • Column Selection:

    • Choose a polar column, such as a DB-WAX or equivalent PEG phase.[6]

    • Standard dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness offer a good balance of resolution and analysis time.[7]

  • Initial GC-MS Parameters (Starting Point):

    • Inlet: Splitless mode.

    • Inlet Temperature: 250 °C.[9]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program:

      • Initial Temp: 60 °C, hold for 1 min.

      • Ramp: 15 °C/min to 240 °C.

      • Final Hold: 5 min.

    • MS Transfer Line Temp: 250 °C.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Acquisition: Full Scan, m/z 35-300.

  • Initial Injection & Peak Identification:

    • Prepare a 1-10 ppm standard of 6-Methyl-1-heptanol in a suitable solvent (e.g., methanol or isopropanol).

    • Inject the standard and identify the retention time and mass spectrum of the analyte. Confirm the key fragment ions.

  • Oven Program Optimization:

    • Adjust the initial temperature, ramp rate, and final temperature to achieve a good peak shape and a retention time of approximately 8-15 minutes. A slower ramp rate will increase resolution from nearby peaks, while a faster ramp will shorten the run time.

  • Develop SIM Method:

    • From the full scan data, select 2-3 ions for the SIM method. Choose one for quantitation (typically the most abundant and specific) and one or two for qualification.

    • Example SIM Ions: Quantifier: m/z 43 , Qualifiers: m/z 56, 70 .

  • Method Validation:

    • Once the method is optimized, perform a validation study appropriate for your application. This typically includes assessing linearity (calibration curve), limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision (repeatability).

Reference Data

PropertyValueSource
Molecular Formula C₈H₁₈O[14][18][19]
Molecular Weight 130.23 g/mol [14][15][19]
Boiling Point ~187-188 °C[14][18][19]
LogP (Octanol/Water) ~2.7-2.8[14][19]
Polarity Polar (due to -OH group)[7]

References

  • Advanced Strategies to Improve Detection Limits in Chrom
  • Improving Sensitivity and Selectivity in Gas Chromatography-Mass Spectrometry for Volatile Organic Compounds - Walsh Medical Media.
  • Buy 6-Methyl-1-heptanol | 26952-21-6 - Smolecule.
  • Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More - PharmaGuru.
  • GC Column Selection Guide - Sigma-Aldrich.
  • GC/MS Technology: Improving Sensitivity and Results | Labcompare.com.
  • Useful strategies to improve the sensitivity and reliability of your GC or GC/MS analysis.
  • 6-methylheptan-1-ol - ChemBK.
  • Optimizing GC–MS Methods | LCGC Intern
  • Optimizing Splitless Injections: Inlet Temper
  • Gas Chromatography Problem Solving and Troubleshooting.
  • 6-Methylheptanol | 1653-40-3 - ChemicalBook.
  • Technical Support Center: Optimizing GC Inlet Parameters for Thermally Labile Sulfur Compounds - Benchchem.
  • TROUBLESHOOTING GUIDE.
  • Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems.
  • Troubleshooting GC peak shapes - Element Lab Solutions.
  • A Tail of Two Peaks: Troubleshooting Poor Peak Shape - Agilent.
  • Optimzing your GC flow p
  • Optimizing Splitless GC Injections | LCGC Intern
  • 1-Heptanol, 6-methyl- - the NIST WebBook.
  • Fragment

Sources

Technical Support Center: Resolving Isomeric Impurities of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced analytical and preparative solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is designed to address the specific challenges encountered when resolving isomeric impurities of 6-Methyl-1-heptanol, a common intermediate in the fragrance, solvent, and pharmaceutical industries.

Frequently Asked Questions (FAQs)

Q1: What are the most common isomeric impurities I should expect in a sample of 6-Methyl-1-heptanol?

A1: The profile of isomeric impurities is intrinsically linked to the synthesis route. 6-Methyl-1-heptanol, and other C8 alcohols, are often produced via the oxo process (hydroformylation) of heptene isomers.[1] This process is notorious for producing a complex mixture of isomers.

You should anticipate two main classes of structural isomers:

  • Positional Isomers: These isomers share the same C8 carbon skeleton but differ in the position of the methyl group or the hydroxyl group. For example, starting from a mixed heptene feed can result in various methyl-heptanols (e.g., 3-, 4-, and 5-Methyl-1-heptanol).[2]

  • Skeletal (or Chain) Isomers: These isomers have different carbon backbones altogether. A common example is 2-Ethyl-1-hexanol, which is also a C8 alcohol.[3] Depending on the feedstock and reaction conditions, you may also find various dimethyl-hexanol isomers.[2]

It is crucial to understand that commercially available "isooctyl alcohol" is not a single compound but rather a mixture of these isomers.[1][2] Therefore, a thorough characterization of your starting materials and final product is essential.

Q2: My gas chromatogram shows several overlapping or co-eluting peaks. How can I improve the resolution of these structural isomers?

A2: This is a classic challenge in isomer analysis. Since structural isomers often have very similar boiling points, separating them requires optimizing your Gas Chromatography (GC) method to exploit other physicochemical differences, such as polarity.

The Causality Behind Column Selection: A non-polar column (like a DB-1 or HP-5ms) separates compounds primarily based on their boiling points. Since many C8 alcohol isomers have very close boiling points, this approach often yields poor resolution. The key is to introduce a different separation mechanism. A polar stationary phase, such as one containing polyethylene glycol (PEG), separates molecules based on both boiling point and their ability to form hydrogen bonds. Isomers with less steric hindrance around the hydroxyl group will interact more strongly with the column, leading to longer retention times and altered elution orders.

Here is a logical workflow to improve your separation:

G start Poor Resolution on Non-Polar Column step1 Switch to a Polar Column (e.g., PEG-based, WAX-type) start->step1 Primary Action step2 Optimize Temperature Program step1->step2 Fine-Tuning step6 Consider Column Coupling step1->step6 Advanced Technique (e.g., polar + non-polar) step3 Decrease Ramp Rate (e.g., from 10°C/min to 2-3°C/min) step2->step3 step5 Adjust Carrier Gas Flow Rate (Optimize for column dimension) step2->step5 Ensures optimal column efficiency step4 Add Isothermal Hold During Elution of Isomers step3->step4 Improves separation of close-eluters end_node Baseline Resolution Achieved step4->end_node step5->end_node step6->end_node

Caption: Workflow for improving GC resolution of alcohol isomers.

See Protocol 1 for a detailed, step-by-step methodology for separating structural isomers of C8 alcohols using a polar GC column.

Q3: How do I definitively identify each separated isomeric peak?

A3: Peak identification requires more than just retention time. The gold standard for identifying volatile organic compounds like alcohol isomers is Gas Chromatography-Mass Spectrometry (GC-MS) .[4][5]

The Logic of Mass Spectrometry: When molecules pass from the GC column into the mass spectrometer, they are ionized (typically by electron ionization, EI). This process is highly energetic and causes the molecules to fragment in predictable patterns. Isomers, while having the same molecular weight (m/z 130.23 for C8H18O), will often produce different fragment ions or different relative abundances of those ions due to their unique structures.[6][7]

Key Diagnostic Fragments for Alcohols:

  • Alpha-Cleavage: This is a very common fragmentation pathway for alcohols. The bond between the carbon bearing the hydroxyl group and an adjacent carbon breaks. For 6-Methyl-1-heptanol, the primary alpha-cleavage would result in the loss of a C6H13 radical, but the most stable and prominent fragment is often from the cleavage next to the oxygen, resulting in a characteristic ion at m/z 31 ([CH2OH]+).

  • Water Loss: A peak corresponding to the molecular ion minus water (M-18) is very common for alcohols. For C8H18O, this would be at m/z 112.

  • Hydrocarbon Fragments: The fragmentation pattern in the lower mass range will reflect the branching of the carbon chain. For example, the presence and abundance of ions related to isobutyl or isopropyl fragments can help distinguish between different methyl-heptanols.

By comparing the fragmentation pattern of each unknown peak to a spectral library (like the NIST database) and known standards, you can achieve confident identification.[6] See Protocol 2 for a detailed GC-MS analysis workflow.

Q4: My analysis indicates the presence of a chiral isomer (e.g., 3-Methyl-1-heptanol). What is the best approach to separate its enantiomers?

A4: The separation of enantiomers (chiral resolution) is a critical step in drug development and for applications where biological activity is stereospecific. Enantiomers have identical physical properties (boiling point, polarity) and cannot be separated on standard achiral columns. You must use a chiral stationary phase (CSP) or a chiral derivatizing agent.

For a volatile alcohol, your best options are Chiral GC or Supercritical Fluid Chromatography (SFC).

  • Chiral Gas Chromatography (GC): This involves using a capillary column coated with a chiral selector, most commonly a cyclodextrin derivative.[8][9] The cyclodextrin creates a chiral environment where the two enantiomers have slightly different interactions, leading to different retention times.

  • Supercritical Fluid Chromatography (SFC): SFC is an exceptionally powerful technique for chiral separations.[10] It uses supercritical CO2 as the primary mobile phase, which has low viscosity and high diffusivity, allowing for very fast and efficient separations.[11] Small amounts of alcohol modifiers (like methanol or ethanol) are used to adjust selectivity.[11] For preparative work, SFC is often preferred over HPLC because the CO2 evaporates upon collection, simplifying sample recovery.[]

Comparative Overview of Chiral Techniques

FeatureChiral GCChiral HPLCChiral SFC
Principle Volatility-based separation on a chiral stationary phase (CSP).Partitioning between a liquid mobile phase and a CSP.Partitioning between a supercritical fluid mobile phase and a CSP.[10][]
Best For Volatile, thermally stable analytes.[8]Wide range of analytes, established methods.Chiral separations, preparative scale, thermally labile molecules.[10]
Speed Moderate to Fast.Slower.Very Fast.[11][13]
Solvent Use Minimal (carrier gas).High (organic solvents).Low (CO2 + small % modifier).
Sample Prep May require derivatization to improve volatility/selectivity.Often direct injection.Direct injection.

For resolving the enantiomers of a methyl-heptanol isomer, Chiral SFC is often the superior choice due to its speed, efficiency, and reduced solvent consumption. See Protocol 3 for an example of a chiral SFC method.

Detailed Experimental Protocols

Protocol 1: GC-FID Method for Baseline Separation of Positional Isomers

This protocol is designed to resolve common structural isomers of C8 alcohols.

  • System: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: SUPELCOWAX™ 10 or equivalent PEG-based polar capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation: Dilute the sample 1:100 in high-purity methanol or ethanol.

  • Injection: 1 µL, split ratio 50:1. Injector temperature: 250°C.

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at 3°C/min.

    • Hold at 150°C for 5 minutes.

  • Detector: FID at 260°C.

  • Self-Validation: System suitability is confirmed if the resolution between the most closely eluting isomers is ≥ 1.5.

Protocol 2: GC-MS Analysis for Isomer Identification

This protocol is for the structural elucidation of unknown peaks following separation.

  • System: GC-MS system with an Electron Ionization (EI) source.

  • GC Method: Use the same column and conditions as in Protocol 1 to ensure retention time correlation.

  • MS Conditions:

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Ionization Energy: 70 eV.

    • Scan Range: m/z 30-200.

  • Data Analysis:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • For each peak, obtain the mass spectrum.

    • Compare the experimental spectrum against a validated spectral library (e.g., NIST/Wiley).

    • Analyze the fragmentation pattern for characteristic ions (e.g., M-18, alpha-cleavage fragments) to confirm the isomer's structure.

Protocol 3: Chiral SFC Method for Enantiomeric Resolution

This protocol provides a starting point for separating the enantiomers of a chiral C8 alcohol impurity.

  • System: Supercritical Fluid Chromatography (SFC) system with a UV or mass detector.

  • Column: A polysaccharide-based chiral stationary phase, such as a Chiralcel® OD-H or Chiralpak® AD-H (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: Supercritical CO2.

    • B: Methanol or Ethanol.[11]

  • Chromatographic Conditions:

    • Elution: Isocratic, 5% Modifier B.

    • Flow Rate: 3 mL/min.

    • Back Pressure: 150 bar.

    • Column Temperature: 40°C.

  • Detection: UV at 210 nm (if no chromophore, an evaporative light scattering detector or MS is required).

  • Self-Validation: Enantiomeric separation is successful if the resolution between the two enantiomer peaks is > 1.5. The relative peak areas should correspond to the enantiomeric ratio (e.g., 50:50 for a racemic mixture).

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Peak Tailing (Alcohols) Active sites on the injector liner or column inlet; non-deactivated glassware.Use a deactivated injector liner; ensure all sample vials are silanized. Protic modifiers in SFC also help deactivate active sites.[11]
Poor Resolution Incorrect column choice; oven ramp rate too fast; carrier gas flow not optimal.Switch to a column with different selectivity (e.g., polar for GC); decrease the temperature ramp rate; optimize the carrier gas linear velocity.
Inconsistent Retention Times Leaks in the system; unstable column temperature; pressure fluctuations.Perform a leak check; allow adequate time for oven equilibration; ensure gas/CO2 supply is stable.
No Chiral Separation Incorrect chiral column for the compound; inappropriate mobile phase/modifier.Screen multiple chiral columns (polysaccharide, cyclodextrin-based); vary the alcohol modifier (Methanol vs. Ethanol vs. Isopropanol) in SFC/HPLC.

Workflow & Decision Making

G cluster_0 Analytical Goal cluster_1 Recommended Technique cluster_2 Key Considerations goal1 Identify & Quantify Structural Isomers tech1 GC-FID for Quantification GC-MS for Identification goal1->tech1 goal2 Separate & Quantify Enantiomers tech2 Chiral SFC or Chiral GC goal2->tech2 cons1 Use a polar (WAX-type) column to resolve positional isomers. tech1->cons1 cons2 Match mass spectra to libraries and analyze fragmentation. tech1->cons2 cons3 Screen multiple chiral columns. SFC is often faster and greener. tech2->cons3

Caption: Decision matrix for selecting the appropriate analytical technique.

References

  • Vertex AI Search. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • ResearchGate. (n.d.). Fast chiral supercritical fluid chromatography (SFC)
  • Waters Corporation. (n.d.).
  • BOC Sciences. (n.d.).
  • Wikipedia. (n.d.).
  • Quora. (2019). How many isomers do C8H17OH have?.
  • Smolecule. (2023). Buy 6-Methyl-1-heptanol | 26952-21-6.
  • Morressier. (2022). Gas chromatography-mass spectrometry (GC-MS)
  • Sigma-Aldrich. (n.d.). Separation of Alcohols and Esters in Spirits using Serially Connected GC Columns.
  • ResearchGate. (n.d.). GC-MS identification of secondary alcohols with even carbon numbers.
  • Wikipedia. (n.d.). C8H18O.
  • The Good Scents Company. (n.d.). 6-methyl-1-heptanol, 1653-40-3.
  • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
  • Chemistry LibreTexts. (2023). 1.6A: Alcohols.
  • NIST. (n.d.). 1-Heptanol, 6-methyl-.
  • BenchChem. (2025). An In-depth Technical Guide to the Molecular Structure and Stereoisomers of 3-Methyl-1-heptanol.
  • ATB. (n.d.). 6-Methyl-1-heptanol | C8H18O.

Sources

Technical Support Center: Esterification Reactions with 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the esterification of 6-methyl-1-heptanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this reaction. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments effectively.

Section 1: Method Selection and General Principles

Before diving into specific troubleshooting, it's crucial to select the appropriate esterification method. 6-Methyl-1-heptanol is a primary alcohol, making it a good candidate for several standard procedures. The choice depends on the properties of your carboxylic acid, scale, and desired purity.

FAQ: Which esterification method is best for my project?

The optimal method depends on the sensitivity of your substrates to acid, heat, and the reaction scale. Below is a decision-making framework and a comparison of common methods.

Method_Selection start Start: Have 6-Methyl-1-heptanol + Carboxylic Acid acid_sensitive Is the carboxylic acid acid-sensitive or sterically hindered? start->acid_sensitive fischer Fischer Esterification acid_sensitive->fischer No steglich Steglich Esterification acid_sensitive->steglich Yes heat_sensitive Are substrates heat-sensitive? heat_sensitive->fischer No (Use Reflux) mitsunobu Mitsunobu Reaction heat_sensitive->mitsunobu Yes (Room Temp) fischer->heat_sensitive enzymatic Enzymatic Esterification steglich->enzymatic Need 'Green' Alternative? Fischer_Workflow cluster_reaction Reaction Setup cluster_workup Workup & Purification A Combine 6-Methyl-1-heptanol, Carboxylic Acid, p-TsOH in Toluene B Assemble Dean-Stark Apparatus with Condenser A->B C Heat to Reflux B->C D Water Azeotropes with Toluene, Condenses, and Collects in Trap C->D E Monitor Water Collection. Reaction complete when theoretical amount is collected. D->E F Cool to RT. Dilute with an organic solvent (e.g., Ethyl Acetate) E->F G Wash with sat. NaHCO₃ solution to neutralize acid catalyst F->G H Wash with Brine G->H I Dry organic layer (Na₂SO₄), Filter, and Concentrate H->I J Purify by Distillation or Column Chromatography I->J

Caption: Standard workflow for Fischer Esterification using a Dean-Stark trap.

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus

[1]1. Setup: To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 eq), 6-methyl-1-heptanol (1.1-1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.02-0.05 eq). 2. Solvent: Add toluene (or another suitable solvent that forms an azeotrope with water, such as cyclohexane) to the flask. The volume should be sufficient to allow for effective reflux. 3. Apparatus: Attach a Dean-Stark trap and a reflux condenser to the flask. [2]Fill the trap with toluene before starting. 4. Reaction: Heat the mixture to reflux. Water will begin to collect in the graduated arm of the Dean-Stark trap. 5. Monitoring: Continue refluxing until the theoretical amount of water has been collected, or until no more water is seen collecting. The reaction can also be monitored by TLC or GC. 6. Workup: Cool the reaction to room temperature. Dilute the mixture with a solvent like ethyl acetate. Wash the organic layer sequentially with saturated sodium bicarbonate (NaHCO₃) solution, water, and brine. [3]7. Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The crude ester can then be purified by vacuum distillation or flash column chromatography. [4]

Question: My reaction stalls, and TLC analysis shows all starting materials are still present. What's wrong?

Answer: This issue points towards a problem with the catalyst or reaction conditions.

Troubleshooting Steps:

  • Catalyst Quality: Ensure your acid catalyst is not old or degraded. Concentrated sulfuric acid should be fresh, and solid catalysts like p-TsOH should be dry.

  • Reaction Temperature: Verify that your heating mantle and thermometer are accurate and that the solvent is vigorously refluxing. An inadequate temperature will result in a very slow or stalled reaction. [4]* Mixing: Ensure the stir bar is rotating effectively to create a homogeneous mixture.

Section 3: Troubleshooting Guide for Steglich & Mitsunobu Reactions

These methods are excellent for sensitive substrates but come with their own purification challenges related to stoichiometric byproducts.

Question: I performed a Steglich esterification, but my main product is an N-acylurea, not my ester. Why did this happen?

Answer: This is a classic side reaction in carbodiimide-mediated couplings. The O-acylisourea intermediate, which is formed when the carboxylic acid reacts with DCC (or EDC), is highly reactive. If the alcohol (6-methyl-1-heptanol) does not react with it quickly enough, the intermediate can undergo an irreversible 1,3-rearrangement to form a stable N-acylurea, which shuts down the desired reaction pathway. [5][6] The Critical Solution: DMAP Catalysis

The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial for efficient Steglich esterification. [5][6]

  • Mechanism of Action: DMAP is a superior nucleophile compared to the alcohol. It rapidly attacks the O-acylisourea intermediate to form a highly reactive N-acylpyridinium species. This new intermediate is an "active ester" that does not undergo rearrangement but reacts readily with the alcohol to form the desired product and regenerate the DMAP catalyst. [5][7]

DMAP_Catalysis O_Acylisourea O-Acylisourea (Reactive Intermediate) N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Slow Rearrangement (No DMAP) DMAP_Intermediate N-Acylpyridinium Ion ('Active Ester') O_Acylisourea->DMAP_Intermediate Fast Reaction (with DMAP) Ester Desired Ester + DCU DMAP_Intermediate->Ester Fast Acylation (with Alcohol) Alcohol 6-Methyl-1-heptanol DMAP DMAP (Catalyst)

Caption: Role of DMAP in preventing N-acylurea formation.

Question: How do I remove the dicyclohexylurea (DCU) or triphenylphosphine oxide (TPPO) byproducts from my reaction?

Answer: This is the most common challenge in Steglich and Mitsunobu reactions, respectively. These byproducts are often crystalline solids but can have problematic solubility.

Purification Strategies:

ByproductMethodProtocol
Dicyclohexylurea (DCU) FiltrationDCU is often insoluble in common nonpolar solvents like dichloromethane (DCM), diethyl ether, or hexane. After the reaction, dilute the mixture with one of these solvents and cool it in an ice bath to maximize precipitation, then remove the DCU by filtration. [8]
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) derived urea Acidic WashUnlike DCU, the urea derived from EDC is water-soluble after protonation. During the workup, a wash with dilute acid (e.g., 1M HCl) will move the byproduct into the aqueous layer.
Triphenylphosphine Oxide (TPPO) Chromatography / CrystallizationTPPO can be challenging. Standard flash column chromatography on silica gel is the most reliable method. Alternatively, you can sometimes precipitate TPPO by concentrating the crude mixture and triturating with a nonpolar solvent like hexane or a hexane/ether mixture, in which the desired ester remains soluble.

Section 4: General FAQs

Q1: How should I monitor the progress of my esterification? A1: Thin-Layer Chromatography (TLC) is the most common method. Use a solvent system that gives good separation between your starting alcohol, carboxylic acid, and the more nonpolar ester product. Staining with potassium permanganate or ceric ammonium molybdate can help visualize the spots. For quantitative analysis, Gas Chromatography (GC) is ideal.

Q2: My starting material has other sensitive functional groups. Which method is safest? A2: For highly sensitive or complex molecules, the Steglich [5][6]or Mitsunobu [9][10]reactions are preferred due to their mild, room-temperature conditions. If you need an even gentler, more selective method, consider enzymatic esterification. [11][12] Q3: Are there any solvent-free options for this reaction? A3: Yes. Fischer esterification can sometimes be run "neat" by using a large excess of 6-methyl-1-heptanol as both reactant and solvent, especially if a solid acid catalyst (like Amberlyst-15) is used. [13]Some enzymatic esterifications can also be performed under solvent-free conditions. [12]

References

  • Wikipedia. (n.d.). Dean–Stark apparatus. Retrieved from Wikipedia. [Link]

  • Scoilnet. (n.d.). Dean Stark Apparatus. Retrieved from Scoilnet. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. PDF available online. [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from Wikipedia. [Link]

  • University of Minnesota. (n.d.). Esterification Using a Dean-Stark Trap. Retrieved from University of Minnesota Chem Demos. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. Retrieved from Master Organic Chemistry. [Link]

  • Kaur, N., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules. [Link]

  • Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. Retrieved from Chemguide. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from Organic Chemistry Portal. [Link]

  • Puterbaugh, W. H., et al. (1959). Esterification for the introductory organic laboratory course: A modified Dean-Stark trap. Journal of Chemical Education. [Link]

  • JoVE. (2018). Synthesis of Esters Via a Greener Steglich Esterification in Acetonitrile. Retrieved from JoVE. [Link]

  • Al-Amsyar, S. M., et al. (2019). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem. [Link]

  • Wikipedia. (n.d.). Steglich esterification. Retrieved from Wikipedia. [Link]

  • JoVE. (2020). Video: Esterification - Concept. Retrieved from JoVE. [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from Organic Chemistry Portal. [Link]

  • Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from organic-chemistry.org. [Link]

  • North, M., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. [Link]

  • Google Patents. (n.d.).
  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from Science Ready. [Link]

  • LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from Chempedia. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from OperaChem. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from Organic Chemistry Portal. [Link]

  • Querini, C. A., et al. (2013). High performance purification process of methyl and ethyl esters produced by transesterification. Chemical Engineering Journal. [Link]

  • Chemistry LibreTexts. (2023). Fischer Esterification. Retrieved from Chemistry LibreTexts. [Link]

  • Goto, M., et al. (1994). Enzymatic Esterification by Surfactant‐Coated Lipase in Organic Media. Biotechnology Progress. [Link]

  • Google Patents. (n.d.). US4304925A - Process for purifying esters.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from Master Organic Chemistry. [Link]

  • The Organic Chemistry Tutor. (2024). Fischer Esterification | Mechanism + Easy TRICK! [Video]. YouTube. [Link]

  • Khan Academy. (n.d.). Preparation of esters via Fischer esterification. [Video]. Khan Academy. [Link]

  • Novozymes. (n.d.). Enzymatic-catalyzed esterification of free fatty acids to methyl esters. Retrieved from Novozymes. [Link]

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification? [Online forum post]. r/Chempros. [Link]

  • YouTube. (2022). TO STUDY ESTERIFICATION REACTION BETWEEN ALCOHOL AND CARBOXYLIC ACID. [Video]. [Link]

  • Reddit. (2024). Esterification not Working (Separation). [Online forum post]. r/OrganicChemistry. [Link]

  • ResearchGate. (2016). How to purify esterefication product? [Online forum post]. [Link]

  • Bryjak, J., et al. (2022). Mini-Review on the Enzymatic Lipophilization of Phenolics Present in Plant Extracts with the Special Emphasis on Anthocyanins. Molecules. [Link]

  • Oroz-Guinea, I., et al. (2023). Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants. Antioxidants. [Link]

  • Student Academic Success Services, Queen's University. (n.d.). Organic Reactions: Esterification & Transesterification. [Link]

Sources

Preventing decomposition of 6-Methyl-1-heptanol during distillation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the handling and purification of 6-Methyl-1-heptanol. This resource is designed for researchers, scientists, and professionals in drug development who utilize this compound in their work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address challenges encountered during the distillation of 6-Methyl-1-heptanol, with a focus on preventing its decomposition.

Understanding the Challenge: Thermal Instability of 6-Methyl-1-heptanol

6-Methyl-1-heptanol is a primary alcohol with a relatively high boiling point, approximately 187-188°C at atmospheric pressure.[1][2] This high boiling point presents a significant challenge during purification by distillation, as prolonged exposure to elevated temperatures can lead to thermal decomposition. Understanding the mechanisms of this degradation is the first step toward preventing it.

The two primary decomposition pathways for 6-Methyl-1-heptanol are:

  • Dehydration: In the presence of acidic catalysts or high temperatures, 6-Methyl-1-heptanol can undergo dehydration to form a mixture of alkenes, primarily 6-methyl-1-heptene and other isomers. This not only results in the loss of the desired product but also introduces impurities that can be difficult to separate.

  • Oxidation: At elevated temperatures, particularly in the presence of oxygen, 6-Methyl-1-heptanol can be oxidized. As a primary alcohol, it can be oxidized first to 6-methylheptanal (an aldehyde) and subsequently to 6-methylheptanoic acid (a carboxylic acid). These impurities can affect the purity and reactivity of the final product.

The following sections provide a comprehensive guide to mitigating these decomposition pathways and ensuring the successful distillation of high-purity 6-Methyl-1-heptanol.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in preventing the decomposition of 6-Methyl-1-heptanol during distillation?

A1: The single most important technique is vacuum distillation .[3][4] By reducing the pressure in the distillation apparatus, the boiling point of 6-Methyl-1-heptanol is significantly lowered, thereby minimizing thermal stress on the molecule. This is the cornerstone of preventing both dehydration and oxidation.

Q2: How do I estimate the boiling point of 6-Methyl-1-heptanol under vacuum?

A2: The boiling point of a liquid at a reduced pressure can be estimated using a pressure-temperature nomograph or the Clausius-Clapeyron equation. For practical laboratory work, online calculators can provide a good estimation. The table below provides calculated boiling points at various pressures.

Pressure (mmHg)Estimated Boiling Point (°C)
760188
100125
50108
2088
1073
558
132

Note: These are estimated values and may vary slightly depending on the purity of the compound and the accuracy of the pressure measurement.

Q3: My 6-Methyl-1-heptanol is turning yellow during distillation. What is the likely cause?

A3: A yellow discoloration is often an indication of oxidation. This suggests that oxygen is present in your distillation setup at elevated temperatures. To prevent this, it is crucial to operate under an inert atmosphere.

Q4: What is an "inert atmosphere," and how do I create one for my distillation?

A4: An inert atmosphere is an environment that is free of reactive gases, primarily oxygen. For distillation, this is typically achieved by purging the apparatus with an inert gas such as dry nitrogen or argon before heating.

Q5: Can I use boiling chips for vacuum distillation of 6-Methyl-1-heptanol?

A5: No, boiling chips are not effective under vacuum as the trapped air that creates the boiling surfaces is removed. Instead, a magnetic stir bar should be used to ensure smooth boiling and prevent bumping.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the distillation of 6-Methyl-1-heptanol and provides systematic solutions.

Problem 1: Low Yield of Distilled Product
Possible Cause Troubleshooting Steps
Decomposition due to high temperature - Implement Vacuum Distillation: If not already doing so, switch to a vacuum distillation setup. Aim for a pressure that lowers the boiling point to a safe range (ideally below 100°C).- Check for Leaks: Ensure all joints and connections in your vacuum apparatus are well-sealed to maintain a stable, low pressure. Use high-vacuum grease on all ground glass joints.
Acid-catalyzed dehydration - Neutralize Before Distillation: The crude 6-Methyl-1-heptanol may contain acidic impurities from its synthesis. Before distilling, wash the crude product with a dilute solution of sodium bicarbonate (5% w/v) or sodium carbonate, followed by a water wash to remove any remaining base. Dry the alcohol thoroughly with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation.
Incomplete distillation - Ensure Adequate Heating: Use a heating mantle with a stirrer for uniform heating. Ensure the temperature of the heating mantle is sufficient to cause the alcohol to boil at the applied vacuum.- Proper Insulation: Insulate the distillation column with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient for efficient fractionation.
Problem 2: Product Contamination (Discoloration, Presence of Impurities)
Possible Cause Troubleshooting Steps
Oxidation - Inert Atmosphere: Purge the entire distillation apparatus with a gentle stream of nitrogen or argon for 10-15 minutes before starting the distillation. Maintain a slight positive pressure of the inert gas throughout the process.- Use of Antioxidants: For particularly sensitive distillations or prolonged heating times, consider adding a small amount of a high-temperature antioxidant, such as Butylated Hydroxytoluene (BHT) or a hindered phenol antioxidant, to the distillation flask (typically 0.01-0.1% by weight).[6]
Carryover of non-volatile impurities - Avoid Bumping: Vigorous, uncontrolled boiling can carry non-volatile impurities into the condenser. Use a magnetic stir bar and a Claisen adapter to prevent this.[5]- Fractional Distillation: If simple distillation is insufficient, use a fractionating column (e.g., a Vigreux or packed column) to improve the separation of 6-Methyl-1-heptanol from impurities with similar boiling points.

Experimental Protocols

Protocol 1: Neutralization of Crude 6-Methyl-1-heptanol

Objective: To remove acidic impurities from crude 6-Methyl-1-heptanol prior to distillation.

Materials:

  • Crude 6-Methyl-1-heptanol

  • 5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flask

  • Filter funnel and filter paper

Procedure:

  • Place the crude 6-Methyl-1-heptanol in a separatory funnel.

  • Add an equal volume of the 5% sodium bicarbonate solution.

  • Stopper the funnel and shake gently, venting frequently to release any pressure generated.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the wash with the sodium bicarbonate solution.

  • Wash the organic layer with an equal volume of brine to help break any emulsions and remove residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a sufficient amount of anhydrous magnesium sulfate or sodium sulfate to the alcohol to absorb any remaining water. Swirl the flask and let it stand for 15-20 minutes. The drying agent should no longer clump together when the alcohol is dry.

  • Filter the dried alcohol into a round-bottom flask suitable for distillation.

Protocol 2: Vacuum Distillation of 6-Methyl-1-heptanol

Objective: To purify 6-Methyl-1-heptanol while minimizing thermal decomposition.

Materials and Equipment:

  • Neutralized and dried 6-Methyl-1-heptanol

  • Round-bottom flask

  • Claisen adapter

  • Distillation head with a thermometer

  • Condenser

  • Vacuum adapter

  • Receiving flask(s)

  • Magnetic stir plate and stir bar

  • Heating mantle

  • Vacuum pump or water aspirator with a trap

  • Manometer (optional, but recommended)

  • Thick-walled vacuum tubing

  • Inert gas source (Nitrogen or Argon) with a bubbler

Procedure:

  • Assemble the distillation apparatus as shown in the diagram below. Ensure all ground glass joints are lightly greased with high-vacuum grease.

  • Place a magnetic stir bar in the distillation flask containing the dried 6-Methyl-1-heptanol.

  • Connect the inert gas source to the vacuum adapter. Purge the system with a gentle flow of nitrogen or argon for 10-15 minutes.

  • Turn on the cooling water to the condenser.

  • Connect the vacuum tubing from the vacuum adapter to a cold trap and then to the vacuum source.

  • Turn on the magnetic stirrer to a moderate speed.

  • Slowly turn on the vacuum source and allow the pressure in the system to stabilize. Note the pressure if a manometer is being used.

  • Once the desired pressure is reached and stable, begin to heat the distillation flask gently with the heating mantle.

  • Collect any low-boiling impurities as a forerun fraction in a separate receiving flask.

  • As the temperature rises and stabilizes at the boiling point of 6-Methyl-1-heptanol at the given pressure, switch to a clean receiving flask to collect the main product fraction.

  • Continue distillation until most of the product has been collected, but do not distill to dryness to avoid the concentration of potentially explosive peroxides.

  • To stop the distillation, first remove the heating mantle and allow the system to cool.

  • Slowly and carefully vent the system to atmospheric pressure by introducing the inert gas.

  • Turn off the vacuum source.

  • Turn off the cooling water and disassemble the apparatus.

Visualizations

Logical Flowchart for Troubleshooting Distillation Issues

Troubleshooting_Distillation start Distillation Problem with 6-Methyl-1-heptanol low_yield Low Yield? start->low_yield discoloration Discoloration/Impurities? start->discoloration high_temp High Distillation Temp? low_yield->high_temp Yes oxygen_present Oxygen in System? discoloration->oxygen_present Yes acidic_crude Crude Material Acidic? high_temp->acidic_crude No use_vacuum Implement/Improve Vacuum Distillation high_temp->use_vacuum Yes neutralize Neutralize with NaHCO3 wash (See Protocol 1) acidic_crude->neutralize Yes check_heating Check for adequate heating and insulation acidic_crude->check_heating No bumping Violent Boiling/Bumping? oxygen_present->bumping No inert_atmosphere Purge with N2/Ar (See Protocol 2) oxygen_present->inert_atmosphere Yes use_stir_bar Use magnetic stir bar and Claisen adapter bumping->use_stir_bar Yes fractional_distillation Consider fractional distillation for close-boiling impurities bumping->fractional_distillation No

Caption: Troubleshooting workflow for distillation of 6-Methyl-1-heptanol.

Experimental Setup for Vacuum Distillation

Vacuum_Distillation_Setup cluster_setup Vacuum Distillation Apparatus cluster_utilities Utilities flask Distillation Flask with Stir Bar claisen Claisen Adapter flask->claisen dist_head Distillation Head with Thermometer claisen->dist_head condenser Condenser dist_head->condenser vac_adapter Vacuum Adapter condenser->vac_adapter receiver Receiving Flask vac_adapter->receiver vacuum To Vacuum Source (via Trap) vac_adapter->vacuum inert_gas Inert Gas Inlet (N2 or Ar) vac_adapter->inert_gas heat Heating Mantle & Stir Plate heat->flask cooling Cooling Water (In and Out) cooling->condenser

Sources

Technical Support Center: Enhancing the Aqueous Solubility of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 6-Methyl-1-heptanol. This document provides a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful preparation of aqueous solutions for your experimental needs.

Introduction to 6-Methyl-1-heptanol and its Solubility Challenges

6-Methyl-1-heptanol (C₈H₁₈O) is a branched-chain primary alcohol with a significant hydrophobic character due to its seven-carbon chain.[1][2] This hydrophobicity leads to limited solubility in aqueous solutions, a common challenge for many organic molecules in biological and pharmaceutical research.[3] The experimentally determined water solubility of 6-Methyl-1-heptanol is approximately 647 mg/L at 25°C, which can be a limiting factor in various experimental setups.[4]

This guide will explore three primary strategies to enhance the aqueous solubility of 6-Methyl-1-heptanol: the use of co-solvents, surfactants, and cyclodextrins. Each section will provide a theoretical background, practical protocols, and troubleshooting advice.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is 6-Methyl-1-heptanol poorly soluble in water?

A1: The solubility of an alcohol in water is a balance between its polar hydroxyl (-OH) group, which can form hydrogen bonds with water, and its non-polar hydrocarbon chain, which is hydrophobic.[3][5] In 6-Methyl-1-heptanol, the long, seven-carbon chain dominates the molecule's properties, making it overall non-polar and thus poorly soluble in the highly polar solvent, water.[1][3]

Q2: I dissolved 6-Methyl-1-heptanol in an organic solvent and then added it to my aqueous buffer, but it immediately precipitated. What happened?

A2: This phenomenon, often called "crashing out," occurs due to a rapid change in solvent polarity.[6] When the concentrated organic solution of your hydrophobic compound is introduced into the aqueous buffer, the organic solvent disperses, leaving the 6-Methyl-1-heptanol molecules unable to remain dissolved in the now predominantly aqueous environment, leading to precipitation.[7]

Q3: Can I use pH adjustment to improve the solubility of 6-Methyl-1-heptanol?

A3: For alcohols like 6-Methyl-1-heptanol, pH adjustment is generally not an effective strategy for enhancing solubility.[7] Alcohols are neutral compounds and do not readily ionize (gain or lose a proton) in response to changes in pH.[8] Therefore, altering the pH of the aqueous solution will have a negligible impact on the solubility of 6-Methyl-1-heptanol.

Q4: How do I know if my compound is truly dissolved or just a fine suspension?

A4: A true solution will be clear and transparent. To confirm, you can shine a laser pointer through the solution. If the beam is not visible as it passes through, you have a true solution. If you can see the path of the beam (the Tyndall effect), it indicates the presence of suspended particles, meaning your compound is not fully dissolved.[9]

Q5: My preparation was clear initially, but a precipitate formed after a few hours. What could be the cause?

A5: This suggests that your initial solution was likely supersaturated and thermodynamically unstable. Over time, the excess solute precipitates out to reach its equilibrium solubility.[6] This can also be triggered by changes in temperature or interactions with other components in your buffer.

Part 2: Troubleshooting Guides

This section provides systematic approaches to common problems encountered when trying to dissolve 6-Methyl-1-heptanol in aqueous solutions.

Issue 1: Immediate Precipitation Upon Addition to Aqueous Buffer

Logical Workflow for Troubleshooting Immediate Precipitation

G start Start: Compound Precipitates optimize_dilution Optimize Dilution Protocol (Slow, dropwise addition with vigorous stirring) start->optimize_dilution use_solubilizing_agent Incorporate a Solubilizing Agent optimize_dilution->use_solubilizing_agent If precipitation persists cosolvent Co-solvent Method use_solubilizing_agent->cosolvent surfactant Surfactant Method use_solubilizing_agent->surfactant cyclodextrin Cyclodextrin Method use_solubilizing_agent->cyclodextrin end End: Clear, Stable Solution cosolvent->end surfactant->end cyclodextrin->end

Caption: Troubleshooting workflow for immediate precipitation.

  • Step 1: Refine Your Dilution Technique. Instead of a single, large dilution, prepare a concentrated stock solution of 6-Methyl-1-heptanol in a water-miscible organic solvent (e.g., ethanol, DMSO). Add this stock solution dropwise to your aqueous buffer while vortexing or stirring vigorously. This promotes rapid mixing and can prevent localized high concentrations that lead to precipitation.[6]

  • Step 2: Employ a Solubilizing Agent. If optimizing the dilution is insufficient, the use of co-solvents, surfactants, or cyclodextrins is necessary. Proceed to the detailed protocols in Part 3.

Issue 2: Solution Becomes Cloudy or Precipitates Over Time

Logical Workflow for Troubleshooting Delayed Precipitation

G start Start: Delayed Precipitation check_saturation Verify Equilibrium Solubility (Is the concentration too high?) start->check_saturation increase_solubilizer Increase Concentration of Solubilizing Agent check_saturation->increase_solubilizer If below expected solubility optimize_storage Optimize Storage Conditions (Temperature, light exposure) increase_solubilizer->optimize_storage end End: Long-term Stable Solution optimize_storage->end

Caption: Troubleshooting workflow for delayed precipitation.

  • Step 1: Confirm You Are Below the Equilibrium Solubility. Your solution may be supersaturated. To determine the equilibrium solubility in your specific formulation, you can perform a saturation shake-flask experiment. Add an excess of 6-Methyl-1-heptanol to your final buffer (with any solubilizing agents), agitate for 24-72 hours, then filter or centrifuge to remove undissolved compound. Analyze the concentration of the dissolved compound in the clear supernatant.[10]

  • Step 2: Increase the Concentration of the Solubilizing Agent. If your target concentration is above the measured equilibrium solubility, you will need to increase the concentration of your co-solvent, surfactant, or cyclodextrin.

  • Step 3: Evaluate Storage Conditions. Temperature fluctuations can affect solubility. Store your solutions at a constant temperature. For some formulations, refrigeration may decrease solubility. Also, protect your solutions from light, which could potentially cause degradation of either the 6-Methyl-1-heptanol or the excipients, leading to precipitation.

Part 3: Experimental Protocols and Data

Method 1: Co-solvent Solubilization

Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[11] This makes the environment more favorable for non-polar molecules like 6-Methyl-1-heptanol to dissolve.[]

Common Co-solvents:

  • Ethanol

  • Propylene Glycol (PG)

  • Polyethylene Glycol 400 (PEG 400)

  • Dimethyl Sulfoxide (DMSO)

Protocol for Co-solvent Solubilization:

  • Prepare a Concentrated Stock Solution: Dissolve the desired amount of 6-Methyl-1-heptanol in your chosen co-solvent (e.g., 100% ethanol) to create a high-concentration stock solution.

  • Determine the Maximum Tolerated Co-solvent Concentration: Before preparing your final solution, it is crucial to determine the maximum concentration of the co-solvent that your experimental system (e.g., cell culture, enzyme assay) can tolerate without adverse effects.[6]

  • Prepare the Final Solution: Add the stock solution dropwise to your aqueous buffer while stirring to reach the desired final concentration of 6-Methyl-1-heptanol. Ensure the final concentration of the co-solvent does not exceed the predetermined tolerance limit.

Troubleshooting Co-solvent Use:

  • Phase Separation: At high concentrations, some co-solvents can cause phase separation, especially in the presence of salts.[8] If you observe two liquid layers, you have exceeded the miscibility limit and need to reduce the co-solvent concentration.

  • Toxicity/Interference: Co-solvents can have biological or chemical effects in your assay. Always run a vehicle control (buffer with the same concentration of co-solvent but without 6-Methyl-1-heptanol) to account for these effects.

Method 2: Surfactant-Mediated Solubilization

Principle: Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), form micelles in aqueous solutions.[13] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic 6-Methyl-1-heptanol can partition into the hydrophobic core of the micelles, effectively "dissolving" it in the aqueous medium.[14]

Common Laboratory Surfactants and their CMCs:

SurfactantTypeCMC (in water at 25°C)
Sodium Dodecyl Sulfate (SDS)Anionic8.3 mM
Polysorbate 20 (Tween® 20)Non-ionic~0.06 mM
Polysorbate 80 (Tween® 80)Non-ionic~0.012 mM
Triton™ X-100Non-ionic~0.24 mM

Data compiled from various sources. CMC values can be affected by buffer composition and temperature.[13]

Protocol for Surfactant Solubilization:

  • Choose a Surfactant: Non-ionic surfactants like Tween® 80 are often preferred for biological applications due to their lower potential for protein denaturation compared to ionic surfactants.[15]

  • Prepare Surfactant Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration well above its CMC (e.g., 5-10 times the CMC).

  • Add 6-Methyl-1-heptanol: Add the 6-Methyl-1-heptanol directly to the surfactant solution and stir or sonicate until it dissolves. Alternatively, a concentrated stock in a small amount of a co-solvent can be added to the surfactant solution.

  • Equilibrate: Allow the solution to equilibrate for at least one hour to ensure the formation of stable micelles and the partitioning of the 6-Methyl-1-heptanol.

Troubleshooting Surfactant Use:

  • Foaming: Vigorous agitation of surfactant solutions can lead to excessive foaming.

  • Assay Interference: Surfactants can interfere with certain assays, for example, by binding to proteins or affecting membrane integrity. A vehicle control is essential.

Method 3: Cyclodextrin Inclusion Complexation

Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16] Hydrophobic molecules like 6-Methyl-1-heptanol can be encapsulated within this cavity, forming an inclusion complex that is soluble in water.[17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high aqueous solubility and low toxicity.[18][19]

Protocol for Cyclodextrin Solubilization:

  • Determine Stoichiometry: The molar ratio of 6-Methyl-1-heptanol to cyclodextrin for optimal complexation (often 1:1) can be determined experimentally using methods like phase solubility studies.[16][20]

  • Prepare Cyclodextrin Solution: Dissolve the HP-β-CD in the aqueous buffer.

  • Form the Complex: Add the 6-Methyl-1-heptanol to the cyclodextrin solution. Stir or sonicate the mixture until the 6-Methyl-1-heptanol is fully dissolved. This process can be accelerated by gentle heating.

  • Equilibrate and Clarify: Allow the solution to stir for several hours at room temperature to ensure complete complex formation.[10] If any undissolved material remains, it can be removed by filtration through a 0.22 µm filter.

Workflow for Preparing a Cyclodextrin Inclusion Complex

G start Start dissolve_cd Dissolve HP-β-CD in Aqueous Buffer start->dissolve_cd add_compound Add 6-Methyl-1-heptanol dissolve_cd->add_compound agitate Stir/Sonicate Until Clear add_compound->agitate equilibrate Equilibrate for 1-2 hours agitate->equilibrate filter Filter (0.22 µm) if necessary equilibrate->filter end End: Solubilized Inclusion Complex filter->end

Caption: Step-by-step workflow for cyclodextrin complexation.

Troubleshooting Cyclodextrin Use:

  • Incomplete Complexation: If the 6-Methyl-1-heptanol does not fully dissolve, the concentration of cyclodextrin may be too low, or the system may not have reached equilibrium.

  • Competition: Other molecules in your buffer could potentially compete with 6-Methyl-1-heptanol for the cyclodextrin cavity, reducing the solubilization efficiency.[21]

Part 4: Summary and Recommendations

The choice of solubilization method depends on the specific requirements of your experiment, including the desired final concentration of 6-Methyl-1-heptanol, the tolerance of your assay system to excipients, and the required stability of the solution.

MethodAdvantagesDisadvantagesBest For
Co-solvents Simple, effective for moderate increases in solubility.Potential for biological/assay interference, risk of precipitation on dilution.Initial screening, non-biological assays.
Surfactants High solubilization capacity above CMC.Can cause foaming, potential for protein denaturation and assay interference.Formulations requiring higher concentrations, where surfactant effects can be controlled.
Cyclodextrins Low toxicity, forms a true solution of a complex.Higher cost, potential for competitive binding.Biological and in vivo studies, formulations requiring high stability and low toxicity.

It is recommended to start with the simplest method (co-solvents) and progress to more complex systems (surfactants, cyclodextrins) as needed. For any chosen method, it is imperative to run appropriate vehicle controls to ensure that the observed effects are due to the 6-Methyl-1-heptanol and not the solubilizing agents.

References

  • Wikipedia. (n.d.). Critical micelle concentration. Retrieved from [Link]

  • Gharib, R., et al. (2020). Characterization of Cyclodextrin/Volatile Inclusion Complexes: A Review. Molecules.
  • Constantinescu, I., et al. (2012). The Determination of the Stoichiometry of Cyclodextrin Inclusion Complexes by Spectral Methods: Possibilities and Limitations.
  • Loftsson, T., & Jarvinen, T. (1999). Cyclodextrins in drug delivery. Journal of Pharmaceutical Sciences.
  • Oxford Academic. (2022, August 4). Enhancing the Foam Stability of Aqueous Solution with High Ethanol Concentration via Co-addition of Surfactant, Long-chain Alcohol, and Inorganic Electrolyte. Chemistry Letters.
  • OAText. (2016, December 12).
  • National Institutes of Health. (n.d.).
  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Pharma Times.
  • The Good Scents Company. (n.d.). 6-methyl-1-heptanol, 1653-40-3. Retrieved from [Link]

  • National Institutes of Health. (n.d.).
  • ACS Publications. (2013, May 23).
  • ResearchGate. (n.d.). Table 1 Critical micelle concentration (CMC)
  • KRÜSS Scientific. (n.d.). Critical micelle concentration (CMC)
  • Masaryk University. (n.d.).
  • ACS Publications. (1988, December 15).
  • ResearchGate. (n.d.). Why Do Co-solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF.
  • Journal of Pharmaceutical Negative Results. (n.d.). Solubility Enhancement of Rifabutin by Co-solvency Approach.
  • Reddit. (2016, August 24). Checking solution for hydrophobic components? : r/chemistry.
  • Scribd. (n.d.). Solubility With Tween 80.
  • ResearchGate. (2025, November 1). Phase Separation and Partitioning in Alcohol/Salt Aqueous Two-Phase Systems: Experimental and COSMO-RS Insights | Request PDF.
  • Cheméo. (n.d.). Chemical Properties of 1-Heptanol, 6-methyl- (CAS 1653-40-3).
  • ScienceDirect. (2023, November 29).
  • Wikipedia. (n.d.). Ethanol. Retrieved from [Link]

  • ResearchGate. (n.d.). The stability of aqueous ethanol solutions after 13 years storage[16].

  • PubMed. (n.d.).
  • National Institutes of Health. (n.d.). The Effect of Tween 20, 60, and 80 on Dissolution Behavior of Sprionolactone in Solid Dispersions Prepared by PEG 6000.
  • R Discovery. (n.d.). Phase separation and partitioning in alcohol/salt aqueous two-phase systems: Experimental and COSMO-RS insights.
  • Reddit. (2018, February 25).
  • Chromatography Forum. (2017, October 25). Solvent for long chain alcohol (LCOH) standards.
  • NextGenRnD Solution. (n.d.). Soluble, hydroxypropyl-etherified, β-cyclodextrin (HPβCD) for the removal of phenol group compounds.
  • ResearchGate. (2018, September 17). (PDF) Complexation of hydrophobic drugs with hydroxypropyl-β-cyclodextrin by lyophilization using a tertiary butyl alcohol system.
  • Stenutz. (n.d.). 6-methyl-1-heptanol.
  • Wikipedia. (n.d.). Surface tension. Retrieved from [Link]

  • PubMed. (n.d.). Use of 2-hydroxypropyl-beta-cyclodextrin as a solubilizing and stabilizing excipient for protein drugs.
  • ResearchGate. (2025, August 5). Use of 2-Hydroxypropyl-β-cyclodextrin as a Solubilizing and Stabilizing Excipient for Protein Drugs.
  • National Institutes of Health. (n.d.).
  • Chemistry LibreTexts. (2019, June 5). 4.4 Solubility.
  • Stenutz. (n.d.). 6-methyl-1-heptanol.
  • ACS Publications. (n.d.).
  • IUPAC-NIST Solubility D
  • RSC Publishing. (2024, November 6).
  • OCL - Oilseeds and fats, Crops and Lipids. (2025, January 6). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts on the oil quality.
  • National Institutes of Health. (n.d.). A comprehensive review of the influence of co-solvents on the catalysed methanolysis process to obtain biodiesel.

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Validation & Comparative

A Senior Application Scientist's Guide to C8 Alcohols: A Comparative Analysis of 6-Methyl-1-heptanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of C8 Alcohols

In the vast landscape of industrial and research chemistry, C8 alcohols (C₈H₁₈O) represent a class of compounds with remarkable versatility.[1] From imparting flexibility to plastics to creating the signature scents of perfumes, these eight-carbon alcohols are pivotal. Their utility, however, is not monolithic. The specific arrangement of those eight carbon atoms—the structural isomerism—dramatically influences their physicochemical properties, performance, and ultimate application.

This guide provides an in-depth comparative analysis of 6-Methyl-1-heptanol against two of the most industrially significant C8 isomers: the linear 1-octanol and the branched 2-ethylhexanol. For researchers, scientists, and drug development professionals, understanding the subtle yet critical differences between these isomers is paramount for material selection, synthesis design, and application development. We will explore how a simple shift in a methyl group or the introduction of a branch dictates everything from boiling point and solvency to its suitability as a plasticizer or a pharmaceutical probe.

Structural Isomerism in C8 Alcohols: A Visual Overview

The fundamental difference between 6-Methyl-1-heptanol, 1-octanol, and 2-ethylhexanol lies in their atomic connectivity. All share the molecular formula C₈H₁₈O, but their structures diverge, leading to distinct chemical behaviors.[2]

  • 1-Octanol (n-octanol) is a straight-chain primary alcohol. Its linear nature allows for maximum surface area contact between molecules, leading to stronger intermolecular van der Waals forces.[3]

  • 6-Methyl-1-heptanol is a primary alcohol with a methyl branch near the end of the carbon chain, distant from the functional hydroxyl group.[4] This branching introduces steric hindrance that slightly disrupts intermolecular packing compared to its linear counterpart.

  • 2-Ethylhexanol is also a primary alcohol, but its ethyl branch is located at the second carbon position, very close to the hydroxyl group. This significant branching drastically reduces the efficiency of intermolecular packing and influences the reactivity of the alcohol group.[5]

Caption: Structural comparison of key C8 alcohol isomers.

Comparative Physicochemical Properties: Structure Dictates Function

The structural variations directly translate into measurable differences in physical properties. These properties are critical for determining an alcohol's behavior as a solvent, its volatility, and its performance in formulations. As a general principle, increased branching tends to lower the boiling point and melting point compared to a linear isomer of the same carbon number due to a reduction in the surface area available for intermolecular London dispersion forces.[6][7]

Property6-Methyl-1-heptanol1-Octanol (Capryl Alcohol)2-EthylhexanolCausality Behind the Differences
Molecular Formula C₈H₁₈O[4]C₈H₁₈O[8]C₈H₁₈O[5]All are isomers with the same atomic composition.
Molecular Weight 130.23 g/mol [4]130.23 g/mol [8]130.23 g/mol [5]Identical due to the same molecular formula.
Boiling Point 187 °C[9]195 °C[8]183-185 °C[5]1-Octanol's linear structure allows for the strongest intermolecular forces, resulting in the highest boiling point. The significant branching in 2-EH weakens these forces the most.
Melting Point -106 °C[9]-16 °C[8]-76 °C[5]The ability to pack into a crystal lattice is disrupted by branching. The asymmetry of 2-EH makes crystallization difficult, leading to a very low melting point.
Density (@ 20°C) ~0.818 g/cm³[10]~0.827 g/cm³[8]~0.833 g/cm³[5]Branching generally leads to less efficient molecular packing, often resulting in lower density.
Flash Point ~82 °C (180 °F)[4]81 °C[8]73-81 °C[4]Flash points are similar but reflect differences in volatility, with the more volatile 2-EH having a slightly lower flash point.
Water Solubility 640 mg/L @ 25°C[4]300-540 mg/L @ 20-25°C[3][11]Poorly soluble[5]All are poorly soluble due to the long hydrophobic carbon chain. The hydroxyl group allows for limited hydrogen bonding with water.
logP (Octanol/Water) ~2.73 (est)[4]~3.0[3]~2.72[5]The logP value reflects lipophilicity. 1-Octanol itself is the standard for this measurement. The branched isomers are slightly less lipophilic.

Synthesis Pathways and Industrial Significance

The manufacturing processes for these alcohols are tailored to produce the desired isomeric structure from readily available petrochemical feedstocks.

  • 6-Methyl-1-heptanol: Typically synthesized through methods like the hydroformylation of branched olefins or the reduction of 6-methylheptanoic acid.[4] Its production scale is smaller, targeting niche applications.

  • 1-Octanol: Industrially produced via the Ziegler alcohol synthesis, which involves the oligomerization of ethylene using triethylaluminium, followed by oxidation. This process favors the formation of linear primary alcohols.

  • 2-Ethylhexanol: Produced on a massive scale (>2 million tons per year) from propylene.[5] The process involves hydroformylation to butyraldehyde, followed by an aldol condensation and subsequent hydrogenation. This efficient, high-volume process underscores its industrial importance.[12]

Synthesis_Workflow_2EH Propene Propene H2_CO H₂ + CO (Hydroformylation) Propene->H2_CO Butyraldehyde n-Butyraldehyde H2_CO->Butyraldehyde Aldol Aldol Condensation Butyraldehyde->Aldol Intermediate 2-Ethyl-3-hydroxyhexanal Aldol->Intermediate Dehydration Dehydration Intermediate->Dehydration Hydrogenation Hydrogenation Dehydration->Hydrogenation TwoEH 2-Ethylhexanol Hydrogenation->TwoEH

Caption: Industrial synthesis workflow for 2-Ethylhexanol.

Comparative Applications and Performance Insights

The unique properties of each isomer dictate its ideal applications.

  • 6-Methyl-1-heptanol: Primarily utilized as a fragrance and flavor component due to its specific odor profile.[4][9] It also serves as a solvent and a chemical intermediate in smaller-scale syntheses.[4] Its research applications are currently limited, suggesting an opportunity for exploration in novel material science or as a specialty building block.[4]

  • 1-Octanol: A highly versatile alcohol.

    • Fragrances & Flavors: It is a precursor to various esters, like octyl acetate, which are key components in fruit-flavored and floral scents.[8][13]

    • Pharmaceutical Research: As the namesake solvent in the octanol-water partition coefficient (logP), it is the global standard for evaluating the lipophilicity of drug candidates, which is a critical predictor of drug absorption and membrane permeability.[3][8]

    • Industrial Solvent: Used as a solvent, defoamer, and surfactant intermediate.[14]

  • 2-Ethylhexanol: The workhorse of the C8 alcohols, its applications are dominated by its use in large-volume chemical production.

    • Plasticizers: This is its primary application.[15] Esterification with acids like phthalic anhydride or adipic acid produces high-performance plasticizers (e.g., DEHP, DOA).[16] The branched structure of 2-EH is crucial, as it prevents the ester chains from packing tightly, thus imparting flexibility and superior low-temperature performance to polymers like PVC.[12]

    • Coatings & Adhesives: It is used to produce 2-ethylhexyl acrylate, a monomer used in manufacturing adhesives and paints.[16] Its low volatility also makes it a useful solvent in coatings, helping to control drying time and improve film formation.[17]

    • Lubricants & Fuel Additives: Its esters are used as lubricant additives to reduce viscosity and lower freezing points.[5] 2-Ethylhexyl nitrate is also a common cetane improver for diesel fuel, enhancing combustion efficiency.[5]

Experimental Protocol: Isomer Differentiation by GC-MS

For any researcher working with C8 alcohols, confirming the identity and purity of the specific isomer is a critical first step. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for this purpose. The isomers will have distinct retention times on the GC column, and their mass spectra will show characteristic fragmentation patterns based on the stability of the carbocations formed during ionization.

Objective: To separate, identify, and differentiate C8 alcohol isomers (6-Methyl-1-heptanol, 1-octanol, 2-ethylhexanol) in a sample mixture.

Methodology:

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of each individual alcohol isomer standard in high-purity dichloromethane.

    • Create a mixed-isomer calibration standard by combining equal volumes of each stock solution.

    • Prepare the unknown sample by diluting it to an appropriate concentration (~10-100 ppm) in dichloromethane.

  • Instrumentation (Typical Parameters):

    • Gas Chromatograph (GC):

      • Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

      • Inlet: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Program: Initial temperature of 50°C, hold for 2 minutes. Ramp at 10°C/min to 220°C, hold for 5 minutes.

    • Mass Spectrometer (MS):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230°C.

      • Quadrupole Temperature: 150°C.

      • Scan Range: m/z 30-200.

  • Data Analysis:

    • Retention Time: Compare the retention times of the peaks in the unknown sample to those of the pure standards. Due to differences in boiling points and polarity, the isomers will elute at different times.

    • Mass Spectra: Extract the mass spectrum for each peak of interest.

      • 1-Octanol (Primary): Will show a characteristic alpha-cleavage ion at m/z 31 ([CH₂OH]⁺) and prominent peaks from dehydration.[18]

      • Branched Isomers: The location of the branch dictates the major fragment ions. Alpha-cleavage will result in the formation of stable, oxygen-containing cations whose mass-to-charge ratio (m/z) indicates the original structure.[18] For example, cleavage adjacent to the hydroxyl group in 2-ethylhexanol leads to characteristic fragments.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation P1 Prepare Standards (1000 ppm in DCM) A1 Inject 1 µL into GC Inlet P1->A1 P2 Prepare Unknown (Dilute in DCM) P2->A1 A2 Separation on DB-5ms Column (Temp. Program) A1->A2 A3 Elution into MS A2->A3 A4 Electron Ionization (70 eV) A3->A4 A5 Mass Analysis (m/z 30-200) A4->A5 D1 Identify Peaks by Retention Time A5->D1 D2 Compare Mass Spectra to Library/Standards A5->D2 D3 Confirm Isomer Identity D1->D3 D2->D3

Sources

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 6-Methyl-1-heptanol and its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Isomeric Differentiation

In the realm of chemical synthesis and drug development, the precise identification of molecular structure is paramount. Isomers, compounds sharing the same molecular formula but differing in atomic arrangement, often exhibit distinct physical, chemical, and biological properties. The C8H18O primary alcohol isomers, specifically the methyl-substituted 1-heptanols, present a classic analytical challenge. While all share the same functional group and molecular weight, the position of a single methyl group along the carbon chain profoundly influences their spectroscopic signatures. This guide provides an in-depth comparison of 6-methyl-1-heptanol and its key positional isomers—2, 3, 4, and 5-methyl-1-heptanol—utilizing the cornerstone techniques of analytical chemistry: Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). Our objective is to move beyond mere data reporting and delve into the causality behind the observed spectral differences, equipping the reader with the expertise to confidently differentiate these closely related structures.

Core Spectroscopic Principles at a Glance

To establish a solid foundation, let's briefly revisit the principles of the techniques employed:

  • Infrared (IR) Spectroscopy probes the vibrational frequencies of chemical bonds. It is exceptionally effective for identifying functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy maps the chemical environment of magnetically active nuclei (¹H and ¹³C), providing a detailed blueprint of the carbon-hydrogen framework.

  • Mass Spectrometry (MS) measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, revealing the molecular weight and offering clues to the molecular structure through fragmentation patterns.

cluster_isomers Isomer Structures (C8H18O) cluster_analysis Spectroscopic Analysis Workflow cluster_output Analytical Output I1 6-Methyl-1-heptanol IR IR Spectroscopy (Functional Groups) I1->IR NMR NMR Spectroscopy (C-H Framework) I1->NMR MS Mass Spectrometry (MW & Fragmentation) I1->MS I2 5-Methyl-1-heptanol I3 4-Methyl-1-heptanol I4 3-Methyl-1-heptanol I5 2-Methyl-1-heptanol O1 Structural Confirmation IR->O1 NMR->O1 MS->O1 O2 Isomer Differentiation O1->O2 cluster_6M 6-Methyl-1-heptanol cluster_4M 4-Methyl-1-heptanol M Molecular Ion (M+) m/z 130 F_6M_1 Loss of isobutyl radical (M - 57) M->F_6M_1 F_4M_1 Loss of propyl radical (M - 43) M->F_4M_1 F_4M_2 Loss of sec-butyl radical (M - 57) M->F_4M_2 R_6M_1 m/z 73 F_6M_1->R_6M_1 R_4M_1 m/z 87 F_4M_1->R_4M_1 R_4M_2 m/z 73 F_4M_2->R_4M_2

A Senior Application Scientist's Guide to Validating the Purity of Synthesized 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realms of pharmaceutical synthesis, fragrance development, and specialized material science, the absolute purity of a chemical building block is not merely a quality metric—it is the bedrock of reproducibility, safety, and final product efficacy. 6-Methyl-1-heptanol (C₈H₁₈O, MW: 130.23 g/mol [1][2]), a primary alcohol, serves as a critical intermediate where even trace impurities can lead to significant downstream consequences. This guide presents a multi-faceted analytical strategy for the rigorous validation of its purity, comparing orthogonal techniques to build a self-validating and trustworthy analytical dossier.

The central tenet of robust purity analysis is the avoidance of reliance on a single method. Each analytical technique possesses inherent biases and limitations. A high-purity result from Gas Chromatography, for instance, could mask the presence of a non-volatile contaminant. Therefore, we will construct a validation workflow that leverages the strengths of multiple, complementary methods to create a comprehensive purity profile.

The Analytical Workflow: A Triad of Confirmation

Our approach is built on a logical progression from quantitative assessment of volatile components to definitive structural confirmation and functional group analysis. This triad—comprising Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy—forms a self-validating system. A sample can only be certified as "pure" when the data from all three techniques are in complete concordance.

G cluster_0 Phase 1: Quantitative & Impurity Profiling cluster_1 Phase 2: Structural Verification cluster_2 Phase 3: Functional Group Confirmation GC Gas Chromatography (GC-FID/MS) Result1 Purity (% Area) Volatile Impurity Profile GC->Result1 Decision Data Concordance Check Result1->Decision NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Result2 Correct Structure Confirmed Isomer Identification NMR->Result2 Result2->Decision FTIR FTIR Spectroscopy Result3 Key Functional Groups Present (e.g., -OH) FTIR->Result3 Result3->Decision Final Final Purity Certificate Decision->Final  All Data Corroborate

Caption: Orthogonal Analytical Workflow for Purity Validation.

Technique Comparison: Strengths and Limitations

A judicious choice of analytical methods requires understanding what each technique can, and cannot, reveal about the sample. The selection is predicated on the physicochemical properties of 6-Methyl-1-heptanol—a volatile liquid with a primary alcohol functional group.[3]

Analytical MethodPrincipleInformation ProvidedStrengthsLimitations
Gas Chromatography (GC-FID) Differential partitioning between a mobile gas phase and a stationary phase.[4][5]Quantitative purity (% area), detection and quantification of volatile impurities.[6]High resolution for volatile compounds, exceptional sensitivity to hydrocarbons, robust and reproducible.[5][7]Not suitable for non-volatile or thermally labile impurities; peak area % is not absolute molar %.[6]
Quantitative ¹H-NMR (qNMR) Nuclear spin absorption of radiofrequency in a magnetic field; signal intensity is proportional to the number of nuclei.[6]Absolute molar purity, definitive structural confirmation of the main component and impurities.[6]Provides rich structural information, highly accurate, does not require a specific standard of the analyte for purity assessment.[6][8]Lower sensitivity compared to GC, potential for signal overlap in complex mixtures.[6]
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.[9]Molecular weight confirmation, structural information from fragmentation patterns.Highly sensitive, provides definitive molecular weight. Often coupled with GC (GC-MS) for powerful separation and identification.Isomers can have identical mass spectra; ionization can be destructive.
FTIR Spectroscopy Absorption of infrared radiation by molecular vibrations, corresponding to specific functional groups.[10]Confirmation of functional groups (e.g., O-H, C-H, C-O).[11]Fast, non-destructive, excellent for confirming the presence of the key alcohol functional group and absence of others (e.g., C=O).Provides little to no information on the quantity of impurities; not suitable for distinguishing between similar isomers.

Deep Dive 1: Gas Chromatography (GC) for Quantitative Purity

For a volatile compound like 6-Methyl-1-heptanol, GC with a Flame Ionization Detector (FID) is the workhorse for purity assessment.[5] The FID is highly sensitive to organic compounds and provides a response proportional to the mass of carbon, making it ideal for calculating purity based on peak area percentage.

Causality Behind the Protocol: The choice of a polar capillary column (like a "WAX" or polyethylene glycol phase) is deliberate.[5][12] Alcohols can exhibit peak tailing on non-polar columns due to interaction with active sites. A polar column provides better peak shape and resolution for alcohols and can effectively separate them from less polar impurities like residual starting materials or hydrocarbon byproducts.

Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Sample Preparation: Prepare a ~1 mg/mL solution of the synthesized 6-Methyl-1-heptanol in high-purity dichloromethane or methanol.

  • Chromatographic Conditions:

    • Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program:

      • Initial Temperature: 70 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Final Hold: Hold at 240 °C for 5 minutes.

    • Injection: 1 µL with a 50:1 split ratio.

  • Data Analysis: Calculate purity using the area normalization method. The area of the 6-Methyl-1-heptanol peak is divided by the total area of all integrated peaks in the chromatogram.

Hypothetical Data for Synthesized Sample:

Peak No.Retention Time (min)Area %Tentative Identification
14.520.15Residual Solvent (e.g., Hexane)
27.890.31Unreacted Starting Material
39.14 99.45 6-Methyl-1-heptanol
49.280.09Isomeric Impurity

Deep Dive 2: NMR Spectroscopy for Structural Verification

While GC provides quantitative data, it gives no definitive structural information. Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for confirming that the main component is indeed 6-Methyl-1-heptanol and not an isomer. Both ¹H and ¹³C NMR are essential.

Causality Behind the Protocol: ¹H NMR provides information on the electronic environment and connectivity of protons. We expect specific chemical shifts and splitting patterns for the protons on the carbon bearing the hydroxyl group (~3.6 ppm) and the unique methine proton at the 6-position.[13][14] ¹³C NMR confirms the number of unique carbon environments in the molecule. For 6-Methyl-1-heptanol, we expect to see 7 distinct signals (the two methyl groups at position 6 are equivalent).[8][15]

Caption: Expected NMR shifts for key positions.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum over a range of 0-10 ppm.

    • To confirm the hydroxyl proton, perform a D₂O shake experiment: add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The O-H peak will disappear or significantly diminish.[13][16]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Optionally, run a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ carbons for unambiguous assignment.[8]

  • Data Analysis: Compare the observed chemical shifts, splitting patterns, and carbon counts to established literature values or predictive models for 6-Methyl-1-heptanol. Any significant unassigned peaks may indicate the presence of impurities.

Deep Dive 3: FTIR and MS for Corroborative Evidence

FTIR and Mass Spectrometry serve as rapid, powerful checks that corroborate the findings from GC and NMR.

FTIR Spectroscopy: This technique confirms the presence of the essential functional groups. For 6-Methyl-1-heptanol, the spectrum must exhibit two key features:

  • A strong, broad absorption band in the range of 3200-3550 cm⁻¹, characteristic of the O-H stretching vibration in an alcohol due to hydrogen bonding.[10][13][17][18]

  • A strong C-O stretching band in the region of 1000-1075 cm⁻¹.[13][17] The absence of other strong absorptions, for example, a C=O stretch around 1700 cm⁻¹, provides evidence against the presence of aldehyde or ketone impurities that may have formed during synthesis.[10]

Mass Spectrometry (often GC-MS): When coupled with GC, MS provides molecular weight information for each peak separated by the column.

  • Molecular Ion (M⁺): The electron ionization mass spectrum for 6-Methyl-1-heptanol should show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 130, corresponding to its molecular weight.[1][19] Often, this peak is weak or absent in primary alcohols.[20]

  • Fragmentation: Characteristic fragmentation patterns for primary alcohols include alpha-cleavage and dehydration.[13][16] A prominent peak from the loss of water (M-18) at m/z 112 is expected. Alpha-cleavage (breaking the C1-C2 bond) would result in a base peak at m/z 31 ([CH₂OH]⁺).

Conclusion: Synthesizing a Final Purity Statement

  • GC-FID shows a major peak with an area % ≥ 99.5%.

  • GC-MS confirms the major peak has a mass spectrum consistent with 6-Methyl-1-heptanol (m/z = 130, and/or characteristic fragments).

  • ¹H and ¹³C NMR spectra perfectly match the known structure, with no significant unassigned peaks.

  • FTIR confirms the presence of a hydroxyl group and the absence of unexpected functional groups.

By following this multi-technique, self-validating workflow, researchers and drug development professionals can proceed with confidence, knowing that the chemical purity of their starting material is robustly and comprehensively verified.

References

A Comparative Guide to 6-Methyl-1-heptanol and 2-Methyl-1-heptanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical research and pharmaceutical development, the subtle distinction between structural isomers can lead to vastly different physicochemical properties and biological activities. This guide provides an in-depth comparison of two C8 primary alcohol isomers: 6-Methyl-1-heptanol and 2-Methyl-1-heptanol. Understanding these differences is paramount for applications ranging from fine chemical synthesis to the development of novel therapeutic agents.

The position of a single methyl group, whether at the C6 or C2 position of the heptanol backbone, significantly influences steric hindrance, polarity, and molecular interactions. This, in turn, dictates their behavior as solvents, their efficacy as reactants, and their roles in biological systems. This document will explore these nuances through a detailed analysis of their properties, applications, and spectral differentiation, supported by experimental protocols.

Physicochemical Properties: A Comparative Analysis

The location of the methyl group has a tangible impact on the physical properties of these isomers. 6-Methyl-1-heptanol, with its methyl group further from the hydroxyl group, behaves more like a linear alcohol. In contrast, the methyl group in 2-Methyl-1-heptanol is adjacent to the hydroxyl-bearing carbon, creating more significant steric hindrance and affecting intermolecular hydrogen bonding.

Property6-Methyl-1-heptanol2-Methyl-1-heptanolRationale for Difference
Molecular Formula C₈H₁₈OC₈H₁₈OIdentical (Isomers)
Molecular Weight 130.23 g/mol [1]130.23 g/mol [2]Identical (Isomers)
Boiling Point 187-189°C[3]~175-179.2°C[4]The more linear structure of 6-methyl-1-heptanol allows for stronger intermolecular van der Waals forces, requiring more energy to overcome, thus resulting in a higher boiling point.
Melting Point -106°C[5]-112°C[4][6]The branching in 2-methyl-1-heptanol disrupts the crystal lattice packing, making it more difficult to solidify and lowering the melting point.
Density ~0.817-0.832 g/cm³[1][5]~0.798-0.821 g/cm³[4][6]The less efficient packing of the more branched 2-methyl-1-heptanol results in a slightly lower density.
Refractive Index ~1.4255[5]~1.4219-1.426[4][6]Generally similar, with minor variations due to differences in molecular packing and polarizability.
Water Solubility Low (640 mg/L at 25°C)[1]Low (1379 mg/L at 25°C)[2]Both have limited solubility due to the long alkyl chain, though the steric hindrance in 2-methyl-1-heptanol may slightly increase its interaction with water molecules.

Applications and Biological Relevance

While both are C8 alcohols, their distinct structures lend them to different applications.

6-Methyl-1-heptanol is recognized for its utility in the following areas:

  • Fragrance and Flavors : It is used as a scent component and flavoring agent.[1]

  • Chemical Intermediate : It serves as a precursor in the synthesis of other compounds like specialty esters, surfactants, and plasticizers.[1][7]

  • Solvents and Lubricants : It finds use as a solvent and in the formulation of cutting and lubricating oils and hydraulic fluids.[1]

  • Natural Occurrence : It has been identified in castoreum (a beaver secretion) and tobacco leaves, suggesting potential roles in chemical communication or plant biology.[1]

2-Methyl-1-heptanol has applications that leverage its branched structure:

  • Solvents : Its branched nature makes it a useful solvent for paints, coatings, adhesives, resins, and other organic materials.[2]

  • Chemical Synthesis : It is a valuable building block in organic synthesis and can undergo typical alcohol reactions like esterification and oxidation.[2]

  • Thermodynamic Studies : Its structure makes it a candidate for research into the thermophysical properties of alcohols, including heat capacity and hydrogen bonding.[2]

  • Fragrance and Flavors : Like its isomer, it is also used in the production of fragrances and flavors.[6]

Spectroscopic and Chromatographic Differentiation

Distinguishing between these two isomers in a laboratory setting is crucial for quality control and reaction monitoring. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can unequivocally differentiate between the two isomers based on the chemical shifts and splitting patterns of the signals.

  • For 6-Methyl-1-heptanol : One would expect to see a characteristic doublet for the two methyl groups at the C6 position and a triplet for the methylene protons adjacent to the hydroxyl group (C1).

  • For 2-Methyl-1-heptanol : The spectrum would be more complex in the upfield region. A doublet would be present for the C2 methyl group, and the C1 protons adjacent to the chiral center would likely appear as a doublet of doublets.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC is an excellent technique for separating volatile isomers.[8] Due to its lower boiling point, 2-Methyl-1-heptanol is expected to have a shorter retention time than 6-Methyl-1-heptanol on a standard non-polar GC column.[9] The subsequent mass spectrometry analysis would yield distinct fragmentation patterns, allowing for positive identification.

Experimental Protocol: Isomer Differentiation by GC-MS

This protocol outlines a self-validating method for the separation and identification of 6-Methyl-1-heptanol and 2-Methyl-1-heptanol. The retention time from GC provides the primary separation, while the mass spectrum provides the chemical fingerprint for confirmation.

Objective: To separate and identify 6-Methyl-1-heptanol and 2-Methyl-1-heptanol in a mixture.

Materials:

  • Gas Chromatograph with a Mass Spectrometer detector (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • Microliter syringe[10]

  • Vials with septa

  • Standards of 6-Methyl-1-heptanol and 2-Methyl-1-heptanol

  • Solvent (e.g., Dichloromethane or Hexane)

Procedure:

  • Standard Preparation : Prepare individual 100 ppm solutions of 6-Methyl-1-heptanol and 2-Methyl-1-heptanol in the chosen solvent. Prepare a mixed standard containing 100 ppm of each isomer.

  • Instrument Setup :

    • Set the GC oven temperature program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 10°C/min to 200°C, and hold for 2 minutes.

    • Set the injector temperature to 250°C.

    • Set the carrier gas (Helium) flow rate to 1.0 mL/min (constant flow).

    • Set the MS transfer line temperature to 280°C and the ion source temperature to 230°C.

    • Set the mass spectrometer to scan from m/z 40 to 200.

  • Injection : Inject 1 µL of each standard solution into the GC.[10][11] First, inject the individual standards to determine their respective retention times. Then, inject the mixed standard.

  • Data Analysis :

    • Record the retention times for each isomer from their individual runs.

    • In the chromatogram of the mixed standard, identify the two peaks based on the previously determined retention times. 2-Methyl-1-heptanol is expected to elute first.

    • Obtain the mass spectrum for each peak. Compare the fragmentation patterns to a library database (e.g., NIST) for positive identification.

    • Calculate the ratio of the peak areas to determine the relative concentration of each isomer in a mixture.[11]

Expected Outcome: A clear separation of the two isomers will be observed in the chromatogram, with distinct retention times. The mass spectra will provide confirmatory structural information, completing the validation.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis Prep Prepare Standards (100 ppm in Solvent) Inject Inject 1µL Sample Prep->Inject Syringe Column Separation in Capillary Column Inject->Column Carrier Gas (He) Ionize Ionization Column->Ionize Eluted Isomers Detect Mass Analyzer & Detector Ionize->Detect Chromatogram Identify Peaks by Retention Time (t_R) Detect->Chromatogram MassSpec Confirm Identity by Mass Spectrum Chromatogram->MassSpec Correlate Quantify Quantify by Peak Area MassSpec->Quantify Validate

Caption: Workflow for Isomer Differentiation by GC-MS.

Conclusion

The choice between 6-Methyl-1-heptanol and 2-Methyl-1-heptanol is a critical decision that must be informed by a thorough understanding of their structural and chemical differences. While both are primary C8 alcohols, the seemingly minor shift of a methyl group results in distinct boiling points, melting points, and densities. These physical differences translate into varied performance in applications such as solvents, fragrances, and chemical synthesis. For researchers and drug development professionals, precise analytical characterization using methods like GC-MS is not merely procedural but fundamental to ensuring the purity, identity, and suitability of the chosen isomer for its intended application.

References

  • Cheméo. Chemical Properties of 2-methyl-1-heptanol (CAS 60435-70-3). Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Ternary deep eutectic solvents for esterification of 2- methylpropenoic acid with alcohols - Supporting Information. Available at: [Link]

  • The Good Scents Company. 6-methyl-1-heptanol, 1653-40-3. Available at: [Link]

  • The Good Scents Company. 2-methyl-1-heptanol, 60435-70-3. Available at: [Link]

  • SpectraBase. 6-Methyl-1-heptanol - Optional[13C NMR] - Spectrum. Available at: [Link]

  • Chemcasts. 2-methyl-1-heptanol (CAS 60435-70-3) Properties | Density, Cp, Viscosity. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 222661, 2-Methyl-1-heptanol. Available at: [Link]

  • Cheméo. Chemical Properties of 1-Heptanol, 6-methyl- (CAS 1653-40-3). Available at: [Link]

  • Unknown. Gas Chromatography of an Alcohol Mixture. Available at: [Link]

  • Unknown. #20 Separation of Alcohols Using Gas Chromatography. Available at: [Link]

  • Delloyd's Lab-Tech. Gas chromatography of Alcohols. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 15450, Isooctan-1-ol. Available at: [Link]

  • SpectraBase. 6-Methyl-1-heptanol - Optional[13C NMR] - Spectrum. Available at: [Link]

  • Truman State University. (2011, March 30). Gas Chromatography: Principles and Determination of Percent Alcohol. Available at: [Link]

  • Chemistry For Everyone. (2023, July 27). How Can You Analyze Alcohol Content Using Gas Chromatography? [Video]. YouTube. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033908). Available at: [Link]

  • Protein Data Bank. 6-Methyl-1-heptanol | C8H18O | MD Topology | NMR | X-Ray. Available at: [Link]

Sources

A Comparative Guide to the Efficacy of 6-Methyl-1-heptanol and n-Octanol as Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and chemical research, the selection of an appropriate solvent is a critical decision that can profoundly influence experimental outcomes, from reaction kinetics to the bioavailability of a formulated drug. While n-octanol has long been a benchmark solvent, particularly in studies of lipophilicity and as a penetration enhancer in topical formulations, the unique properties of branched-chain alcohols such as 6-methyl-1-heptanol are garnering increasing interest. This guide provides a detailed, objective comparison of the efficacy of 6-methyl-1-heptanol and n-octanol as solvents, supported by available experimental data and scientific principles, to empower researchers in making informed decisions.

Introduction to the Isomers: A Tale of Two Octanols

Both 6-methyl-1-heptanol and n-octanol share the same molecular formula, C8H18O, making them structural isomers.[1][2] However, their distinct molecular architectures—a branched chain for 6-methyl-1-heptanol and a linear chain for n-octanol—give rise to significant differences in their physicochemical properties and, consequently, their performance as solvents in various applications.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physicochemical properties of a solvent is paramount to predicting its behavior. The following table summarizes the key properties of 6-methyl-1-heptanol and n-octanol.

Property6-Methyl-1-heptanoln-OctanolReferences
Molecular Formula C8H18OC8H18O[1][2]
Molecular Weight ( g/mol ) 130.23130.23[1][2]
Appearance Colorless liquidColorless liquid[3][4]
Boiling Point (°C) ~187-189195[3][4]
Melting Point (°C) -106-16[3][4]
Density (g/cm³ at 20°C) ~0.818~0.827[3][4]
Water Solubility (g/L at 25°C) ~0.647~0.3[3][4]
logP (Octanol-Water Partition Coefficient) ~2.72~3.0[3][4]
Flash Point (°C) ~7181[3][4]

The branched structure of 6-methyl-1-heptanol leads to a lower boiling point and melting point compared to the linear n-octanol.[3][4] This is attributed to the reduced surface area of the branched molecule, which diminishes the strength of intermolecular van der Waals forces.[5] Notably, the water solubility of 6-methyl-1-heptanol is more than double that of n-octanol.[3][4] This can be explained by the more compact structure of the branched alkyl chain, which presents a smaller non-polar surface area to disrupt the hydrogen-bonding network of water.[5][6]

The Impact of Molecular Architecture on Solvent Performance

The seemingly subtle difference in molecular structure between these two isomers has profound implications for their efficacy in various applications.

Solubility of Active Pharmaceutical Ingredients (APIs)

The principle of "like dissolves like" is a cornerstone of solubility. The slightly lower logP value of 6-methyl-1-heptanol suggests a marginally less lipophilic character compared to n-octanol.[3][4] However, the impact of branching on solubility is more nuanced. The branched structure of 6-methyl-1-heptanol can disrupt the crystal lattice of a solid solute more effectively than a linear solvent, potentially leading to enhanced solubility for certain APIs.

While direct comparative studies on the solubility of a wide range of APIs in both solvents are limited, the increased water solubility of 6-methyl-1-heptanol suggests it may be a more suitable solvent or co-solvent for formulations where some degree of aqueous compatibility is desired.[3]

Efficacy in Topical and Transdermal Drug Delivery

Both linear and branched-chain alcohols are known to act as penetration enhancers in topical and transdermal drug delivery systems.[7][8] They are thought to increase drug permeation by disrupting the highly ordered lipid structure of the stratum corneum.

A study investigating the effect of terminal chain branching in fatty alcohols on skin permeation enhancement found that branching could alter the mode of action.[9] While this particular study did not include 6-methyl-1-heptanol, the findings support the hypothesis that branched alcohols can offer distinct advantages. The more compact structure of 6-methyl-1-heptanol may allow for more efficient insertion into the lipid bilayers of the stratum corneum, creating greater disruption and facilitating drug transport.

Furthermore, a study on the skin permeation and irritation of saturated fatty alcohols found that n-octanol was a useful enhancer for the transdermal delivery of melatonin, with lower skin irritation compared to longer-chain alcohols.[10] While specific irritation data for 6-methyl-1-heptanol is limited, GHS hazard statements indicate that it can cause skin irritation.[3]

Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

To quantitatively compare the permeation-enhancing effects of 6-methyl-1-heptanol and n-octanol, a standardized in vitro skin permeation study can be conducted.

Objective: To determine and compare the flux of a model drug across a skin membrane from formulations containing either 6-methyl-1-heptanol or n-octanol as a penetration enhancer.

Materials:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Model drug (e.g., ketoprofen, ibuprofen)

  • 6-Methyl-1-heptanol

  • n-Octanol

  • Propylene glycol (as a control vehicle)

  • Phosphate buffered saline (PBS, pH 7.4) as receptor fluid

  • High-performance liquid chromatography (HPLC) system for drug quantification

Methodology:

  • Prepare saturated solutions of the model drug in propylene glycol (control), propylene glycol containing 5% (w/v) 6-methyl-1-heptanol, and propylene glycol containing 5% (w/v) n-octanol.

  • Mount the excised skin on the Franz diffusion cells with the stratum corneum facing the donor compartment.

  • Fill the receptor compartment with PBS and maintain the temperature at 32 ± 1 °C to simulate physiological skin temperature.

  • Apply a finite dose of the respective formulation to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw samples from the receptor compartment and replace with fresh, pre-warmed PBS.

  • Analyze the concentration of the model drug in the collected samples using a validated HPLC method.

  • Calculate the cumulative amount of drug permeated per unit area of skin at each time point.

  • Determine the steady-state flux (Jss) from the linear portion of the cumulative amount permeated versus time plot.

  • Calculate the enhancement ratio (ER) by dividing the Jss of the formulation with the enhancer by the Jss of the control formulation.

G cluster_prep Formulation Preparation cluster_franz Franz Diffusion Cell Setup cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_control Control Formulation (Drug in Propylene Glycol) apply_formulation Apply Formulation to Donor Compartment prep_control->apply_formulation prep_test1 Test Formulation 1 (Drug in PG + 5% 6-Methyl-1-heptanol) prep_test1->apply_formulation prep_test2 Test Formulation 2 (Drug in PG + 5% n-Octanol) prep_test2->apply_formulation mount_skin Mount Excised Skin fill_receptor Fill Receptor with PBS (32°C) mount_skin->fill_receptor fill_receptor->apply_formulation sample Withdraw Samples at Time Intervals apply_formulation->sample hplc Analyze Drug Concentration (HPLC) sample->hplc calculate_flux Calculate Steady-State Flux (Jss) hplc->calculate_flux calculate_er Calculate Enhancement Ratio (ER) calculate_flux->calculate_er compare Compare Efficacy calculate_er->compare

Workflow for the in vitro skin permeation study.
Application in Microemulsions

Microemulsions are thermodynamically stable, isotropic systems of water, oil, and surfactant, often with a cosurfactant. They are of great interest for drug delivery due to their ability to solubilize both hydrophilic and lipophilic drugs and enhance their absorption. Both n-octanol and other alcohols can be used in the formation of microemulsions.[11][12][13][14][15]

The role of the alcohol in these systems is often as a cosolvent or to modify the properties of the interfacial film. The greater water solubility of 6-methyl-1-heptanol could make it a more effective cosolvent in certain microemulsion systems, potentially allowing for the formation of stable microemulsions over a wider range of compositions.[3] Studies on surfactant-free microemulsions have utilized heptanol and ethanol to create stable nano-sized droplets, highlighting the versatility of these alcohols in advanced formulation science.[16]

Safety and Environmental Profile

A comprehensive evaluation of a solvent must include its safety and environmental impact.

Toxicological Profile

6-Methyl-1-heptanol:

  • Acute Toxicity: GHS hazard statements indicate that it is harmful if swallowed.[3]

  • Skin and Eye Irritation: It is reported to cause skin and serious eye irritation.[3]

n-Octanol:

  • Acute Toxicity: Generally considered to have low acute toxicity.[18]

  • Skin and Eye Irritation: Can cause skin and eye irritation.[10]

  • Other Data: Has been studied more extensively than 6-methyl-1-heptanol.

Environmental Fate

Information on the environmental fate of 6-methyl-1-heptanol is limited. However, like other aliphatic alcohols, it is expected to be biodegradable. n-Octanol is also readily biodegradable. The environmental impact of both solvents is an important consideration, particularly in large-scale applications.

Conclusion: Choosing the Right Isomer for the Job

The choice between 6-methyl-1-heptanol and n-octanol is not a matter of one being universally superior to the other, but rather a decision based on the specific requirements of the application.

6-Methyl-1-heptanol presents as a compelling alternative to n-octanol, particularly in applications where:

  • Enhanced water solubility is desirable.

  • Disruption of molecular packing is key, such as in solubilizing crystalline APIs or enhancing skin permeation.

  • A lower melting point is advantageous for formulation and processing.

n-Octanol remains a valuable and well-characterized solvent, especially when:

  • A higher degree of lipophilicity is required.

  • A well-established safety and toxicological profile is a primary concern.

  • Extensive literature data is needed for modeling and prediction.

Ultimately, the optimal choice of solvent will be determined by empirical testing. The experimental protocols outlined in this guide provide a framework for conducting such evaluations. As research into the applications of branched-chain alcohols continues to grow, a deeper understanding of the unique advantages of solvents like 6-methyl-1-heptanol will undoubtedly emerge, providing researchers with a more diverse and powerful toolkit for innovation.

References

  • Klimentová, J., Kosák, P., Vávrová, K., Holas, T., & Hrabálek, A. (2006). Influence of terminal branching on the transdermal permeation-enhancing activity in fatty alcohols and acids. Bioorganic & Medicinal Chemistry, 14(23), 7681–7687. [Link]

  • Quora. (2020, May 1). How does branching affect solubility?[Link]

  • Zemb, T., Klossek, M., Lopian, T., Marcus, J., Schöttl, S., Horinek, D., ... & Kunz, W. (2016). How to explain microemulsions formed by solvent mixtures without conventional surfactants. Proceedings of the National Academy of Sciences, 113(16), 4260-4265. [Link]

  • askIITians. (2016, August 4). Why the solubility of alcohols in water increase with branching?[Link]

  • Chikhalia, V., & Forbes, J. (1976). Solubility of straight-chain and branched alkyl barbiturates in straight-chain alcohols. Journal of Pharmaceutical Sciences, 65(2), 247-250. [Link]

  • Zemb, T., Klossek, M., Lopian, T., Marcus, J., Schöttl, S., Horinek, D., ... & Kunz, W. (2016). How to explain microemulsions formed by solvent mixtures without conventional surfactants. Proceedings of the National Academy of Sciences of the United States of America, 113(16), 4260–4265. [Link]

  • Reddit. (2025, December 10). Why does increasing the hydrocarbon chain in alcohols reduce water solubility?[Link]

  • Ly, H. V., & Long, J. R. (2019). Alcohol's Effects on Lipid Bilayer Properties. Biophysical journal, 116(10), 1909–1920. [Link]

  • MDPI. (2024). Design of Surfactant-Free Microemulsions Composed of n-Pentanol, Ethanol, and Water: Application in Silica Nanoparticle Synthesis. [Link]

  • The Good Scents Company. (n.d.). 6-methyl-1-heptanol, 1653-40-3. [Link]

  • International Journal of Pharmaceutical Research and Applications (IJPRA). (2023, August 5). Formulation and Development of Microemulsion Based Topical Drug Delivery of Ketoconazole. [Link]

  • National Institutes of Health. (n.d.). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. [Link]

  • ACS Publications. (2007). Phase Behavior of the Quaternary System H2O/n-octane/C8E5/n-Octanol: Role of the Alcohol in Microemulsions. [Link]

  • PubChem. (n.d.). Isooctan-1-ol. [Link]

  • National Institute of Standards and Technology. (n.d.). 1-Heptanol, 6-methyl-. [Link]

  • Automated Topology Builder. (n.d.). 6-Methyl-1-heptanol | C8H18O | MD Topology | NMR | X-Ray. [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1-Heptanol, 6-methyl- - Substance Details - SRS. [Link]

  • National Institutes of Health. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?[Link]

  • OUCI. (2015). Ethanol and Other Alcohols: Old Enhancers, Alternative Perspectives. [Link]

  • Semantic Scholar. (n.d.). Fatty Alcohols, Fatty Acids, and Fatty Acid Esters as Penetration Enhancers. [Link]

  • PubMed. (2004, March 27). Penetration enhancers. [Link]

  • PubMed Central. (n.d.). The effect of cosolvents on the formulation of nanoparticles from low-molecular-weight poly(I)lactide. [Link]

  • MDPI. (2022). Progress in Topical and Transdermal Drug Delivery Research—Focus on Nanoformulations. [Link]

  • ACS Publications. (2020). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?[Link]

  • MDPI. (2022). Improved Topical Drug Delivery: Role of Permeation Enhancers and Advanced Approaches. [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). The topical/transdermal (TT) delivery route for drug administration has many advantages over other pathways...[Link]

  • ResearchGate. (2025, August 10). Skin permeation enhancement effect and skin irritation of fatty alcohols. [Link]

  • RSC Publishing. (2021, May 20). Impacts of octanol and decanol addition on the solubility of methanol/hydrous methanol/diesel/biodiesel/Jet A-1 fuel ternary mixtures. [Link]

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  • PubMed. (2002, November 6). Skin permeation enhancement effect and skin irritation of saturated fatty alcohols. [Link]

  • MDPI. (2021). The Potential of Pharmaceutical Hydrogels in the Formulation of Topical Administration Hormone Drugs. [Link]

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A Comparative Analysis of the Biological Activities of 6-Methyl-1-heptanol and Its Esters: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 6-methyl-1-heptanol and its corresponding esters. While direct comparative experimental data for these specific compounds is limited in published literature, this document synthesizes information from closely related molecules and established biochemical principles to offer researchers a predictive framework and practical experimental designs. We will explore the differential activities in two primary domains: insect chemical ecology and antimicrobial efficacy.

Introduction: The Significance of the Functional Group

6-Methyl-1-heptanol is a branched-chain eight-carbon primary alcohol.[1] Its structure, featuring a methyl branch, makes it an interesting candidate for biological activity, as branching can significantly influence molecular interactions. By converting the terminal hydroxyl group to an ester, such as 6-methylheptyl acetate, we introduce a new functional group that alters the molecule's polarity, hydrogen bonding capability, and susceptibility to enzymatic action. These changes are pivotal in modulating biological effects, particularly in receptor-mediated processes like olfaction and in interactions with microbial membranes.

Pheromonal and Semiochemical Activity: A Tale of Two Functional Groups

In the realm of insect communication, the precise chemical structure of a semiochemical (a signaling chemical) is paramount. Many insect pheromones are fatty acid derivatives, typically C10 to C18 alcohols, aldehydes, and acetate esters.[2][3][4] The functional group is a key determinant of a molecule's activity, influencing its volatility, binding affinity to olfactory receptors, and the mechanism of signal termination.

The Role of Alcohols vs. Esters in Insect Olfaction

Alcohols and esters play distinct but often complementary roles in pheromone blends. The conversion between these functional groups is a common biosynthetic step in insects, allowing for the creation of species-specific pheromone cocktails.[5]

  • Receptor Specificity: Olfactory receptors in an insect's antenna are highly specific. An alcohol and its corresponding acetate ester will bind to different receptors, or to the same receptor with vastly different affinities, eliciting distinct behavioral responses.

  • Signal Degradation: A critical aspect of pheromone signaling is the rapid deactivation of the signal to allow the insect to navigate a concentration gradient. Antennal esterases are enzymes that hydrolyze acetate esters back to their parent alcohols, effectively terminating the pheromonal signal.[2] This enzymatic degradation is a crucial factor in the temporal resolution of the olfactory cue.

Insect SpeciesCompoundEAG Response (mV)Reference
Ceratitis capitata (Mediterranean fruit fly)C5 and C8 AcetatesPeak responses observed[6]
Manduca sexta (Sphinx moth)(Z)-3-hexenyl acetateEAD-active[6]
Solenopsis invicta (Red imported fire ant)Pentyl acetateSignificant EAG response[6]
Hypothetical Olfactory Signaling Pathway

The following diagram illustrates the general mechanism of pheromone reception and degradation in an insect antenna, highlighting the differential processing of an alcohol versus an ester.

Pheromone_Signaling cluster_air Airstream cluster_sensillum Sensillum Lymph Pheromone_Alcohol 6-Methyl-1-heptanol OBP Odorant Binding Protein (OBP) Pheromone_Alcohol->OBP Binding Pheromone_Ester 6-Methylheptyl Acetate Pheromone_Ester->OBP Binding Esterase Pheromone Degrading Enzyme (Esterase) Pheromone_Ester->Esterase Hydrolysis Receptor_A Olfactory Receptor A OBP->Receptor_A Transport & Activation Receptor_E Olfactory Receptor E OBP->Receptor_E Transport & Activation Neuron Olfactory Receptor Neuron -> Brain Receptor_A->Neuron Signal Receptor_E->Neuron Signal Esterase->Pheromone_Alcohol Degradation Product

Caption: Hypothetical workflow of alcohol and ester pheromone reception and degradation.

Experimental Protocol: Electroantennography (EAG)

EAG is a technique used to measure the summated electrical potential from an insect's antenna in response to an olfactory stimulus.

  • Insect Preparation:

    • Anesthetize an insect (e.g., a moth or beetle) by chilling it on ice.

    • Excise an antenna at its base using micro-scissors.

    • Mount the basal end of the antenna onto a reference electrode and the distal tip onto a recording electrode, ensuring good electrical contact with conductive gel.

  • Stimulus Preparation:

    • Prepare serial dilutions of 6-methyl-1-heptanol and 6-methylheptyl acetate in a high-purity solvent like hexane (e.g., 0.01, 0.1, 1, 10 µg/µL).

    • Prepare a solvent-only control.

    • Apply a 10 µL aliquot of each solution onto a small strip of filter paper and insert it into a clean Pasteur pipette.

  • Data Acquisition:

    • Deliver a continuous stream of humidified, charcoal-filtered air over the antennal preparation.

    • Insert the tip of the stimulus pipette into the airstream and deliver a puff of odorant-laden air.

    • Record the resulting depolarization (EAG response) using an amplifier and data acquisition software.

    • Normalize the responses to a standard compound to allow for comparison between preparations.

Antimicrobial Activity: Membrane Disruption and Efficacy

Long-chain alcohols and their esters are known to possess antimicrobial properties. Their mechanism of action often involves the disruption of the bacterial cell membrane's integrity.

Structure-Activity Relationship in Antimicrobial Action

The efficacy of these compounds is highly dependent on their chain length and functional group.

  • Alcohols: Studies on long-chain fatty alcohols have shown that their antibacterial activity varies with the length of the aliphatic carbon chain.[7] For instance, against Staphylococcus aureus, alcohols with 10 to 13 carbons were found to be most effective.[7] The hydroxyl group is crucial for interacting with the polar head groups of the membrane phospholipids, while the hydrophobic carbon chain inserts into and disrupts the lipid bilayer.

  • Esters: Fatty acid esters also exhibit significant antimicrobial activity.[8] Esterification alters the molecule's polarity, which can affect its ability to traverse the cell wall and partition into the cell membrane. For some bacteria, the ester form may be more effective, while for others, the parent alcohol or acid is more potent. Esters of polyhydric alcohols have been shown to be active against Gram-positive organisms, with activity being dependent on the fatty acid chain length (optimally C8 to C12).[9]

The following table provides representative Minimum Inhibitory Concentration (MIC) values for various alcohols and esters against common microbes to illustrate the expected range of activity.

Compound TypeCompound ExampleMicroorganismMIC (µg/mL)Reference
Alcohol 1-DecanolS. aureus125[7]
Alcohol 1-DodecanolS. aureus62.5[7]
Ester Linoleic acid methyl esterVariousPotent Activity[8]
Ester Monoglycerol laurateGram-positive bacteriaHigh Activity[9]
Proposed Mechanism of Membrane Disruption

The diagram below illustrates how these amphipathic molecules are thought to disrupt a bacterial cell membrane, leading to increased permeability and cell death.

Caption: Disruption of bacterial membrane by alcohols and esters.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

  • Preparation of Test Compounds:

    • Dissolve 6-methyl-1-heptanol and 6-methylheptyl acetate in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Perform a serial two-fold dilution of the stock solutions in a 96-well microtiter plate using sterile microbial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation:

    • Culture the test microorganism (e.g., S. aureus, E. coli) overnight.

    • Dilute the culture to a standardized concentration (e.g., 5 x 10^5 colony-forming units (CFU)/mL).

  • Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the diluted test compounds.

    • Include a positive control (inoculum with no compound) and a negative control (medium only).

    • Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C) for 18-24 hours.

  • Data Analysis:

    • Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Physicochemical Properties and Their Impact on Bioactivity

The physical properties of a molecule, such as its boiling point (an indicator of volatility) and water solubility, directly influence its biological availability and activity.

Property6-Methyl-1-heptanol6-Methyl-2-heptyl acetateNote
Molecular Formula C8H18OC10H20O2
Molecular Weight 130.23 g/mol 172.26 g/mol [10]
Boiling Point 187-189 °C @ 760 mmHg187 °C @ 760 mmHg[10][11]
Water Solubility 647 mg/L @ 25 °CEstimated to be lower[11]
logP (o/w) 2.721 (est)Higher (more lipophilic)[1]

The similar boiling points suggest that 6-methyl-1-heptanol and its acetate ester have comparable volatility, which is a critical factor for airborne semiochemicals. However, the addition of the acetyl group increases the lipophilicity (higher logP) and molecular weight of the ester, which would decrease its water solubility. This change in lipophilicity can significantly affect its ability to partition into and disrupt microbial membranes.

Conclusion and Future Directions

This guide illustrates that converting 6-methyl-1-heptanol to its ester derivatives will likely have profound effects on its biological activity.

  • In Insect Chemical Ecology: The alcohol and its esters are expected to be perceived as distinct signals by insects. The ester may act as a primary pheromone component, with its hydrolysis to the alcohol by antennal esterases serving as a key signal deactivation step. Direct comparative EAG and behavioral assays are necessary to confirm the specific roles of each compound for a given insect species.

  • As Antimicrobial Agents: Both the alcohol and its esters are predicted to have antimicrobial properties. Differences in their efficacy will likely arise from their varied lipophilicity, affecting their interaction with the microbial cell membrane. Comparative MIC and mechanism-of-action studies against a panel of bacteria and fungi are required to quantify these differences.

Researchers are encouraged to use the provided protocols as a starting point for direct experimental comparisons, which will be invaluable in elucidating the precise structure-activity relationships for this class of branched-chain compounds.

References

  • Kabara, J. J., Swieczkowski, D. M., Conley, A. J., & Truant, J. P. (1972). Antimicrobial Action of Esters of Polyhydric Alcohols. Antimicrobial Agents and Chemotherapy, 2(1), 23–28. [Link]

  • Wei, H., Wang, L., & Wang, G. (2021). Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts. Frontiers in Bioengineering and Biotechnology, 9, 789127. [Link]

  • The Good Scents Company. (n.d.). 6-methyl-1-heptanol. Retrieved from [Link]

  • Morse, D., & Meighen, E. (1986). Pheromone biosynthesis and role of functional groups in pheromone specificity. Journal of Chemical Ecology, 12(2), 335-351. [Link]

  • Mori, K. (2014). Stereochemical studies on pheromonal communications. Journal of Chemical Ecology, 40(1), 1-18. [Link]

  • Hambalko, M., Tupec, M., Buček, A., & Čertner, M. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. Frontiers in Bioengineering and Biotechnology, 8, 620586. [Link]

  • Lebreton, S., Borrero-Echeverry, F., Gonzalez, F., Solum, M., & Bengtsson, M. (2020). Alcohol boosts pheromone production in male flies and makes them sexier. bioRxiv. [Link]

  • Rangel-Serrano, Á., Guzman-Rodriguez, L. F., & Ceballos-Magaña, S. G. (2020). Antibacterial Activity of Volatile Organic Compounds Produced by the Octocoral-Associated Bacteria Bacillus sp. BO53 and Pseudoalteromonas sp. GA327. Marine Drugs, 18(12), 643. [Link]

  • Mori, K. (2010). Organic Synthesis in Pheromone Science. Molecules, 15(1), 337-378. [Link]

  • Wiesbaum, C., Kolb, M., Klages, D., & Wichmann, H. (2020). A sustainable protection of water-containing technical fluids like cooling lubricants against microbial attack using renewable resources. ResearchGate. [Link]

  • Kubo, I., Muroi, H., & Kubo, A. (1995). Antibacterial Activity of Long-Chain Fatty Alcohols against Staphylococcus aureus. Journal of Agricultural and Food Chemistry, 43(5), 1269-1272. [Link]

  • Cheméo. (n.d.). 2-Heptanol, 6-methyl, acetate. Retrieved from [Link]

  • Jurenka, R. A. (2018). Production and Distribution of Aldehyde and Alcohol Sex Pheromone Components in the Pheromone Gland of Females of the Moth Chloridea virescens. Insects, 9(4), 185. [Link]

  • Tupec, M., Buček, A., & Čertner, M. (2021). Production of Long Chain Fatty Alcohols Found in Bumblebee Pheromones by Yarrowia lipolytica. Frontiers in Bioengineering and Biotechnology, 8, 620586. [Link]

  • Dadashi, M., Eslami, M., & Goudarzi, H. (2020). Minimum Inhibitory Concentration (MIC) of Selected Test Organisms to... ResearchGate. [Link]

  • Cheméo. (n.d.). 2-Heptanol, acetate. Retrieved from [Link]

  • Huang, C. B., Alimova, Y., Myers, T. M., & Ebersole, J. L. (2011). Antimicrobial activity of n-6, n-7 and n-9 fatty acids and their esters for oral microorganisms. Archives of Oral Biology, 56(10), 1055-1061. [Link]

  • Rahman, M. M., et al. (2025). Synthesis, in vitro antimicrobial activity, and in silico studies of 1-aminoalkyl-2-naphthols. Scientific Reports, 15(1), 1-15. [Link]

  • PubChem. (n.d.). 6-Methyl-2-heptyl acetate. Retrieved from [Link]

  • Arn, H., Städler, E., & Rauscher, S. (2014). The electroantennographic detector — a sensitive tool in the gas chromatographic analysis of insect pheromones. ResearchGate. [Link]

  • Li, Y., et al. (2020). Microemulsion of Cinnamon Essential Oil Formulated with Tea Polyphenols, Gallic Acid, and Tween 80: Antimicrobial Properties, Stability and Mechanism of Action. ResearchGate. [Link]

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A Comparative Guide to the Gas Chromatographic Retention Times of Branched-Chain Heptanols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and flavor and fragrance industries, the precise separation and identification of isomeric compounds are of paramount importance. Branched-chain heptanols, a class of C7 alcohols, present a common analytical challenge due to their structural similarities. This in-depth technical guide provides a comparative analysis of the gas chromatographic (GC) retention behavior of various branched-chain heptanol isomers, supported by experimental data and detailed methodologies. This guide will delve into the factors governing their separation and equip you with the knowledge to optimize your own chromatographic methods.

The Chromatographic Challenge of Heptanol Isomers

Heptanol (C7H16O) exists in numerous isomeric forms, including linear and branched-chain structures. These isomers often possess very similar physical properties, such as boiling points, making their separation a non-trivial task. However, subtle differences in their molecular structure, such as the position of the hydroxyl group and the degree of branching, can be exploited using gas chromatography to achieve effective separation. The choice of the stationary phase is critical, as it dictates the primary separation mechanism. For polar analytes like alcohols, polar stationary phases are generally preferred due to their ability to engage in specific interactions, such as hydrogen bonding.[1]

Understanding the Elution Order: A Tale of Volatility and Polarity

The retention time of an analyte in gas chromatography is primarily governed by two factors: its volatility and its interaction with the stationary phase.[2]

  • Volatility and Boiling Point: Generally, for a homologous series of compounds on a non-polar stationary phase, the elution order follows the boiling points of the analytes, with lower boiling point compounds eluting first.[2] Branching in the carbon chain tends to lower the boiling point of an alcohol compared to its linear counterpart. This is because the more compact, spherical shape of branched isomers reduces the surface area available for intermolecular van der Waals forces.

  • Analyte-Stationary Phase Interactions: When a polar stationary phase is employed, the polarity of the analytes plays a more significant role. Alcohols are polar compounds capable of hydrogen bonding. Polar stationary phases, such as those containing polyethylene glycol (PEG), like DB-WAX or HP-INNOWax, can also participate in hydrogen bonding.[3][4] This "like-dissolves-like" principle leads to stronger interactions and, consequently, longer retention times for more polar analytes. The position of the hydroxyl group and steric hindrance around it can influence the strength of these interactions.

Comparative Analysis of Heptanol Isomer Retention Times

To provide a quantitative comparison, the following table summarizes the Kovats retention indices (I) for several heptanol isomers on both polar (DB-Wax) and non-polar (DB-1 or equivalent) stationary phases. The Kovats retention index is a standardized measure that relates the retention time of a compound to that of n-alkanes eluting before and after it, making it less dependent on specific instrument conditions.[5][6]

IsomerStructureBoiling Point (°C)Kovats Index (I) on Polar Column (DB-Wax)Kovats Index (I) on Non-Polar Column (DB-1/equivalent)
1-Heptanoln-Heptanol1761358962
2-Heptanolsec-Heptyl alcohol1601273882
3-Heptanol1561306886
2-Methyl-1-hexanol166Not available886

Data sourced from the NIST Chemistry WebBook.

From the data, several trends can be observed:

  • Effect of Stationary Phase Polarity: All heptanol isomers exhibit significantly higher retention indices on the polar DB-Wax column compared to the non-polar DB-1 column. This is due to the strong hydrogen bonding interactions between the hydroxyl group of the alcohols and the polyethylene glycol stationary phase.

  • Effect of Hydroxyl Group Position: On the polar DB-Wax column, 1-heptanol has the highest retention index. This is because the primary hydroxyl group is more sterically accessible for hydrogen bonding with the stationary phase compared to the secondary hydroxyl groups in 2-heptanol and 3-heptanol.

Experimental Protocol for the GC Analysis of Branched-Chain Heptanols

This section provides a detailed, step-by-step methodology for the gas chromatographic analysis of branched-chain heptanols. This protocol is a self-validating system, and the rationale behind each step is explained to ensure scientific integrity.

Objective: To separate and identify a mixture of branched-chain heptanol isomers using gas chromatography with flame ionization detection (GC-FID).

Materials and Instrumentation
  • Gas Chromatograph: An Agilent 7890B GC system or equivalent, equipped with a split/splitless inlet and a flame ionization detector (FID).[7]

  • GC Column: Agilent J&W DB-WAX Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent polar polyethylene glycol stationary phase column).[4][7] The high polarity of this phase is crucial for resolving polar analytes like alcohols.[3]

  • Carrier Gas: Helium, 99.999% purity or higher.

  • Reagents: Analytical standards of 1-heptanol, 2-heptanol, 3-heptanol, 2-methyl-1-hexanol, and other relevant isomers. Ethanol (ACS grade) for sample dilution.

  • Sample Preparation: Prepare individual stock solutions of each heptanol isomer at 1000 µg/mL in ethanol. Create a mixed standard solution containing all isomers at a final concentration of 100 µg/mL each in ethanol.

GC-FID Method Parameters
ParameterValueRationale
Inlet Split/Splitless
Inlet Temperature250 °CEnsures rapid and complete vaporization of the heptanol isomers.
Split Ratio20:1Prevents column overloading and ensures sharp peaks.
Column Agilent J&W DB-WAX UI, 30 m x 0.25 mm, 0.25 µmA polar column that provides good selectivity for alcohols through hydrogen bonding interactions.[7]
Carrier Gas Helium
Flow Rate1.2 mL/min (Constant Flow)Provides optimal column efficiency and resolution.
Oven
Initial Temperature50 °CAllows for focusing of the analytes at the head of the column.
Hold Time2 min
Temperature Ramp8 °C/minA controlled increase in temperature to elute the isomers based on their boiling points and interactions with the stationary phase.
Final Temperature220 °CEnsures all isomers are eluted from the column.
Hold Time5 min
Detector Flame Ionization Detector (FID)
Temperature250 °CPrevents condensation of the analytes.
H2 Flow30 mL/min
Air Flow400 mL/min
Makeup Gas (He)25 mL/min
Injection
Injection Volume1 µL

Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis prep1 Prepare Individual Isomer Stock Solutions prep2 Create Mixed Standard Solution prep1->prep2 Dilute & Mix gc_inj Inject 1 µL Sample prep2->gc_inj gc_sep Separation on DB-WAX Column gc_inj->gc_sep Vaporization gc_det FID Detection gc_sep->gc_det Elution data_acq Acquire Chromatogram gc_det->data_acq data_int Integrate Peaks data_acq->data_int data_id Identify Isomers by Retention Time data_int->data_id Compare to Standards

Figure 1: Experimental workflow for the GC analysis of branched-chain heptanol isomers.

Data Analysis and Interpretation
  • Retention Time Identification: Inject the individual isomer standards to determine their respective retention times under the established GC conditions.

  • Peak Identification in Mixture: Compare the retention times of the peaks in the mixed standard chromatogram to those of the individual standards to identify each isomer.

  • Relative Retention Time: For enhanced reproducibility, calculate the relative retention time (RRT) of each branched isomer with respect to 1-heptanol.

Conclusion

The gas chromatographic separation of branched-chain heptanol isomers is a challenging yet achievable task that relies on a fundamental understanding of the interplay between analyte volatility and polarity, and the choice of an appropriate stationary phase. This guide has demonstrated that polar polyethylene glycol columns, such as the DB-WAX, provide excellent selectivity for these compounds, primarily through hydrogen bonding interactions. The provided experimental protocol offers a robust starting point for researchers to develop and optimize their own methods for the analysis of C7 alcohols. By carefully considering the principles outlined and utilizing the comparative retention data, scientists can confidently separate and identify these important isomeric compounds in their samples.

References

A Comparative Olfactory Analysis of 6-Methyl-1-heptanol and Other Key Fragrance Alcohols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Aliphatic alcohols are foundational components in the fragrance industry, prized for their diverse scent profiles that range from green and floral to waxy and fruity. This guide provides a detailed comparative analysis of the olfactory properties of 6-Methyl-1-heptanol, a branched-chain C8 alcohol, against a curated selection of structurally related fragrance alcohols. By examining the interplay between molecular structure—specifically chain length and branching—and resultant sensory characteristics, this document serves as a technical resource for researchers, perfumers, and formulation scientists. We delve into the nuanced scent profiles, relative potencies, and volatilities of these molecules, supported by physicochemical data and standardized sensory evaluation methodologies.

Introduction: The Role of Aliphatic Alcohols in Modern Perfumery

Aliphatic alcohols are indispensable tools for perfumers, acting as core building blocks, modifiers, and solvents in fragrance creation. Their utility is governed by their chemical structure, where variations in carbon chain length and the presence or absence of branching dramatically influence their olfactory character, volatility, and substantivity.

  • Chain Length: Generally, as the carbon chain length increases in a homologous series of n-alcohols, the odor character shifts from sharp and alcoholic (short chains) to waxy, floral, and eventually fatty (longer chains). Volatility decreases with increasing chain length, making longer-chain alcohols more suitable for heart and base notes.[1]

  • Branching: The introduction of a methyl or other alkyl group onto the main carbon chain, as seen in 6-Methyl-1-heptanol, significantly alters the molecule's shape and interaction with olfactory receptors. This typically reduces the linearity of the scent profile, often introducing more complex, less fatty, and sometimes fruity or floral nuances compared to its straight-chain isomer.[2]

This guide will focus on 6-Methyl-1-heptanol, comparing it with three other commercially significant alcohols to illustrate these fundamental principles:

  • 1-Heptanol (C7): The straight-chain C7 primary alcohol, provides a baseline for a slightly shorter, unbranched structure.

  • 1-Nonanol (C9): The straight-chain C9 primary alcohol, demonstrates the effect of a longer carbon chain.

  • Isoamyl Alcohol (3-Methyl-1-butanol, C5): A shorter, branched-chain alcohol, offers a comparison for the impact of branching on a smaller molecule.

Olfactory and Physicochemical Profiles of Compared Alcohols

The distinct sensory contributions of these alcohols are rooted in their physical and chemical properties. A summary of their key characteristics is presented below, providing a foundation for understanding their application in fragrance formulations.

Property6-Methyl-1-heptanol 1-Heptanol 1-Nonanol Isoamyl Alcohol
CAS Number 1653-40-3[3][4]111-70-6[5]143-08-8[6]123-51-3[7][8]
Molecular Formula C8H18O[4]C7H16O[5][9]C9H20O[6][10]C5H12O[8][11]
Molar Mass ( g/mol ) 130.23[4]116.20[9]144.25[12]88.15[8]
Boiling Point (°C) ~187[4][13]~176~215[12]~131[8]
Odor Description Mild, pleasant, with fresh, floral, and fruity notes reported.[14][15]Faint, aromatic, fatty, with green, musty, and leafy notes.[16][17]Citrus (like citronella), rose, waxy, with orange and sweet notes.[6][12][18][19]Pungent, alcoholic, fusel-like; fruity (banana/pear) when diluted.[7][8][20][21]
Volatility / Role Top-to-Mid NoteMid NoteMid-to-Base NoteTop Note

Analysis: The data clearly illustrates the structure-activity relationship. The transition from the C5 Isoamyl Alcohol to the C9 1-Nonanol shows a marked decrease in volatility (indicated by increasing boiling points) and a shift in odor profile from a sharp, solvent-like character to a much heavier, waxy, and citrus-floral scent.[7][12][20]

6-Methyl-1-heptanol sits in the middle, but its branched structure gives it a distinct character compared to its linear C7 and C9 counterparts. While 1-Heptanol is described with more vegetative and musty-green notes, 6-Methyl-1-heptanol is noted for a cleaner, more floral-fruity profile, making it a versatile modifier.[14][15][17] 1-Nonanol's profile is heavier still, with a pronounced citrus and rose character that lends itself to richer floral and fruity compositions.[6][10][18]

Experimental Methodologies for Olfactory Evaluation

To objectively quantify and describe the olfactory properties of fragrance materials, standardized and validated sensory protocols are essential. The two cornerstone techniques in the fragrance industry are Gas Chromatography-Olfactometry (GC-O) and Quantitative Descriptive Analysis (QDA) by a trained sensory panel.

GC-O is a powerful analytical technique that combines the separation capabilities of gas chromatography with the unparalleled sensitivity of the human nose as a detector.[22][23] This allows for the identification of specific odor-active compounds within a complex mixture, such as an essential oil or a formulated fragrance.

Causality of Experimental Choices: The primary goal of GC-O is to pinpoint which specific molecules are responsible for the perceived scent. A standard chemical detector like a Flame Ionization Detector (FID) or Mass Spectrometer (MS) measures the quantity of a compound, but provides no information about its odor. By splitting the column effluent between a chemical detector and a human assessor, we can directly correlate a specific chemical peak with a perceived scent characteristic.[22][23] This is crucial for identifying trace compounds with very low odor thresholds that might be missed by instrumental analysis alone but contribute significantly to the overall aroma.

Experimental Workflow Diagram:

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection Injector Sample Injection Column GC Column (Separation) Injector->Column Effluent_Split Effluent Splitter Column->Effluent_Split MS_FID MS or FID Detector (Chemical Data) Effluent_Split->MS_FID ~90% ODP Olfactory Port (ODP) (Humidified Air) Effluent_Split->ODP ~10% Data_Acq Data Acquisition System MS_FID->Data_Acq Assessor Trained Assessor (Sensory Data) ODP->Assessor Assessor->Data_Acq Result Combined Aromagram (Chemical + Sensory Profile) Data_Acq->Result

Caption: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.

Self-Validating Protocol for GC-O:

  • Instrument Calibration: The GC-MS/FID system is calibrated using a standard mixture of n-alkanes to determine retention indices (RI), which aids in compound identification.

  • Sample Preparation: The fragrance alcohol is diluted to a standardized concentration (e.g., 1% in a neutral solvent like ethanol) to prevent detector saturation and olfactory fatigue.

  • Injection: A precise volume is injected into the GC. The inlet temperature is optimized to ensure complete vaporization without thermal degradation.

  • Separation: A capillary column with a suitable stationary phase (e.g., DB-5 or WAX) is used. The temperature program is designed to achieve optimal separation of the target compound from any impurities.

  • Olfactory Assessment: The trained assessor sniffs the effluent from the ODP and records the time, intensity, and description of any detected odor. The ODP provides a flow of humidified air to prevent nasal dehydration.

  • Data Correlation: The assessor's aromagram is time-aligned with the chromatogram from the chemical detector. This allows direct correlation of a perceived scent with a specific chemical peak.

  • Validation: The identity of the peak is confirmed by its mass spectrum (if using MS) and its retention index. The process is repeated with multiple assessors to ensure the reproducibility of the odor descriptors.

QDA is a behavioral sensory evaluation method used to generate detailed sensory profiles of products.[24][25] It relies on a panel of 8-15 highly trained individuals who can reliably identify, describe, and quantify the sensory attributes of a substance.

Causality of Experimental Choices: The objective of QDA is to create a reproducible "sensory fingerprint" of a material. Unlike consumer testing, which measures preference ("liking"), QDA measures objective sensory characteristics.[24] The methodology is designed to be a self-validating system through rigorous panelist training, the use of standardized references, and statistical analysis. This ensures that the generated data is reliable and can be used to compare products, guide reformulations, or ensure quality control.

Logical Relationship Diagram for QDA:

QDA_Process cluster_setup Panel Setup cluster_eval Product Evaluation cluster_analysis Data Analysis Recruit Recruit & Screen Panelists Train Train Panel Recruit->Train Develop Develop Lexicon (Odor Attributes) Train->Develop Present Present Blind Samples (Randomized Order) Develop->Present Score Panelists Score Attribute Intensities Present->Score ANOVA Statistical Analysis (e.g., ANOVA, PCA) Score->ANOVA Report Generate Sensory Profile (Spider Web Plot) ANOVA->Report

Caption: Key Stages of the Quantitative Descriptive Analysis (QDA) Method.

Self-Validating Protocol for QDA:

  • Panelist Screening & Training: Subjects are screened for their sensory acuity and ability to articulate perceptions. They undergo intensive training where they are familiarized with a wide range of aroma chemicals and develop a consensus on a descriptive vocabulary (lexicon) for the product category.[25][26]

  • Sample Preparation: All alcohol samples are diluted to the same concentration in a neutral solvent and presented in identical, coded containers to prevent bias. Presentation order is randomized for each panelist.[27]

  • Evaluation: Panelists evaluate each sample monadically (one at a time) in isolated sensory booths.[28] They rate the intensity of each attribute from the agreed-upon lexicon (e.g., "waxy," "green," "floral," "fruity") on a standardized scale (e.g., a 15-point line scale).[28]

  • Data Collection & Analysis: The intensity ratings are collected and analyzed using statistical methods like Analysis of Variance (ANOVA) to determine if significant differences exist between the samples for each attribute.[24] Principal Component Analysis (PCA) is often used to visualize the relationships between the samples.

  • Validation System: The protocol's trustworthiness is ensured through:

    • Replication: Each panelist evaluates each sample multiple times.

    • Controls: A known reference standard may be included in the sample set to check panel performance.

    • Statistical Rigor: The use of ANOVA and other statistical tools provides objective confidence in the results, ensuring that perceived differences are statistically significant and not due to random chance.[24][25]

Applications in Fragrance Formulation

The choice between these alcohols depends on the specific creative and technical goals of the perfumer.

  • 6-Methyl-1-heptanol: Its mild, clean, and versatile floral-fruity character makes it an excellent modifier.[14][15] It can be used to add a fresh, natural lift to floral bouquets (e.g., muguet, rose) or to soften the sharper edges of green or citrus accords. Its moderate volatility places it firmly in the heart of a fragrance.

  • 1-Heptanol: With its more pronounced green, fatty, and slightly woody-oily character, 1-heptanol is used to impart a natural, vegetative quality.[17] It can enhance the leafy aspects of a rose or violet composition or add a sense of rawness to herbal and fougère fragrances.

  • 1-Nonanol: As a heavier molecule, 1-nonanol provides substantivity and a waxy, citrus-rose foundation.[6][12][18] It is a key component in creating rich, full-bodied rose and orange blossom scents and is used to manufacture artificial lemon and citrus oils.[6][18]

  • Isoamyl Alcohol: Primarily a top note, its pungent, fusel character is used sparingly to add a fermented, fruity lift.[7][20] It is more famous as the precursor to isoamyl acetate, which has a strong banana/pear aroma.[7] In its alcohol form, it can provide an initial "burst" in fruity and gourmand fragrances.

Conclusion

The olfactory properties of aliphatic alcohols are a direct function of their molecular architecture. The introduction of a methyl branch in 6-Methyl-1-heptanol disrupts the linearity seen in its straight-chain counterparts like 1-Heptanol and 1-Nonanol, resulting in a cleaner, more versatile floral-fruity profile with reduced fattiness. Its performance, as determined by rigorous sensory methodologies like GC-O and QDA, positions it as a valuable modifier for adding freshness and complexity to a wide array of fragrance compositions. Understanding these structure-activity relationships allows formulation scientists to make informed, precise choices, leveraging the unique character of each alcohol to achieve their desired sensory outcome.

References

  • FooDB. (2010, April 8). Showing Compound 1-Nonanol (FDB003307). [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Properties and Applications of 2-Heptanol in the Flavor and Fragrance Industry. [Link]

  • ChemBK. (2022, October 16). 1-Nonanol - Physico-chemical Properties. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Chemistry of Flavors: Isoamyl Alcohol's Role in Aroma Creation. [Link]

  • Wikipedia. 1-Nonanol. [Link]

  • Ataman Kimya. HEPTANOL. [Link]

  • Ataman Kimya. ISOAMYL ALCOHOL. [Link]

  • ResearchGate. (2025, August 7). Fragrance materials review on isoamyl alcohol. [Link]

  • MDPI. Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. [Link]

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  • Sepsolve Analytical. (2024, July 30). Enhanced GC–O workflows for detailed sensory evaluation. [Link]

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  • Occupational Safety and Health Administration (OSHA). ISOAMYL ALCOHOL. [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Heptanol (FDB008053). [Link]

  • The Good Scents Company. 6-methyl-1-heptanol, 1653-40-3. [Link]

  • ACS Publications. Enhancing Odor Analysis with Gas Chromatography–Olfactometry (GC-O): Recent Breakthroughs and Challenges. [Link]

  • AIDIC. (2014, September 20). Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active Volatile Organic Compounds (VOCs) Emitted from a Consumer Product. [Link]

  • GL Sciences. gc-olfactometry; PHASER publications. [Link]

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  • ECORFAN®. (2023, December 30). Journal of Quantitative and Statistical Analysis Quantitative Descriptive Analysis (QDA) to characterize sensory characteristics. [Link]

  • SlidePlayer. Sensory Evaluation Techniques. [Link]

  • ResearchGate. “Sensory Evaluation By Quantitative Descriptive Analysis”. [Link]

  • SlidePlayer. Descriptive Analysis. [Link]

  • Google Patents. US10370616B2 - Alcohol with floral odor.
  • PubMed Central. Human Olfactory Detection of Homologous n-Alcohols Measured via Concentration-response Functions. [Link]

  • FlavScents. 6-methyl-1-heptanol. [Link]

  • Cheméo. Chemical Properties of 1-Heptanol, 6-methyl- (CAS 1653-40-3). [Link]

  • Leffingwell & Associates. Odor Detection Thresholds & References. [Link]

  • The Good Scents Company. 1-heptanol. [Link]

  • COSMILE Europe. HEPTANOL – Ingredient. [Link]

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A Comparative Guide to the Synthesis of 6-Methyl-1-heptanol for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 6-Methyl-1-heptanol, a branched primary alcohol, finds applications as a fragrance component, a flavoring agent, and a precursor in the synthesis of more complex molecules such as surfactants and plasticizers.[1][2] This guide provides a comparative analysis of the three primary synthetic routes to 6-Methyl-1-heptanol: the Grignard reaction, the reduction of 6-methylheptanoic acid, and a two-step hydroformylation-reduction sequence. Each method is evaluated based on its underlying chemical principles, procedural intricacies, and overall efficiency, providing the necessary data to select the optimal route for your specific research and development needs.

Physicochemical Properties of 6-Methyl-1-heptanol

PropertyValueReference(s)
Molecular FormulaC8H18O[3]
Molecular Weight130.23 g/mol [3]
Boiling Point187 °C[4]
Density0.8175 g/cm³[4]
SolubilitySlightly soluble in water; soluble in chloroform and methanol.[4]

Method 1: Grignard Synthesis from 5-Bromo-2-methylhexane

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds. To synthesize the C8 backbone of 6-Methyl-1-heptanol, a C7 Grignard reagent is reacted with a one-carbon electrophile, formaldehyde. The Grignard reagent, isoheptylmagnesium bromide, is prepared from 5-bromo-2-methylhexane.

Reaction Scheme & Mechanism

The synthesis proceeds in two main stages: the formation of the Grignard reagent and its subsequent reaction with formaldehyde.[5][6][7][8][9][10][11][12]

Stage 1: Formation of Isoheptylmagnesium Bromide

Grignard_Formation 5-Bromo-2-methylhexane 5-Bromo-2-methylhexane Grignard_Reagent Isoheptylmagnesium Bromide 5-Bromo-2-methylhexane->Grignard_Reagent Mg, Anhydrous Ether Mg Magnesium (Mg) Mg->Grignard_Reagent Solvent Anhydrous Ether Solvent->Grignard_Reagent

Caption: Formation of the Grignard reagent.

The reaction is initiated by the insertion of magnesium metal into the carbon-bromine bond of 5-bromo-2-methylhexane in an anhydrous ether solvent. This forms the highly nucleophilic organometallic isoheptylmagnesium bromide.

Stage 2: Nucleophilic Addition to Formaldehyde

Grignard_Reaction Grignard_Reagent Isoheptylmagnesium Bromide Intermediate Alkoxide Intermediate Grignard_Reagent->Intermediate + Formaldehyde Formaldehyde Formaldehyde (from Paraformaldehyde) Formaldehyde->Intermediate Product 6-Methyl-1-heptanol Intermediate->Product Workup Workup Acidic Workup (e.g., aq. NH4Cl) Workup->Product

Caption: Grignard reaction with formaldehyde.

The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of formaldehyde. This addition reaction forms a tetrahedral alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final product, 6-Methyl-1-heptanol.[5][6][7][8][9][10][11][12]

Detailed Experimental Protocol

Materials:

  • 5-Bromo-2-methylhexane

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Paraformaldehyde (dried in a vacuum desiccator)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Iodine crystal (for initiation)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).

    • To the flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.

    • In the dropping funnel, place a solution of 5-bromo-2-methylhexane (1 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the bromide solution to the magnesium. If the reaction does not initiate (indicated by the disappearance of the iodine color and gentle refluxing), gently warm the flask.

    • Once the reaction starts, add the remaining 5-bromo-2-methylhexane solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Formaldehyde:

    • In a separate flask, depolymerize dry paraformaldehyde by heating it to 180-200 °C and pass the gaseous formaldehyde into the stirred Grignard solution, which is cooled in an ice bath.

    • Continue the addition of formaldehyde until the Grignard reagent is consumed (can be tested with Michler's ketone).

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Transfer the mixture to a separatory funnel and separate the ether layer.

    • Extract the aqueous layer with diethyl ether (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter to remove the drying agent and concentrate the solution under reduced pressure.

    • Purify the crude product by fractional distillation under reduced pressure.

Expected Yield: 70-80%

Method 2: Reduction of 6-Methylheptanoic Acid

This method involves the reduction of the corresponding carboxylic acid, 6-methylheptanoic acid, to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LAH).

Reaction Scheme & Mechanism

The reduction of a carboxylic acid with LiAlH₄ is a robust and high-yielding transformation.[13][14][15][16]

Reduction_Reaction Carboxylic_Acid 6-Methylheptanoic Acid Intermediate Aldehyde Intermediate (not isolated) Carboxylic_Acid->Intermediate LiAlH4, THF LAH Lithium Aluminum Hydride (LiAlH4) LAH->Intermediate Solvent Anhydrous THF/Ether Solvent->Intermediate Product 6-Methyl-1-heptanol Intermediate->Product LiAlH4, then Workup Workup Aqueous Workup (e.g., Fieser method) Workup->Product Hydroformylation Alkene 5-Methyl-1-hexene Aldehyde 6-Methylheptanal & Isomers Alkene->Aldehyde Syngas Syngas (CO + H2) Syngas->Aldehyde Catalyst, Heat, Pressure Catalyst Rh or Co Catalyst Catalyst->Aldehyde

Caption: Hydroformylation of 5-methyl-1-hexene.

Hydroformylation, or the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. [17]This reaction is catalyzed by transition metal complexes, typically rhodium or cobalt. The reaction with a terminal alkene like 5-methyl-1-hexene can produce a mixture of linear (6-methylheptanal) and branched aldehydes. The selectivity for the linear product is influenced by the choice of catalyst, ligands, and reaction conditions. [2][18] Step 2: Reduction of 6-Methylheptanal

Aldehyde_Reduction Aldehyde 6-Methylheptanal Product 6-Methyl-1-heptanol Aldehyde->Product Reduction Reducing_Agent Reducing Agent (e.g., NaBH4 or H2/Catalyst) Reducing_Agent->Product

Caption: Reduction of 6-methylheptanal.

The resulting aldehyde is then reduced to the primary alcohol. This can be achieved through catalytic hydrogenation (H₂ with a metal catalyst like Ni, Pd, or Pt) or with a milder reducing agent such as sodium borohydride (NaBH₄).

Detailed Experimental Protocol

Materials:

  • 5-Methyl-1-hexene

  • Rhodium or Cobalt-based hydroformylation catalyst (e.g., Rh(acac)(CO)₂)

  • Triphenylphosphine (ligand)

  • Toluene (solvent)

  • Syngas (CO/H₂ mixture)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Hydroformylation:

    • In a high-pressure autoclave, charge 5-methyl-1-hexene (1 equivalent), the rhodium or cobalt catalyst (0.1-1 mol%), and triphenylphosphine (1-5 equivalents relative to the metal) in toluene.

    • Seal the autoclave, purge with nitrogen, and then pressurize with syngas (1:1 CO/H₂) to the desired pressure (e.g., 20-100 atm).

    • Heat the mixture to the desired temperature (e.g., 80-150 °C) with stirring for several hours.

    • Monitor the reaction progress by GC analysis.

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.

  • Reduction:

    • Transfer the crude aldehyde mixture to a round-bottom flask.

    • Dissolve the mixture in methanol and cool to 0 °C.

    • Slowly add sodium borohydride (1.5 equivalents) in portions.

    • Stir the reaction at room temperature for 1-2 hours.

  • Workup and Purification:

    • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by fractional distillation.

Expected Yield: 60-80% (overall for two steps)

Comparative Analysis of Synthesis Methods

ParameterGrignard SynthesisReduction of Carboxylic AcidHydroformylation-Reduction
Starting Materials 5-Bromo-2-methylhexane, Mg, Paraformaldehyde6-Methylheptanoic Acid, LiAlH₄5-Methyl-1-hexene, CO, H₂, Reducing Agent
Number of Steps 1 (plus Grignard preparation)12
Typical Yield 70-80%85-95%60-80%
Purity Good to excellent after distillationExcellentGood; may contain isomeric impurities
Key Reagents Grignard reagent (moisture sensitive)LiAlH₄ (pyrophoric, water-reactive)Syngas (high pressure), metal catalyst
Advantages - Good yield- Well-established method- Readily available starting materials- Highest yield- High purity product- Direct conversion- Potentially cost-effective for large scale- Utilizes simple alkene feedstock
Disadvantages - Grignard reagent is highly sensitive to moisture and protic functional groups.- Use of gaseous formaldehyde can be cumbersome.- LiAlH₄ is hazardous and requires careful handling.- The starting carboxylic acid may need to be synthesized separately.- Requires high-pressure equipment.- May produce a mixture of linear and branched isomers, requiring efficient separation.- Two-step process.
Scalability Suitable for lab scale; can be scaled with care.Suitable for lab and pilot scale.Ideal for industrial-scale production.

Conclusion

The choice of synthetic route for 6-Methyl-1-heptanol depends heavily on the specific requirements of the project, including the desired scale, purity, available equipment, and safety considerations.

  • For high-yield, high-purity laboratory-scale synthesis , the reduction of 6-methylheptanoic acid with lithium aluminum hydride is the most effective method, provided the necessary safety precautions are strictly followed.

  • The Grignard synthesis offers a reliable and well-understood alternative for laboratory-scale production with good yields, although it requires careful handling of the moisture-sensitive Grignard reagent.

  • The hydroformylation-reduction sequence is the most viable option for large-scale industrial production due to the use of readily available feedstocks and the potential for continuous processing, despite the need for specialized high-pressure equipment and the potential for isomeric impurities.

By carefully considering the advantages and disadvantages of each method, researchers can select the most appropriate synthetic strategy to efficiently and safely produce 6-Methyl-1-heptanol for their specific applications.

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis. John Wiley & Sons.
  • Grignard, V. (1900). Sur quelques nouvelles combinaisons organométalliques du magnésium et leur application à des synthèses d'alcools et d'hydrocarbures. Comptes Rendus de l'Académie des Sciences, 130, 1322-1324.
  • Brown, H. C. (1975). Organic Syntheses via Boranes. John Wiley & Sons.
  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
  • Pruett, R. L. (1979). Hydroformylation. Advances in Organometallic Chemistry, 17, 1-60.
  • Silverman, G. S., & Rakita, P. E. (2007). Handbook of Grignard Reagents. CRC Press.
  • Hudlicky, M. (1996). Reductions in Organic Chemistry (2nd ed.). ACS Monograph 188.
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  • The Good Scents Company. (n.d.). 6-methyl-1-heptanol. Retrieved from [Link]

  • Hydroformylation of Terminal Alkenes Supported on Solid Phase. A New Synthetic Tool for Combinatorial Chemistry. (n.d.). CNR-IRIS. Retrieved from [Link]

  • Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes. (n.d.). ResearchGate. Retrieved from [Link]

  • Higher Alcohol Synthesis: Product Analysis Using the Concept of Effective Carbon Numbers. (n.d.). ResearchGate. Retrieved from [Link]

  • Experimental setup for hydroformylation reactions. (n.d.). ResearchGate. Retrieved from [Link]

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A Senior Application Scientist's Guide to Navigating Cross-Reactivity of 6-Methyl-1-heptanol in Chemical Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise and accurate quantification of specific analytes is paramount. The presence of structurally similar compounds can lead to cross-reactivity in chemical assays, yielding misleading results and compromising experimental integrity. This guide provides an in-depth technical comparison of the analytical behavior of 6-methyl-1-heptanol and its structural isomers, with a focus on potential cross-reactivity in common chemical assays. By understanding the principles of differentiation in chromatographic and enzymatic methods, researchers can make informed decisions in experimental design and data interpretation.

Introduction to 6-Methyl-1-heptanol and the Challenge of Isomeric Cross-Reactivity

6-Methyl-1-heptanol (C8H18O) is a branched-chain primary alcohol with applications as a fragrance component, solvent, and chemical intermediate.[1] Its analysis is crucial in various fields, from quality control in the fragrance industry to metabolomics. The primary analytical challenge arises from the existence of numerous structural isomers of C8 alcohols, which share the same molecular weight and can exhibit similar physical properties, leading to potential interference in analytical assays.

This guide will focus on two principal analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and enzymatic assays utilizing alcohol dehydrogenase (ADH). We will explore the underlying principles that allow for the differentiation of 6-methyl-1-heptanol from its isomers and provide protocols for assessing specificity.

Differentiating C8 Alcohol Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The separation on a gas chromatograph is based on the compound's boiling point and its interaction with the stationary phase of the column. Subsequent detection by a mass spectrometer provides a unique fragmentation pattern (mass spectrum) that serves as a chemical fingerprint.

Chromatographic Separation of C8 Alcohol Isomers

The retention time of an alcohol in a GC system is influenced by its volatility and polarity. Generally, for a given carbon number, branched-chain alcohols are more volatile and thus have shorter retention times than their straight-chain counterparts. The position of the hydroxyl group and the branching of the alkyl chain also affect the polarity and, consequently, the interaction with the GC column's stationary phase.

While specific retention times are dependent on the column and analytical conditions, a general elution order can be predicted. For a non-polar column (e.g., DB-5ms), elution is primarily based on boiling point.

Table 1: Comparison of Boiling Points of Selected C8 Alcohol Isomers

CompoundStructureBoiling Point (°C)
1-OctanolCH₃(CH₂)₇OH195
2-OctanolCH₃CH(OH)(CH₂)₅CH₃179
2-Ethyl-1-hexanolCH₃(CH₂)₃CH(C₂H₅)CH₂OH183-186[2]
6-Methyl-1-heptanol (CH₃)₂CH(CH₂)₄CH₂OH 188 [1]

Note: Boiling points are approximate and can vary slightly based on the data source.

Based on these properties, one can anticipate that on a standard non-polar GC column, the isomers will elute in an order generally corresponding to their boiling points. However, complete baseline separation of all isomers can be challenging and requires optimization of the GC method.

Mass Spectrometric Differentiation

Electron Ionization (EI) mass spectrometry provides a robust method for distinguishing between structural isomers based on their unique fragmentation patterns. The primary fragmentation mechanism for alcohols is the alpha-cleavage, where the bond between the carbon bearing the hydroxyl group and an adjacent carbon is broken.

Diagram 1: Alpha-Cleavage of Primary Alcohols

AlphaCleavage cluster_alcohol Primary Alcohol cluster_fragments Alpha-Cleavage Fragments R-CH2-OH R-CH₂-OH⁺˙ CH2OH+ [CH₂OH]⁺ (m/z 31) R-CH2-OH->CH2OH+ α-cleavage R.

Caption: Alpha-cleavage of a primary alcohol in mass spectrometry.

For 6-methyl-1-heptanol, being a primary alcohol, a characteristic fragment at a mass-to-charge ratio (m/z) of 31, corresponding to [CH₂OH]⁺, is expected. However, the overall fragmentation pattern, including the relative abundances of other ions resulting from further fragmentation and rearrangements, provides a more definitive identification.

A comparative analysis of the mass spectra of C8 alcohol isomers reveals key distinguishing fragments. The position of the hydroxyl group significantly influences the major fragment ions.

Table 2: Key Mass Spectral Fragments for Differentiating C8 Alcohol Isomers

CompoundKey Fragment Ions (m/z) and their Significance
1-Octanol31 (base peak, [CH₂OH]⁺), 43, 56, 70
2-Octanol45 (base peak, [CH₃CHOH]⁺), 59, 73
2-Ethyl-1-hexanol57 (base peak), 83, 43, 29
6-Methyl-1-heptanol 43 (base peak), 57, 71, 85

Data compiled from NIST Mass Spectrometry Data Center and other sources.[3][4][5][6][7]

The base peak at m/z 43 for 6-methyl-1-heptanol, corresponding to the isopropyl cation [(CH₃)₂CH]⁺, is a strong indicator of its iso-structure. By comparing the full mass spectrum of an unknown with reference spectra from databases like NIST, a high degree of confidence in identification can be achieved.

Diagram 2: GC-MS Workflow for Isomer Analysis

GCMS_Workflow Sample Sample containing C8 Alcohol Isomers GC_Injection GC Injection & Separation Sample->GC_Injection Volatility-based separation MS_Detection Mass Spectrometric Detection GC_Injection->MS_Detection Eluted Analytes Data_Analysis Data Analysis MS_Detection->Data_Analysis Mass Spectra Identification Isomer Identification Data_Analysis->Identification Comparison with Spectral Libraries & Fragmentation Pattern Analysis

Caption: Generalized workflow for the analysis of C8 alcohol isomers using GC-MS.

Assessing Cross-Reactivity in Enzymatic Assays: The Case of Alcohol Dehydrogenase

Enzymatic assays are widely used for the quantification of alcohols due to their high sensitivity and specificity. Alcohol dehydrogenase (ADH) is a key enzyme in these assays, catalyzing the oxidation of alcohols to their corresponding aldehydes or ketones, with the concomitant reduction of a cofactor, typically NAD⁺ to NADH. The increase in absorbance at 340 nm due to NADH formation is proportional to the alcohol concentration.

Substrate Specificity of Yeast Alcohol Dehydrogenase

The substrate specificity of ADH is a critical factor in determining the potential for cross-reactivity. Yeast ADH (from Saccharomyces cerevisiae) is commonly used in commercial assay kits. While it exhibits high activity towards short-chain primary alcohols like ethanol, its activity generally decreases with increasing chain length and branching.[8][9]

Experimental Protocol for Assessing ADH Cross-Reactivity

To definitively determine the extent of cross-reactivity of 6-methyl-1-heptanol and its isomers in an ADH-based assay, a systematic experimental evaluation is necessary. The following protocol provides a framework for such a study.

Objective: To compare the reaction rates of yeast alcohol dehydrogenase with 6-methyl-1-heptanol and its structural isomers (e.g., 1-octanol, 2-octanol, 2-ethyl-1-hexanol).

Materials:

  • Yeast Alcohol Dehydrogenase (EC 1.1.1.1)

  • β-Nicotinamide adenine dinucleotide (NAD⁺)

  • Sodium pyrophosphate buffer (pH 8.8)

  • 6-Methyl-1-heptanol and its isomers (high purity)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation:

    • Prepare a 50 mM sodium pyrophosphate buffer, pH 8.8.

    • Prepare a 15 mM NAD⁺ solution in deionized water (prepare fresh).

    • Prepare stock solutions (e.g., 100 mM) of each C8 alcohol isomer in a suitable solvent (e.g., ethanol, ensuring the final solvent concentration in the assay is minimal and consistent across all tests).

    • Prepare a working solution of yeast ADH (e.g., 1 mg/mL in cold phosphate buffer, pH 7.5) and dilute further in an appropriate enzyme diluent just before use.[13]

  • Assay Setup:

    • In a cuvette, combine the sodium pyrophosphate buffer, NAD⁺ solution, and the alcohol substrate to achieve the desired final concentrations in a total volume of, for example, 3.0 mL. A typical final concentration for the alcohol substrate would be in the range of 1-10 mM.

    • Include a blank for each alcohol containing all components except the enzyme.

  • Enzymatic Reaction and Measurement:

    • Equilibrate the cuvettes to 25°C in the spectrophotometer.

    • Initiate the reaction by adding a small volume of the diluted ADH solution.

    • Immediately mix by inversion and record the increase in absorbance at 340 nm over a period of 5-10 minutes.[14][15]

  • Data Analysis:

    • Calculate the initial rate of reaction (ΔA₃₄₀/min) from the linear portion of the absorbance versus time plot.

    • Compare the reaction rates obtained for 6-methyl-1-heptanol with those of its isomers. The relative reaction rate can be expressed as a percentage of the rate observed with a reference substrate (e.g., 1-octanol or ethanol).

Expected Outcome: It is anticipated that the reaction rate for 6-methyl-1-heptanol will be significantly lower than that for 1-octanol, indicating a lower degree of reactivity and thus a lower potential for cross-reactivity in an assay optimized for straight-chain alcohols. Secondary alcohols like 2-octanol are expected to show even lower or negligible reactivity with yeast ADH.

Conclusion and Recommendations

The potential for cross-reactivity of 6-methyl-1-heptanol in chemical assays is highly dependent on the analytical methodology employed.

  • For GC-MS analysis , the combination of chromatographic separation based on boiling point and unique mass spectral fragmentation patterns provides a high degree of specificity for the identification and quantification of 6-methyl-1-heptanol, even in the presence of its structural isomers. Careful optimization of the GC method and comparison with spectral libraries are key to achieving accurate results.

  • For enzymatic assays utilizing yeast ADH , while 6-methyl-1-heptanol is expected to exhibit lower reactivity compared to its linear isomer, 1-octanol, the potential for cross-reactivity cannot be entirely dismissed without experimental validation. The broad specificity of some ADH isozymes necessitates a thorough evaluation of the assay's selectivity for the target analyte.

  • Method Validation: Always validate the specificity of any analytical method for 6-methyl-1-heptanol by challenging the assay with known structural isomers and other potentially interfering substances present in the sample matrix.

  • Use of Reference Standards: Employ certified reference standards of 6-methyl-1-heptanol and its potential cross-reactants for accurate identification and quantification.

  • Orthogonal Methods: When feasible, utilize an orthogonal analytical method (e.g., using a different GC column polarity or a different enzyme) to confirm results obtained from the primary assay.

References

  • Hammer, S., et al. (2023). Enzymatic Ethanol Assay. Protocols.io. Retrieved from [Link]

  • Lesson II Alcohol Dehydrogenase Assay. (n.d.). Retrieved from [Link]

  • Ganzhorn, A. J., Green, D. W., Hershey, A. D., Gould, R. M., & Plapp, B. V. (1987). Kinetic characterization of yeast alcohol dehydrogenases. Amino acid residue 294 and substrate specificity. Journal of Biological Chemistry, 262(8), 3754–3761.
  • Green, D. W., Sun, H. W., & Plapp, B. V. (1993). Inversion of the substrate specificity of yeast alcohol dehydrogenase. Journal of Biological Chemistry, 268(11), 7792–7798.
  • Larroy, C., Parés, X., & Biosca, J. A. (2002). Characterization of the Saccharomyces cerevisiae YMR318C (ADH6) gene product as a broad specificity NADPH-dependent alcohol dehydrogenase: relevance in aldehyde reduction. Biochemical Journal, 361(Pt 1), 163–172.
  • Plapp, B. V. (2010). Yeast Alcohol Dehydrogenase Structure and Catalysis. Advances in Experimental Medicine and Biology, 665, 147-159.
  • NIST. (n.d.). 1-Heptanol, 6-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 2-Octanol. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 1-Octanol. NIST Chemistry WebBook. Retrieved from [Link]

  • FooDB. (2010). Showing Compound 2-Octanol (FDB003342). Retrieved from [Link]

  • NIST. (n.d.). Di-sec-Butyl ether. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Pentanol, 2,3,4-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 1-Octanol. Retrieved from [Link]

  • ResearchGate. (2019). Analytical Assessment of C2–C8 Alcohols as Spark-Ignition Engine Fuels. Retrieved from [Link]

  • NIST. (n.d.). C(8)H(18)O. NIST Chemistry WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Ethylhexanol. Retrieved from [Link]

  • Restek. (n.d.). 2-Ethylhexanol: CAS # 104-76-7 Compound Information and Applications for GC (Gas Chromatography) and LC (Liquid Chromatography) Analysis. Retrieved from [Link]

  • NIST. (n.d.). Welcome to the NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2021). Alcohols and their corresponding esters identified using GC×GC-MS.... Retrieved from [Link]

  • The Good Scents Company. (n.d.). 2-ethyl-1-hexanol. Retrieved from [Link]

  • CORE. (n.d.). The Use of Chemical Reactivity Assays in Toxicity Prediction. Retrieved from [Link]

  • PubMed. (1987). Polycyclic aromatic hydrocarbons in C8 isomer aromatic feed: analysis by GC, GC/MS, and GC/FTIR techniques. Retrieved from [Link]

  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 6-methyl-1-heptanol. Adherence to these protocols is essential for ensuring laboratory safety, maintaining regulatory compliance, and protecting our environment. As researchers, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use, including their final disposition. This document is designed to empower you with the knowledge to manage this responsibility with expertise and confidence.

Hazard Assessment & Chemical Profile of 6-Methyl-1-heptanol

Understanding the specific properties of a chemical is the foundation of its safe handling and disposal. 6-Methyl-1-heptanol is a primary alcohol with characteristics that classify it as a hazardous waste material.[1] Its disposal is governed by regulations that pertain to combustible organic compounds.

Below is a summary of its key chemical and physical properties. This data informs the procedural choices outlined in the subsequent sections.

PropertyValueSource
CAS Number 1653-40-3[1][2]
Molecular Formula C₈H₁₈O[1][2]
Molecular Weight 130.23 g/mol [1][2]
Appearance Clear, colorless liquid[1]
Odor Faint, pleasant[1]
Flash Point ~160 - 180 °F (~71 - 82 °C)[1][3]
Solubility Insoluble in water; Soluble in alcohol[1][3]
Density Less dense than water[1]

Primary Hazards & Incompatibilities:

  • Combustibility: With a flash point making it a combustible liquid, 6-methyl-1-heptanol and its vapors can form ignitable mixtures with air, especially upon heating.[4] Vapors are heavier than air and can travel to distant ignition sources.[1] Therefore, it must be kept away from heat, sparks, and open flames.[4][5]

  • Irritation: Like similar alcohols, it may cause skin and eye irritation.[6][7] Prolonged or repeated exposure should be avoided.

  • Environmental Hazard: Some alcohols are classified as harmful to aquatic life with long-lasting effects. Improper disposal can lead to environmental contamination.

  • Chemical Incompatibility: 6-Methyl-1-heptanol is incompatible with strong oxidizing agents (e.g., perchlorates, nitrates) and strong acids.[4][5] Mixing with these substances can cause violent reactions, generating heat and potentially hazardous fumes.[8]

Immediate Safety Protocols: Pre-Disposal Essentials

Before beginning any waste collection, ensure the following safety measures are in place. These protocols are non-negotiable and form the basis of a safe laboratory environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Chemical safety goggles or glasses.

    • Chemically resistant gloves (e.g., nitrile).

    • A flame-resistant lab coat.

  • Work Area: Conduct all waste handling and transfers inside a certified chemical fume hood to minimize the inhalation of vapors and ensure adequate ventilation.

  • The Cardinal Rule of Organic Waste: Under no circumstances should 6-methyl-1-heptanol be disposed of down the drain.[9][10] This practice is a direct violation of regulations established by the Clean Water Act and the Resource Conservation and Recovery Act (RCRA) for ignitable hazardous waste.[11][12] It poses a significant risk of fire and explosion within the plumbing and sewer systems and leads to environmental pollution.[12]

Step-by-Step Waste Collection & Segregation Protocol

The proper segregation of chemical waste is critical for safe storage, transport, and final disposal. Mixing incompatible waste streams can have dangerous consequences.

Step 1: Select an Appropriate Waste Container The integrity of your waste containment is paramount.

  • Compatibility: Use a container made of chemically compatible material, such as borosilicate glass or a suitable plastic like high-density polyethylene (HDPE). The original chemical container is often the best choice.[9]

  • Condition: Ensure the container is in good condition, free of leaks, cracks, or residue on the outside.[9]

  • Closure: The container must have a secure, leak-proof screw-top cap.[11] Keep the container closed at all times except when actively adding waste.[9][13][14] This minimizes the release of flammable vapors.

Step 2: Properly Label the Waste Container Clear and accurate labeling prevents dangerous errors. Before any waste is added, the container must be labeled with:

  • The words "Hazardous Waste."

  • The full chemical name: "6-Methyl-1-heptanol." If it is part of a mixture, list all components and their approximate percentages.

  • The associated hazards: "Combustible," "Irritant."

Step 3: Segregate the Waste Stream 6-Methyl-1-heptanol is a non-halogenated organic solvent.

  • It must be collected in a waste container specifically designated for non-halogenated solvents.

  • DO NOT mix it with halogenated solvents (e.g., dichloromethane, chloroform), as these are often incinerated under different conditions and are more costly to dispose of.[14][15]

  • DO NOT mix it with incompatible chemicals like strong acids or oxidizers.[14]

On-Site Accumulation and Storage

Once waste is collected, it must be stored safely pending pickup by disposal professionals.

  • Satellite Accumulation Area (SAA): The designated storage location for your hazardous waste must meet SAA requirements.[13] This area should be at or near the point of waste generation and under the control of laboratory personnel.[11]

  • Secondary Containment: The waste container should be placed within a larger, chemically resistant secondary container (e.g., a plastic tub) to contain any potential leaks.

  • Location: The SAA must be away from drains, heat sources, and open flames.

Disposal Workflow: A Decision-Making Framework

The following diagram outlines the logical workflow for managing 6-methyl-1-heptanol from the point of generation to its final disposal pathway.

G start Waste Generated: 6-Methyl-1-heptanol decision_empty Is the container empty? start->decision_empty proc_collect Collect in a labeled, non-halogenated solvent waste container. decision_empty->proc_collect No proc_decon Decontaminate Container (See Section 6.2) decision_empty->proc_decon Yes proc_store Store waste container in a designated Satellite Accumulation Area (SAA). proc_collect->proc_store proc_dispose_container Dispose of decontaminated container in regular trash (after defacing label). proc_decon->proc_dispose_container proc_pickup Arrange for pickup by EH&S or licensed waste contractor. proc_store->proc_pickup

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.